molecular formula C30H60NO8P B11939574 11:0 PC

11:0 PC

Numéro de catalogue: B11939574
Poids moléculaire: 593.8 g/mol
Clé InChI: XCCDCYFQYUARAY-MUUNZHRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11:0 PC is a useful research compound. Its molecular formula is C30H60NO8P and its molecular weight is 593.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H60NO8P

Poids moléculaire

593.8 g/mol

Nom IUPAC

[(2R)-2,3-di(undecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3/t28-/m1/s1

Clé InChI

XCCDCYFQYUARAY-MUUNZHRXSA-N

SMILES isomérique

CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC

SMILES canonique

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,2-diundecanoyl-sn-glycero-3-phosphocholine (PC(11:0/11:0))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-diundecanoyl-sn-glycero-3-phosphocholine, also known as PC(11:0/11:0), is a saturated phosphatidylcholine and a valuable tool in membrane research and drug delivery system development. This technical guide provides a comprehensive overview of its physicochemical properties, methods for its synthesis and the preparation of liposomes, and its application in advanced lipidomics analysis. The information presented herein is intended to support researchers and professionals in the effective utilization of this synthetic phospholipid.

Physicochemical Properties

1,2-diundecanoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by a glycerol backbone esterified with two undecanoic acid chains at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position.[1] This structure imparts amphipathic properties, driving its self-assembly into bilayers in aqueous environments, a fundamental characteristic for its use in model membranes and liposomal formulations.

Table 1: Physicochemical Data for 1,2-diundecanoyl-sn-glycero-3-phosphocholine

PropertyValueSource/Method
Molecular Formula C₃₀H₆₀NO₈P-
Molecular Weight 593.77 g/mol [1]
Physical Form Powder[1]
Storage Temperature -20°C[1]
Phase Transition Temperature (Tm) Estimated: ~8-12 °CEstimation based on the trend of saturated diacylphosphatidylcholines where Tm increases with acyl chain length.[2]
Critical Micelle Concentration (CMC) Estimated: ~0.1-0.5 mMEstimation based on the inverse relationship between acyl chain length and CMC for phosphatidylcholines.
Solubility Soluble in organic solvents such as chloroform and ethanol.General property of phosphatidylcholines.[3]

Experimental Protocols

Synthesis of 1,2-diundecanoyl-sn-glycero-3-phosphocholine

A common and effective method for the synthesis of phosphatidylcholines is the acylation of sn-glycero-3-phosphocholine (GPC) with the corresponding fatty acid anhydride, catalyzed by 4-(pyrrolidin-1-yl)pyridine.[4][5]

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Undecanoic anhydride

  • 4-(pyrrolidin-1-yl)pyridine (catalyst)

  • Anhydrous benzene

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Chloroform

  • Methanol

  • Water

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in a 1:1 (v/v) mixture of anhydrous benzene and DMSO.

  • Addition of Reagents: To the stirred solution, add undecanoic anhydride (2.2 molar equivalents) and a catalytic amount of 4-(pyrrolidin-1-yl)pyridine.

  • Reaction: Heat the reaction mixture to 40-42°C and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).

  • Solvent Removal: After completion of the reaction, cool the mixture to room temperature and remove the solvents under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of chloroform:methanol, starting with pure chloroform and gradually increasing the methanol concentration.

  • Product Isolation: Collect the fractions containing the pure 1,2-diundecanoyl-sn-glycero-3-phosphocholine, identified by TLC. Combine the pure fractions and remove the solvent by rotary evaporation to yield the final product as a white powder.

  • Storage: Store the purified product at -20°C under an inert atmosphere.

Preparation of Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[6][7][8][9][10]

Materials:

  • 1,2-diundecanoyl-sn-glycero-3-phosphocholine powder

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (optional, for size control)

Procedure:

  • Lipid Dissolution: Dissolve a known amount of 1,2-diundecanoyl-sn-glycero-3-phosphocholine in chloroform or a chloroform:methanol mixture in a round-bottom flask. Gently swirl the flask to ensure complete dissolution.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. To facilitate evaporation, the flask can be partially submerged in a water bath set to a temperature below the boiling point of the solvent. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Continue to apply vacuum for at least 1-2 hours after the film appears dry to ensure the removal of all residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask containing the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid (for PC(11:0/11:0), a temperature of ~25-30°C is recommended).

  • Vesicle Formation: Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension can be subjected to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid's phase transition temperature.

  • Storage: Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

Applications in Lipidomics

1,2-diundecanoyl-sn-glycero-3-phosphocholine is particularly useful as an internal standard in mass spectrometry-based lipidomics.[11][12] Its odd-numbered acyl chains make it unlikely to be naturally abundant in most biological samples, allowing for accurate quantification of endogenous phosphatidylcholines.

Experimental Workflow: Lipidomics Analysis Using PC(11:0/11:0) as an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of phospholipids in a biological sample using 1,2-diundecanoyl-sn-glycero-3-phosphocholine as an internal standard.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification cluster_output Output Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with PC(11:0/11:0) Internal Standard Sample->Spike Add known amount Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Inject extract DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Normalization Normalization to Internal Standard DataProcessing->Normalization Peak areas Quantification Absolute Quantification Normalization->Quantification Result Quantitative Lipid Profile Quantification->Result

Caption: Lipidomics workflow using an internal standard.

Detailed Steps of the Lipidomics Workflow:

  • Sample Collection and Internal Standard Spiking: A known amount of 1,2-diundecanoyl-sn-glycero-3-phosphocholine is added to the biological sample prior to any processing steps. This accounts for lipid losses during extraction and variations in instrument response.

  • Lipid Extraction: Lipids are extracted from the sample using a suitable organic solvent system, such as the methyl-tert-butyl ether (MTBE) method, which efficiently separates lipids from other cellular components.[13]

  • LC-MS/MS Analysis: The lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatographic separation resolves different lipid species, and the mass spectrometer detects and fragments the lipid ions, providing structural information.

  • Data Processing: The raw data from the LC-MS/MS is processed to identify and integrate the peaks corresponding to the endogenous lipids and the internal standard.

  • Normalization and Quantification: The peak area of each endogenous phosphatidylcholine is normalized to the peak area of the 1,2-diundecanoyl-sn-glycero-3-phosphocholine internal standard. This ratio is then used to calculate the absolute concentration of each lipid species based on the known amount of the added internal standard.

Signaling Pathways and Cellular Functions

While 1,2-diundecanoyl-sn-glycero-3-phosphocholine is primarily used as a synthetic tool and internal standard, as a phosphatidylcholine, it can be incorporated into cellular membranes and potentially influence their properties. The fluidity, thickness, and curvature of cellular membranes are influenced by the acyl chain composition of their constituent phospholipids.[14][15] The introduction of undecanoyl chains could locally alter membrane properties, which in turn can modulate the function of membrane-associated proteins and signaling pathways. However, specific signaling pathways directly triggered by 1,2-diundecanoyl-sn-glycero-3-phosphocholine have not been elucidated. Its primary role in research remains as a well-defined component for biophysical studies of membranes and a reliable standard for analytical purposes.

Membrane_Influence PC11 1,2-diundecanoyl-sn-glycero-3-phosphocholine Membrane Cellular Membrane PC11->Membrane Incorporation Properties Membrane Properties (Fluidity, Thickness, Curvature) Membrane->Properties Alters Proteins Membrane Protein Function Properties->Proteins Modulates Signaling Downstream Signaling Proteins->Signaling Impacts

Caption: Potential influence on membrane properties.

References

An In-depth Technical Guide to 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC), also known as diundecanoyl phosphatidylcholine (DUPC), is a saturated diacyl-glycerophosphocholine. Like other phosphatidylcholines (PCs), it is an amphipathic molecule consisting of a hydrophilic phosphocholine headgroup and two hydrophobic undecanoyl (11:0) fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. This structure dictates its fundamental role as a primary component of lipid bilayers, the structural basis of cellular membranes. Beyond its structural capacity, this compound is gaining attention for its specific biological activities, including its role in the functional folding of membrane proteins and its newly discovered function as a signaling molecule. This guide provides a comprehensive overview of the structure, biophysical properties, and functions of this compound, along with detailed experimental protocols relevant to its study.

Structure and Physicochemical Properties

The chemical structure of 1,2-diundecanoyl-sn-glycero-3-phosphocholine is characterized by its two 11-carbon saturated fatty acyl chains. This specific chain length confers distinct biophysical properties compared to other more common saturated PCs.

Table 1: Physicochemical Properties of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound)
PropertyValueSource
Synonyms Diundecanoyl phosphatidylcholine (DUPC), PC(11:0/11:0)General Knowledge
Molecular Formula C₃₀H₆₀NO₈PGeneral Knowledge
Molecular Weight 593.78 g/mol General Knowledge
CAS Number 27869-47-2General Knowledge
Appearance White powderGeneral Knowledge
Solubility Soluble in organic solvents such as chloroform and methanol. Forms liposomes or micelles in aqueous solutions.[1][2][3]
Table 2: Estimated Biophysical Properties of Saturated Diacyl-Phosphatidylcholines
Acyl Chain LengthCommon NameEstimated CMC (mM)Estimated Main Phase Transition Temp. (Tm) (°C)
8:0DOCP0.27-100 (extrapolated)
10:0DPPC0.005-18
11:0 DUPC ~0.001 - 0.0005 ~ -5 to 0
12:0DLPC90 nM (0.00009)-1
14:0DMPC6 nM (0.000006)24
16:0DPPC0.46 nM (0.00000046)41
18:0DSPC-55

Estimation is based on the trend that CMC decreases and Tm increases with increasing acyl chain length for saturated phosphatidylcholines.[4][5][6][7][8]

Biological Functions

Membrane Structure and Integrity

As a phosphatidylcholine, this compound is a fundamental building block of biological membranes. Its amphipathic nature drives the self-assembly into lipid bilayers, forming stable vesicles (liposomes) in aqueous environments. The physical properties of these bilayers, such as fluidity and thickness, are influenced by the length and saturation of the acyl chains. The relatively short, saturated chains of this compound contribute to a lower phase transition temperature compared to its longer-chain counterparts, meaning membranes composed of this compound will be in a more fluid state at physiological temperatures.

Role in Membrane Protein Folding

Phosphatidylcholines are crucial for the correct folding and insertion of integral membrane proteins into the lipid bilayer. The lipid environment provides the necessary hydrophobic matrix for the transmembrane domains and can allosterically influence the protein's conformational stability. While not specific to this compound, the general principle applies, and its use in in vitro folding assays allows for the study of protein folding in a defined lipid environment.

Signaling Function: Activation of the Nuclear Receptor LRH-1

A significant and specific function of 1,2-diundecanoyl-sn-glycero-3-phosphocholine is its role as an agonist for the nuclear receptor Liver Receptor Homolog-1 (LRH-1, also known as NR5A2).[9][10] LRH-1 is a key regulator of development, metabolism, and homeostasis.

LRH1_Activation_Pathway

Studies have demonstrated that diundecanoyl PC (DUPC) and the closely related dilauroyl PC (DLPC; 12:0) are specific agonists for LRH-1.[9][11] This interaction promotes the recruitment of co-activator proteins and subsequent transcription of LRH-1 target genes.[12] This signaling pathway has been shown to play a role in regulating bile acid synthesis and improving glucose homeostasis, making LRH-1 a potential therapeutic target for metabolic diseases.[9][13] The specificity for medium-chain saturated PCs like this compound suggests a tailored binding pocket within the LRH-1 ligand-binding domain.[11]

Experimental Protocols

Preparation of 1,2-diundecanoyl-sn-glycero-3-phosphocholine Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar vesicles (liposomes) composed of this compound using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform or a 2:1 chloroform:methanol solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: a. Weigh the desired amount of this compound powder and dissolve it in the organic solvent in the round-bottom flask. Ensure complete dissolution to a clear solution.

  • Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Partially submerge the flask in a water bath set to a temperature below the boiling point of the solvent (e.g., 30-40°C). c. Rotate the flask and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask. d. Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.

  • Hydration: a. Add the desired volume of pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the estimated phase transition temperature of this compound (e.g., 25°C). b. Gently rotate the flask by hand to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). This may take 30-60 minutes. The solution will appear milky.

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired pore size polycarbonate membrane according to the manufacturer's instructions. b. Pre-heat the extruder to the hydration temperature. c. Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe. d. Repeat this extrusion process 11-21 times to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.

Liposome_Preparation_Workflow

In Vitro Reconstitution of a Model Membrane Protein (Bacteriorhodopsin) into this compound Vesicles

This protocol describes the reconstitution of the integral membrane protein bacteriorhodopsin (bR) into pre-formed this compound liposomes.

Materials:

  • Purified bacteriorhodopsin (bR) in a detergent solution (e.g., Triton X-100 or octyl glucoside)

  • Prepared 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) unilamellar vesicles (as per Protocol 3.1)

  • Bio-Beads SM-2 or similar detergent-adsorbing beads

  • Reconstitution buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Spectrophotometer

Procedure:

  • Detergent Destabilization of Liposomes: a. To the prepared this compound liposome suspension, add the same detergent used to solubilize bR dropwise while stirring gently. b. Monitor the turbidity of the solution at 540 nm. Add detergent until the point of maximal turbidity, just before the vesicles become fully solubilized into mixed micelles.

  • Addition of Membrane Protein: a. Add the detergent-solubilized bR to the destabilized liposome suspension at a desired lipid-to-protein molar ratio (e.g., 50:1 to 200:1). b. Incubate the mixture for 30 minutes at room temperature with gentle agitation.

  • Detergent Removal: a. Add pre-washed Bio-Beads to the mixture at a bead-to-detergent weight ratio of approximately 20:1. b. Incubate with gentle rocking at 4°C. The incubation time will depend on the detergent used (e.g., 2 hours to overnight). c. It is often beneficial to perform a stepwise addition of Bio-Beads (e.g., half at the beginning and the other half after 1-2 hours) for more controlled detergent removal.

  • Isolation of Proteoliposomes: a. Carefully remove the Bio-Beads by pipetting or decanting the proteoliposome suspension. b. To separate the proteoliposomes from unincorporated protein and empty liposomes, perform density gradient ultracentrifugation (e.g., using a sucrose or Ficoll gradient). c. Collect the fractions containing the proteoliposomes.

  • Characterization: a. Determine the protein concentration (e.g., by BCA assay) and lipid concentration (e.g., by Stewart assay) in the proteoliposome fraction to confirm the final lipid-to-protein ratio. b. Assess the functional integrity of the reconstituted bR by measuring its light-driven proton pumping activity.

Protein_Reconstitution_Workflow

Conclusion

1,2-diundecanoyl-sn-glycero-3-phosphocholine is a versatile phospholipid with important roles in both membrane structure and cellular signaling. Its well-defined chemical nature and distinct biophysical properties make it a valuable tool for researchers in biochemistry, biophysics, and pharmacology. The recent discovery of its specific interaction with the nuclear receptor LRH-1 opens up new avenues for investigating metabolic regulation and for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for the preparation and utilization of this compound in various research applications, from fundamental studies of membrane protein folding to the exploration of its signaling functions. As research in lipidomics and membrane biology continues to advance, the significance of specific lipid species like this compound is likely to become even more apparent.

References

An In-depth Technical Guide to the Physical Properties of 11:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a saturated phosphatidylcholine, a class of phospholipids that are major components of biological membranes.[1] Its structure consists of a glycerol backbone, two undecanoic acid (11:0) fatty acid chains at the sn-1 and sn-2 positions, a phosphate group at the sn-3 position, and a choline headgroup attached to the phosphate. This amphiphilic nature, with a hydrophilic head and hydrophobic tails, dictates its self-assembly into bilayer structures in aqueous environments, forming the basis of liposomes and other lipid-based drug delivery systems. While not as commonly studied as other phosphatidylcholines, understanding the physical properties of this compound is crucial for its potential applications in research and pharmaceutical development, particularly in the formation of model membranes and lipid nanoparticles.

Core Physical and Chemical Properties

PropertyValueSource
Synonyms 1,2-diundecanoyl-sn-glycero-3-phosphocholine, PC(11:0/11:0)[2]
CAS Number 27869-47-2[2]
Molecular Formula C₃₀H₆₀NO₈P[2]
Molecular Weight 593.773 g/mol [2]
Appearance White to off-white powder
Storage Temperature -20°C
Melting Point Data not available.
Phase Transition Temperature (Tm) Data not available for this compound. For comparison, the Tm for 12:0 PC (DLPC) is -2°C.[3]
Critical Micelle Concentration (CMC) Data not available. Short-chain PCs (C3-C8) are known to be water-soluble and form micelles.[2]
Solubility Soluble in ethanol and chloroform. Short-chain PCs (C3-C8) are described as water-soluble and hygroscopic.[2][4]

Experimental Protocols

The determination of the physical properties of phospholipids like this compound involves a range of biophysical techniques. Below are detailed methodologies for key experiments that would be employed to characterize its properties.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For lipids, it is the gold standard for determining the gel-to-liquid crystalline phase transition temperature (Tm).[5]

Methodology:

  • Sample Preparation: A known amount of this compound is hydrated in a buffer solution (e.g., phosphate-buffered saline, PBS) to form multilamellar vesicles (MLVs). This is typically achieved by vortexing the lipid suspension above its expected Tm.

  • DSC Analysis: The lipid dispersion and a reference sample (buffer) are placed in separate DSC pans. The pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a temperature range that brackets the expected phase transition.

  • Data Analysis: The DSC instrument measures the differential heat flow between the sample and the reference. A peak in the heat flow versus temperature plot (thermogram) indicates a phase transition. The temperature at the peak maximum is taken as the Tm. The area under the peak corresponds to the enthalpy of the transition (ΔH).

A generalized workflow for this process is illustrated below.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Lipid This compound Powder Hydration Hydration & Vortexing Lipid->Hydration Buffer Hydration Buffer (e.g., PBS) Buffer->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs DSC_Pan Loading into DSC Pans (Sample & Reference) MLVs->DSC_Pan DSC_Run Heating/Cooling Scan DSC_Pan->DSC_Run Thermogram Thermogram Generation DSC_Run->Thermogram Tm_Determination Tm Determination (Peak Maximum) Thermogram->Tm_Determination Enthalpy Enthalpy Calculation (Peak Area) Thermogram->Enthalpy

Caption: Workflow for Determining Phase Transition Temperature using DSC.

Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay

The critical micelle concentration is the concentration of a surfactant above which micelles form. For short-chain, water-soluble phospholipids, this can be determined using fluorescence spectroscopy with a hydrophobic probe like pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.

Methodology:

  • Stock Solutions: A stock solution of pyrene in a suitable organic solvent (e.g., acetone) is prepared. A series of aqueous solutions of this compound with varying concentrations are also prepared.

  • Sample Preparation: A small aliquot of the pyrene stock solution is added to each this compound solution, and the solvent is evaporated, leaving the pyrene to be incorporated into the lipid environment. The final pyrene concentration is kept very low to avoid self-quenching.

  • Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded with an excitation wavelength of around 335 nm. The intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum are measured.

  • Data Analysis: The ratio of the intensities of the first and third peaks (I₁/I₃) is plotted against the logarithm of the this compound concentration. A sharp decrease in the I₁/I₃ ratio is observed as pyrene partitions from the polar aqueous environment into the nonpolar interior of the micelles. The concentration at the inflection point of this sigmoidal curve is taken as the CMC.

A logical diagram for CMC determination is shown below.

CMC_Determination cluster_environment Pyrene Microenvironment cluster_fluorescence Fluorescence Emission cluster_concentration Lipid Concentration vs. CMC cluster_plot Data Analysis Aqueous Aqueous Environment (Polar) High_Ratio High I₁/I₃ Ratio Aqueous->High_Ratio results in Micelle Micelle Core (Nonpolar) Low_Ratio Low I₁/I₃ Ratio Micelle->Low_Ratio results in Below_CMC [this compound] < CMC Below_CMC->Aqueous Pyrene in Above_CMC [this compound] > CMC Above_CMC->Micelle Pyrene in Plot Plot I₁/I₃ vs. log[this compound] Inflection Inflection Point Plot->Inflection identifies CMC CMC Inflection->CMC = CMC

Caption: Logical Flow for CMC Determination via Pyrene Fluorescence.

Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is not merely a structural component of cell membranes; it is also a key player in cellular signaling. It serves as a precursor for the generation of several important second messengers through the action of phospholipase enzymes. While specific signaling roles for this compound have not been detailed, the general pathways involving phosphatidylcholine are well-established.

Phospholipases C (PLC) and D (PLD) are two major enzyme families that hydrolyze phosphatidylcholine to produce signaling molecules.

  • Phospholipase C (PLC): PLC cleaves the phosphocholine headgroup from phosphatidylcholine, yielding diacylglycerol (DAG). DAG is a crucial second messenger that activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, influencing processes such as cell proliferation, differentiation, and apoptosis.[6]

  • Phospholipase D (PLD): PLD hydrolyzes the terminal phosphodiester bond of the choline headgroup, producing phosphatidic acid (PA) and free choline. PA is also a significant signaling lipid that can be further metabolized to DAG or lysophosphatidic acid (LPA). PA is involved in regulating cell growth, survival, and membrane trafficking, partly through the activation of the mTOR signaling pathway.[6]

The interplay of these enzymatic pathways is critical for normal cellular function, and their dysregulation is often implicated in diseases such as cancer.[6][7]

A simplified diagram of these signaling pathways is provided below.

PC_Signaling cluster_plc PLC Pathway cluster_pld PLD Pathway PC Phosphatidylcholine (this compound) PLC Phospholipase C (PLC) PC->PLC PLD Phospholipase D (PLD) PC->PLD DAG Diacylglycerol (DAG) PLC->DAG generates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_PKC Cellular Responses (Proliferation, etc.) PKC->Cellular_Response_PKC regulates PA Phosphatidic Acid (PA) PLD->PA generates mTOR mTOR Pathway PA->mTOR activates Cellular_Response_mTOR Cellular Responses (Growth, Survival, etc.) mTOR->Cellular_Response_mTOR regulates

Caption: Phosphatidylcholine Signaling Pathways.

References

Molecular Structure and Biophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Phosphatidylcholines in Cell Membranes

Introduction

Phosphatidylcholines (PC) are a class of phospholipids that represent a fundamental component of biological membranes in eukaryotic organisms.[1][2] Accounting for up to 50% of total phospholipids, they are the most abundant phospholipid in the majority of organelles.[3][4] Their structure, characterized by a choline headgroup, a glycerol backbone, and two fatty acid chains, imparts an amphipathic nature that is critical for the formation of the lipid bilayer.[1][2] Beyond serving as the primary structural element of cellular membranes, phosphatidylcholines are deeply involved in regulating membrane fluidity and permeability, acting as a reservoir for a multitude of bioactive lipid second messengers, and participating in complex cellular processes ranging from proliferation to apoptosis.[1][5][6][7] This guide provides a comprehensive technical overview of the multifaceted roles of phosphatidylcholines, intended for researchers, scientists, and professionals in drug development.

The quintessential structure of phosphatidylcholine consists of a hydrophilic phosphocholine headgroup attached to a hydrophobic glycerol backbone esterified with two fatty acid chains.[8][9] This amphipathic architecture is the primary driver of its self-assembly into the lipid bilayer, the foundational structure of all cellular membranes.[8]

  • Hydrophilic Headgroup: The positively charged choline and negatively charged phosphate group create a zwitterionic, highly polar head that readily interacts with the aqueous environments of the cytoplasm and extracellular space.[10]

  • Hydrophobic Tails: The two fatty acid tails are nonpolar hydrocarbon chains that face inward, away from water, forming the core of the membrane.[1]

  • Fatty Acid Variability: The length and degree of saturation of these fatty acid chains are highly variable. Typically, the sn-1 position is occupied by a saturated fatty acid (e.g., palmitic acid), while the sn-2 position often contains an unsaturated fatty acid (e.g., oleic acid).[2] The presence of "kinks" in the unsaturated fatty acid chains prevents tight packing of the phospholipids, which is a key determinant of membrane fluidity.[1]

This molecular shape, often described as cylindrical, allows PC molecules to form stable, planar bilayers, making them ideal structural components for biological membranes.[3][4]

Core Functions in Membrane Architecture and Dynamics

Phosphatidylcholine's primary role is to provide structural integrity to the cell membrane.[1] However, its function extends far beyond that of a simple scaffold, critically influencing the dynamic properties of the membrane.

  • Membrane Fluidity and Permeability: The composition of PC's fatty acyl chains is a principal regulator of membrane fluidity.[11] A higher proportion of unsaturated fatty acids increases membrane fluidity by creating more space between phospholipid molecules.[1][12] This fluidity is essential for a wide range of cellular functions, including the lateral diffusion of membrane proteins, signal transduction, vesicle formation, and membrane fusion events.[1]

  • Membrane Asymmetry: Phosphatidylcholine is predominantly located in the exoplasmic, or outer, leaflet of the plasma membrane, contributing to the asymmetric distribution of phospholipids across the bilayer.[2] This asymmetry is crucial for various cellular activities and is maintained by specific lipid transport proteins.

Metabolism and Homeostasis

The cellular levels and distribution of phosphatidylcholine are tightly regulated through a coordinated network of synthesis, transport, and turnover pathways to ensure membrane homeostasis.

Biosynthesis Pathways

Eukaryotic cells synthesize PC through two primary pathways:

  • The Kennedy (CDP-Choline) Pathway: This is the main pathway for PC synthesis in most mammalian cells.[13] It involves the sequential enzymatic conversion of choline to phosphocholine by choline kinase (CK), the formation of CDP-choline from phosphocholine and CTP by CTP:phosphocholine cytidylyltransferase (CCT), and finally the transfer of phosphocholine from CDP-choline to diacylglycerol (DAG) by cholinephosphotransferase (CPT).[14]

  • The Methylation Pathway: Primarily active in the liver, this pathway synthesizes PC through the three-step methylation of phosphatidylethanolamine (PE), a reaction catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[1]

Kennedy_Pathway Choline Choline CK Choline Kinase (CK) Choline->CK ATP ATP ATP->CK ADP ADP P_Choline Phosphocholine CCT CTP:phosphocholine Cytidylyltransferase (CCT) P_Choline->CCT CTP CTP CTP->CCT PPi PPi CDP_Choline CDP-Choline CPT Cholinephosphotransferase (CPT) CDP_Choline->CPT DAG Diacylglycerol (DAG) DAG->CPT PC Phosphatidylcholine (PC) CMP CMP CK->ADP CK->P_Choline CCT->PPi CCT->CDP_Choline CPT->PC CPT->CMP

Caption: The Kennedy Pathway for de novo phosphatidylcholine synthesis.

Intracellular Transport

Phosphatidylcholine transfer proteins (PCTP) are soluble proteins that facilitate the transport of PC molecules from their site of synthesis in the endoplasmic reticulum to other cellular membranes, such as the mitochondria and plasma membrane.[1][2] This inter-membrane transfer is vital for maintaining the specific lipid composition required for the proper function of each organelle.[1]

Role in Cellular Signaling

Phosphatidylcholine is not merely a structural lipid; it is a critical reservoir for the generation of lipid second messengers that regulate a vast array of cellular signaling pathways.[3][15] The enzymatic hydrolysis of PC by various phospholipases initiates these signaling cascades.

  • Phospholipase A2 (PLA2): Cleaves the fatty acid at the sn-2 position, releasing lysophosphatidylcholine (LPC) and a free fatty acid, often arachidonic acid (AA) .[1] LPC is a bioactive lipid involved in inflammation and immune responses, while arachidonic acid is the precursor to eicosanoids (prostaglandins, leukotrienes), which are potent inflammatory mediators.[1][11]

  • Phospholipase C (PC-PLC): Hydrolyzes the phosphocholine headgroup to produce diacylglycerol (DAG) .[15] DAG is a canonical second messenger that activates protein kinase C (PKC), a key regulator of cell proliferation, differentiation, and survival.[15]

  • Phospholipase D (PLD): Cleaves the bond before the phosphate group, releasing choline and leaving phosphatidic acid (PA) in the membrane.[8][15] PA is a signaling lipid that can activate mTOR signaling pathways, which are central to cell growth and proliferation.[15]

PC_Signaling PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 PLC Phospholipase C (PC-PLC) PC->PLC PLD Phospholipase D (PLD) PC->PLD LPC Lysophosphatidylcholine (LPC) PLA2->LPC AA Arachidonic Acid (AA) PLA2->AA DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA Inflammation Inflammation & Immune Response LPC->Inflammation Eicosanoids Eicosanoids AA->Eicosanoids PKC Protein Kinase C (PKC) Activation DAG->PKC mTOR mTOR Pathway Activation PA->mTOR Eicosanoids->Inflammation Proliferation Cell Proliferation & Survival PKC->Proliferation mTOR->Proliferation

Caption: Signaling pathways originating from phosphatidylcholine hydrolysis.

Involvement in Cell Fate: Proliferation and Apoptosis

The metabolism of phosphatidylcholine is intricately linked to the life and death decisions of a cell.

  • Cell Proliferation and Cancer: Rapidly dividing cells, particularly cancer cells, exhibit an increased demand for membrane synthesis.[5][6][7] This leads to an upregulation of the Kennedy pathway, with enzymes like choline kinase often being overexpressed in tumors.[5][6] The resulting alterations in PC synthesis and the generation of signaling metabolites like DAG and PA contribute to malignant growth and proliferation.[5][6][15]

  • Apoptosis: Conversely, the induction of programmed cell death (apoptosis) often involves the targeting of PC homeostasis.[5][14] Inhibition of PC synthesis can lead to growth arrest and cell death.[14] During apoptosis, the generation of LPC by caspase-3-mediated activation of iPLA2 acts as a signal to attract phagocytic cells for the clearance of the dying cell.[16]

Cell_Fate PC_Metabolism Phosphatidylcholine Metabolism Upregulation Upregulation of Kennedy Pathway (e.g., in Cancer) PC_Metabolism->Upregulation Disruption Disruption of PC Homeostasis & Increased Catabolism PC_Metabolism->Disruption Membrane_Synth Increased Membrane Synthesis Upregulation->Membrane_Synth Signaling_Mols ↑ DAG, PA Upregulation->Signaling_Mols Membrane_Damage Membrane Damage & Growth Arrest Disruption->Membrane_Damage LPC_Gen ↑ LPC Generation Disruption->LPC_Gen Proliferation Cell Proliferation Membrane_Synth->Proliferation Signaling_Mols->Proliferation Apoptosis Apoptosis Membrane_Damage->Apoptosis LPC_Gen->Apoptosis

Caption: Logical flow of PC metabolism's role in determining cell fate.

Quantitative Data on Phosphatidylcholine Distribution

The concentration of phosphatidylcholine varies between different cellular membranes, reflecting the specific functional requirements of each organelle.

Membrane/OrganellePhosphatidylcholine (% of Total Glycerophospholipids)Reference
Endoplasmic Reticulum~41-57%[4]
Golgi Apparatus~50%[4]
Plasma Membrane~45%[4]
Outer Mitochondrial Membrane~50%[4]
Inner Mitochondrial Membrane~40%[4]
Mammalian Red Blood Cell~55.8% (of Choline Phospholipids)[17]
Human Platelets~45% (of Choline Glycerophospholipids)[18]

Key Experimental Protocols

Studying the role of phosphatidylcholine requires robust methodologies for its extraction, analysis, and the characterization of its influence on membrane properties.

Protocol: Total Lipid Extraction from Cultured Cells (Bligh-Dyer Method)

This protocol is a widely used liquid-liquid extraction method to isolate total lipids from biological samples.[19][20]

Principle: The method uses a specific ratio of chloroform, methanol, and water to create a monophasic system that effectively disrupts cell membranes and solubilizes lipids. Subsequent addition of water and chloroform induces phase separation, partitioning the lipids into the lower chloroform phase while proteins and other polar molecules remain in the upper aqueous phase.[19][21]

Methodology:

  • Cell Harvesting: Harvest cultured cells by centrifugation. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual media.

  • Homogenization: Resuspend the cell pellet in a glass tube. For every 1 mL of cell suspension (or 100 mg of tissue), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Monophasic System Formation: Vortex the mixture vigorously for 15 minutes to ensure complete homogenization and formation of a single-phase solution.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Lipid Collection: Three layers will be visible: an upper aqueous (methanol-water) phase, a middle layer of precipitated protein, and a lower organic (chloroform) phase containing the lipids. Carefully aspirate the lower chloroform phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Storage: Evaporate the chloroform solvent under a gentle stream of nitrogen gas. The resulting lipid film can be stored under an inert atmosphere at -20°C or -80°C for further analysis.[19]

Lipid_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Separation cluster_2 Collection & Storage Harvest 1. Harvest & Wash Cells Homogenize 2. Homogenize in Chloroform:Methanol (1:2) Harvest->Homogenize Phase_Sep 3. Add Chloroform & Water to Induce Phase Separation Homogenize->Phase_Sep Centrifuge 4. Centrifuge to Separate Phases Phase_Sep->Centrifuge Collect 5. Collect Lower (Chloroform) Phase Centrifuge->Collect Dry 6. Dry Under Nitrogen Collect->Dry Store 7. Store Lipid Film at -80°C Dry->Store

Caption: Workflow for total lipid extraction using the Bligh-Dyer method.

Protocol: Measurement of Membrane Fluidity via Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. This mobility is inversely related to the viscosity or "fluidity" of the membrane environment.[22][23]

Principle: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is excited with vertically polarized light. Due to its rotation within the membrane, the emitted light is depolarized. The degree of depolarization is measured by quantifying the fluorescence intensity parallel and perpendicular to the excitation plane. Higher fluidity allows for faster rotation and greater depolarization, resulting in a lower anisotropy value.[24]

Methodology:

  • Cell Preparation: Harvest cells and wash twice in a suitable buffer (e.g., PBS or MgSO4 solution). Resuspend the cells to a specific optical density (e.g., OD580nm of 0.1).[22]

  • Probe Labeling: Prepare a stock solution of DPH (e.g., 4 mM in tetrahydrofuran). Add a small volume of the DPH stock solution to the cell suspension (e.g., 1 µL per 1 mL of cells) to achieve a final concentration in the low micromolar range.[22]

  • Incubation: Incubate the cell suspension in the dark at a controlled temperature (e.g., 37°C) for 30-60 minutes to allow the hydrophobic DPH probe to incorporate into the cell membranes.[22]

  • Measurement: Transfer the labeled cell suspension to a cuvette or microplate. Use a fluorometer or plate reader equipped with polarizers. Set the excitation wavelength to 365 nm and the emission wavelength to 425 nm.[22]

  • Data Acquisition: Measure the fluorescence intensity with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G (the G-factor) is a correction factor for the instrument's differential sensitivity to the two polarization directions.

  • Interpretation: Anisotropy (r) is inversely proportional to membrane fluidity. A decrease in the 'r' value indicates an increase in membrane fluidity, and vice versa.[22]

Anisotropy_Workflow PrepCells 1. Prepare Cell Suspension (Wash & Adjust OD) AddProbe 2. Add DPH Probe to Suspension PrepCells->AddProbe Incubate 3. Incubate in Dark (e.g., 37°C, 30 min) AddProbe->Incubate Measure 4. Measure Fluorescence in Fluorometer with Polarizers Incubate->Measure RecordI Record Intensities: I_parallel & I_perpendicular Measure->RecordI Calculate 5. Calculate Anisotropy (r) RecordI->Calculate Interpret 6. Interpret Data (r ∝ 1/Fluidity) Calculate->Interpret

References

An In-depth Technical Guide to 1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC) in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC) is a synthetic phospholipid that is gaining attention in membrane biophysics and structural biology. As a saturated lipid with intermediate-length acyl chains (11 carbons), DUPC offers unique properties that make it a valuable tool for creating model membrane systems to study the structure and function of membrane proteins and for applications in drug delivery. This guide provides a comprehensive overview of the physicochemical properties of DUPC, its use in forming lipid bilayers and nanodiscs, and its applications in membrane protein research.

Physicochemical Properties of DUPC

DUPC's defining characteristic is its two undecanoyl (11:0) saturated fatty acid chains. This places it in a unique position between shorter-chain lipids that form micelles and longer-chain lipids that form stable gel-phase bilayers at room temperature.

While extensive experimental data for DUPC is not as abundant as for more common lipids like DPPC (16:0) or DOPC (18:1), its properties can be inferred from its chemical structure and from computational studies.

Key Molecular Information:

PropertyValue
Chemical Formula C₃₀H₆₀NO₈P
Molecular Weight 593.773 g/mol
Acyl Chains 2 x 11:0 (Undecanoic acid)

Source: Avanti Polar Lipids, CliniSciences[1][2]

DUPC in Model Membranes: Bilayers and Nanodiscs

DUPC is utilized to create artificial membrane environments, primarily liposomes (vesicles) and nanodiscs, which serve as mimetics of natural cell membranes. These systems provide a controlled environment to investigate the behavior of membrane-associated proteins.

DUPC Lipid Bilayers

DUPC molecules self-assemble in aqueous solutions to form lipid bilayers, the fundamental structure of biological membranes. The properties of these bilayers, such as fluidity and thickness, are critical for the proper folding and function of embedded membrane proteins.

Quantitative Data from a Coarse-Grained Molecular Dynamics Simulation Study:

In a notable study investigating lipid raft formation, DUPC was used as an "unsaturated lipid" component alongside DPPC (a saturated lipid) and cholesterol. This classification in the context of the simulation highlights its role in promoting more fluid, disordered membrane regions compared to the highly ordered gel phase of DPPC.[3]

DUPC in Nanodiscs

Nanodiscs are nanoscale patches of lipid bilayer encircled by a "belt" of scaffold proteins. They offer a more native-like environment for membrane proteins than detergents and provide a soluble, stable platform for biophysical and structural studies, including cryo-electron microscopy (cryo-EM).

While specific protocols detailing the use of DUPC in nanodisc formation are not widespread, the general principles of nanodisc assembly can be adapted for DUPC. The process typically involves the self-assembly of Membrane Scaffold Proteins (MSPs) and the lipid of choice from a detergent-destabilized mixture.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of DUPC in membrane studies. Below are generalized protocols for liposome preparation and nanodisc reconstitution that can be adapted for use with DUPC.

Liposome Preparation using DUPC (General Protocol)

This protocol outlines the formation of large unilamellar vesicles (LUVs) using the extrusion method.

Materials:

  • 1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC) powder

  • Chloroform

  • Desired buffer (e.g., HEPES, PBS)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of DUPC powder in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tm) of DUPC. Since the exact Tm of DUPC is not widely reported, starting at a temperature above that of shorter-chain lipids like DLPC (-1.8°C) and below that of DMPC (23°C) is a reasonable starting point for optimization.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of DUPC.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Force the lipid suspension through the membrane multiple times (typically 11-21 passes). This process results in the formation of more uniform, unilamellar vesicles (LUVs).

  • Characterization:

    • The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

Nanodisc Reconstitution with DUPC (General Protocol)

This protocol describes the formation of nanodiscs incorporating a target membrane protein.

Materials:

  • Purified target membrane protein solubilized in detergent (e.g., DDM, OG)

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • DUPC lipid

  • Sodium cholate

  • Bio-Beads or dialysis tubing for detergent removal

  • Appropriate buffers

Methodology:

  • Lipid Solubilization:

    • Prepare a thin film of DUPC as described in the liposome preparation protocol.

    • Solubilize the DUPC film in a buffer containing sodium cholate to form lipid-cholate micelles. The mixture should be clear.

  • Assembly Mixture:

    • Combine the solubilized membrane protein, the DUPC-cholate micelles, and the Membrane Scaffold Protein in a specific molar ratio. The optimal ratio of MSP to lipid to protein is crucial for successful reconstitution and needs to be empirically determined for each new system.

  • Detergent Removal and Self-Assembly:

    • Remove the detergent (cholate and the protein's detergent) from the assembly mixture. This is typically done by adding adsorbent beads (like Bio-Beads) or through dialysis.

    • As the detergent is removed, the components self-assemble into nanodiscs, with the membrane protein incorporated into the DUPC bilayer.

  • Purification and Characterization:

    • Purify the assembled nanodiscs from empty nanodiscs and aggregated material using size exclusion chromatography (SEC).

    • The homogeneity and size of the nanodiscs can be assessed by native-PAGE and DLS. The presence and integrity of the incorporated protein can be confirmed by SDS-PAGE and functional assays.

Visualizations of Experimental Workflows

Liposome Preparation Workflow

Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Extrusion Dissolve DUPC Dissolve DUPC in Chloroform Evaporate Solvent Evaporate Solvent (Nitrogen Stream/Rotary Evaporator) Dissolve DUPC->Evaporate Solvent Vacuum Dry Dry under Vacuum Evaporate Solvent->Vacuum Dry Add Buffer Add Aqueous Buffer (T > Tm) Vacuum Dry->Add Buffer Vortex Vortex/Agitate Add Buffer->Vortex MLV Formation Multilamellar Vesicles (MLVs) Formed Vortex->MLV Formation Load Extruder Load MLVs into Extruder MLV Formation->Load Extruder Extrude Pass through Membrane (11-21 times) Load Extruder->Extrude LUV Formation Large Unilamellar Vesicles (LUVs) Formed Extrude->LUV Formation

Caption: Workflow for preparing DUPC large unilamellar vesicles (LUVs) via the extrusion method.

Nanodisc Reconstitution Workflow

Nanodisc_Reconstitution cluster_0 Component Preparation Start Start Protein Detergent-Solubilized Membrane Protein Start->Protein Lipid DUPC Lipid Film Start->Lipid MSP Membrane Scaffold Protein (MSP) Start->MSP Mix Components Mix Protein, Solubilized Lipid, and MSP Protein->Mix Components Solubilize Lipid Solubilize DUPC with Sodium Cholate Lipid->Solubilize Lipid MSP->Mix Components Solubilize Lipid->Mix Components Remove Detergent Remove Detergent (Bio-Beads/Dialysis) Mix Components->Remove Detergent SelfAssembly Self-Assembly of Nanodiscs Remove Detergent->SelfAssembly Purification Purify by Size Exclusion Chromatography (SEC) SelfAssembly->Purification Characterization Characterize Nanodiscs (Native-PAGE, DLS) Purification->Characterization

Caption: General workflow for reconstituting a membrane protein into DUPC nanodiscs.

Applications in Membrane Protein Studies

The use of DUPC in membrane studies, while still emerging, holds promise for several applications:

  • Structural Biology of Membrane Proteins: DUPC nanodiscs can provide a stable, native-like environment for single-particle cryo-EM studies of membrane proteins. The intermediate chain length of DUPC may be advantageous for certain proteins, influencing their conformation and stability.

  • Functional Assays: Reconstituting membrane proteins into DUPC liposomes or nanodiscs allows for functional studies in a controlled lipid environment, free from the potentially denaturing effects of detergents.

  • Drug Discovery and Development: DUPC-based model membranes can be used to study the interaction of drug candidates with membrane proteins or the lipid bilayer itself.

  • Understanding Lipid-Protein Interactions: By using a defined lipid environment with DUPC, researchers can investigate the specific effects of lipid chain length and saturation on the structure and function of membrane proteins.

Conclusion

1,2-diundecanoyl-sn-glycero-3-phosphocholine is a valuable, albeit less characterized, tool for researchers in membrane biophysics and structural biology. Its intermediate acyl chain length offers a unique set of properties that can be exploited to create tailored model membrane systems. While more extensive experimental characterization of pure DUPC bilayers is needed, the existing information and general protocols provide a solid foundation for its application in studying the complex world of membrane proteins. As research continues, DUPC is poised to become an increasingly important component in the toolkit for membrane scientists and drug development professionals.

References

The Unseen Architects: A Technical Guide to the Core Functions of Saturated Phospholipids in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipid bilayer is the fundamental structure of cellular membranes, a dynamic and complex interface that governs the interactions between a cell and its environment. While the fluid mosaic model provides a foundational understanding, the specific roles of individual lipid components are crucial for a deeper comprehension of membrane biology. Among these, saturated phospholipids play a pivotal role in dictating the biophysical properties and functional organization of the bilayer. Their straight, tightly packing acyl chains stand in contrast to the kinked, fluid nature of their unsaturated counterparts, leading to profound effects on membrane structure, permeability, and the regulation of cellular signaling. This in-depth technical guide explores the core functions of saturated phospholipids in lipid bilayers, providing quantitative data, detailed experimental protocols, and visualizations to illuminate their indispensable role in cellular physiology and their implications for drug development.

Core Functions of Saturated Phospholipids

Saturated phospholipids are key determinants of the physical state and functional domains of lipid bilayers. Their primary influence stems from the absence of double bonds in their fatty acid tails, which allows for a high degree of van der Waals interactions and consequently, tighter packing.[1] This tight packing leads to a more ordered, gel-like state at physiological temperatures compared to the more fluid, liquid-disordered state induced by unsaturated phospholipids.[2]

Modulation of Membrane Fluidity and Order

The degree of saturation of phospholipid acyl chains is a primary determinant of membrane fluidity. Saturated phospholipids decrease membrane fluidity by promoting a more ordered and viscous state.[3] This is due to the straight nature of their acyl chains, which allows for close packing and strong intermolecular forces.[1] In contrast, the cis-double bonds in unsaturated fatty acids introduce kinks that disrupt this tight packing, thereby increasing membrane fluidity.[1] The ratio of saturated to unsaturated phospholipids is therefore a critical factor that cells dynamically regulate to maintain optimal membrane fluidity in response to environmental changes, a process known as homeoviscous adaptation.[4]

Regulation of Membrane Thickness and Permeability

The tight packing of saturated phospholipids directly impacts the thickness of the lipid bilayer. Membranes enriched in saturated phospholipids are generally thicker than those composed of unsaturated phospholipids.[4][5] This increased thickness provides a more substantial barrier to the passive diffusion of molecules. Consequently, membranes with a higher proportion of saturated phospholipids exhibit lower permeability to water and small solutes.[6][7] This property is crucial for maintaining the electrochemical gradients essential for cellular life.

Formation of Lipid Rafts and Signaling Platforms

Saturated phospholipids, in conjunction with cholesterol and sphingolipids, are instrumental in the formation of specialized membrane microdomains known as lipid rafts.[8][9] These domains are characterized by a liquid-ordered (Lo) phase, which is more tightly packed and less fluid than the surrounding liquid-disordered (Ld) phase composed primarily of unsaturated phospholipids.[2][9] Lipid rafts serve as organizing centers for cellular signaling by concentrating or excluding specific proteins, thereby facilitating or inhibiting their interactions.[8][9] This compartmentalization is critical for a wide range of cellular processes, including signal transduction, membrane trafficking, and viral entry.

Quantitative Data on the Impact of Saturated Phospholipids

The following tables summarize key quantitative data illustrating the effects of saturated versus unsaturated phospholipids on the biophysical properties of lipid bilayers.

PhospholipidAcyl Chain CompositionHeadgroupGel to Liquid-Crystalline Phase Transition Temperature (Tm) (°C)
DPPC Di-palmitoyl (16:0/16:0)Phosphatidylcholine41
DSPC Di-stearoyl (18:0/18:0)Phosphatidylcholine55
DOPC Di-oleoyl (18:1/18:1)Phosphatidylcholine-17
POPC Palmitoyl-oleoyl (16:0/18:1)Phosphatidylcholine-2

Table 1: Gel to Liquid-Crystalline Phase Transition Temperatures (Tm) of Common Phospholipids. The Tm is the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a more fluid, liquid-crystalline state. Saturated phospholipids like DPPC and DSPC have significantly higher Tm values than unsaturated phospholipids like DOPC, reflecting their tendency to form more ordered structures.

Bilayer CompositionHydrophobic Thickness (Å)Area per Lipid (Ų)
DPPC (gel phase, 20°C) 47.947.9
DPPC (fluid phase, 50°C) 38.664.0
DOPC (fluid phase, 30°C) 36.772.5
DLPC (fluid phase, 50°C) 29.663.1

Table 2: Bilayer Thickness and Area per Lipid for Saturated and Unsaturated Phospholipids. This table demonstrates that saturated phospholipids in the gel phase form thicker and more condensed bilayers. Even in the fluid phase, longer saturated chains contribute to a thicker bilayer compared to shorter-chain saturated or unsaturated phospholipids.[5][10][11]

Membrane CompositionLaurdan Generalized Polarization (GP)DPH Fluorescence Anisotropy (r)
DPPC (gel phase, 25°C) 0.6 to 0.7~0.35
DOPC (fluid phase, 25°C) -0.1 to -0.3~0.1
SM/Cholesterol (Lo phase) 0.4 to 0.5~0.3

Table 3: Membrane Fluidity/Order Measured by Fluorescent Probes. Laurdan GP and DPH anisotropy are common measures of membrane order and fluidity. Higher GP and anisotropy values indicate a more ordered, less fluid membrane. Saturated phospholipids in the gel phase and liquid-ordered phases (lipid rafts) exhibit significantly higher values compared to the liquid-disordered phase of unsaturated phospholipids.[12][13][14]

Experimental Protocols

Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are a widely used model system for studying the biophysical properties of lipid bilayers. The electroformation method yields large, single-bilayer vesicles.

Materials:

  • Phospholipid of interest (e.g., DPPC, DOPC) dissolved in chloroform (1 mg/mL).

  • Indium tin oxide (ITO)-coated glass slides.

  • O-ring.

  • Sucrose solution (e.g., 200 mM).

  • Function generator.

  • Observation chamber.

Methodology:

  • Clean the ITO-coated glass slides thoroughly.

  • Deposit a thin, even film of the phospholipid solution onto the conductive side of two ITO slides and allow the solvent to evaporate under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours.

  • Assemble a chamber by placing the O-ring between the two ITO slides, with the lipid films facing each other.

  • Fill the chamber with the sucrose solution.

  • Connect the ITO slides to a function generator and apply an AC electric field (e.g., 10 Hz, 1-2 V) for 2-4 hours at a temperature above the Tm of the lipid.

  • Slowly decrease the amplitude of the AC field to zero to detach the newly formed GUVs.

  • The GUVs can then be harvested for microscopic observation and further experiments.[15][16][17]

Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene).

  • Liposome or GUV suspension.

  • Fluorometer with excitation and emission monochromators.

Methodology:

  • Prepare a stock solution of Laurdan in a suitable organic solvent (e.g., ethanol or DMSO).

  • Add a small volume of the Laurdan stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

  • Incubate the mixture for 20-30 minutes at room temperature, protected from light, to allow the probe to incorporate into the lipid bilayers.

  • Measure the fluorescence emission spectrum of the Laurdan-labeled liposomes from 400 nm to 550 nm, with an excitation wavelength of 350 nm.

  • Record the fluorescence intensities at the emission maxima of the gel phase (around 440 nm, I440) and the liquid-crystalline phase (around 490 nm, I490).

  • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) A higher GP value corresponds to a more ordered, less fluid membrane.[2][3][13][18]

Atomic Force Microscopy (AFM) Imaging of Supported Lipid Bilayers (SLBs)

AFM allows for the high-resolution visualization of the topography of lipid bilayers, enabling the direct observation of phase separation and the measurement of bilayer thickness.

Materials:

  • Small unilamellar vesicles (SUVs) of the desired lipid composition.

  • Freshly cleaved mica substrate.

  • Imaging buffer (e.g., Tris or HEPES buffer with appropriate ions).

  • Atomic force microscope.

Methodology:

  • Prepare SUVs by sonication or extrusion of a multilamellar vesicle suspension.

  • Deposit a drop of the SUV suspension onto a freshly cleaved mica surface.

  • Allow the vesicles to adsorb, rupture, and fuse to form a continuous supported lipid bilayer. The incubation time and temperature will vary depending on the lipid composition.

  • Gently rinse the surface with imaging buffer to remove excess unfused vesicles.

  • Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times.

  • Image the SLB in tapping mode or contact mode. Topographical images will reveal the height differences between different lipid phases, allowing for the measurement of bilayer thickness and the characterization of domain morphology.[1][19]

Mandatory Visualizations

experimental_workflow_afm cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_afm AFM Imaging prep_lipids Prepare Lipid Mixture in Chloroform dry_lipids Dry Lipid Film under Nitrogen prep_lipids->dry_lipids hydrate_film Hydrate Film to form MLVs dry_lipids->hydrate_film extrude_suvs Extrude to form SUVs hydrate_film->extrude_suvs deposit_suvs Deposit SUVs on Mica extrude_suvs->deposit_suvs incubate_fuse Incubate for Vesicle Fusion deposit_suvs->incubate_fuse rinse_excess Rinse to Remove Excess Vesicles incubate_fuse->rinse_excess mount_sample Mount Sample in AFM Fluid Cell rinse_excess->mount_sample engage_tip Engage AFM Tip mount_sample->engage_tip scan_surface Scan Surface in Tapping Mode engage_tip->scan_surface analyze_data Analyze Topography and Thickness scan_surface->analyze_data

Caption: Experimental workflow for AFM imaging of supported lipid bilayers.

egfr_signaling_pathway cluster_raft Lipid Raft (Lo Phase) cluster_nonraft Non-Raft (Ld Phase) cluster_cytoplasm EGFR_dimer EGFR Dimer Src Src EGFR_dimer->Src 3. Autophosphorylation & Src Activation Grb2 Grb2 Src->Grb2 4. Adaptor Recruitment EGF EGF EGFR_monomer EGFR Monomer EGF->EGFR_monomer 1. Ligand Binding EGFR_monomer->EGFR_dimer 2. Dimerization & Raft Translocation SOS SOS Grb2->SOS Ras Ras SOS->Ras 5. Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK 6. MAPK Cascade Proliferation Cell Proliferation ERK->Proliferation

Caption: EGF receptor signaling pathway initiated in lipid rafts.

Conclusion

Saturated phospholipids are not merely passive structural components of the lipid bilayer but are active participants in shaping the physical and functional landscape of cellular membranes. Their ability to induce order, increase thickness, and reduce permeability is fundamental to the barrier function of membranes. Furthermore, their essential role in the formation of lipid rafts highlights their importance in the spatial organization of complex cellular processes, particularly signal transduction. For researchers in basic science and drug development, a thorough understanding of the functions of saturated phospholipids is critical. Manipulating the lipid composition of membranes, or designing drugs that partition into specific lipid environments, represents a promising avenue for therapeutic intervention. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the intricate world of membrane biology and the pivotal role of saturated phospholipids.

References

11:0 PC as a Model Membrane Component: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a saturated phosphatidylcholine that serves as a valuable component in the creation of model membranes.[1] Its defined chemical structure, consisting of a glycerol backbone, two 11-carbon acyl chains, and a phosphocholine headgroup, allows for the formation of lipid bilayers with specific and reproducible physical properties.[1] While less common in literature than its close homolog, 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC or 12:0 PC), this compound is significant for studying membrane dynamics, lipid-protein interactions, and as a component in drug delivery systems.[1] This guide provides a comprehensive overview of the properties of this compound, with comparative data from the more extensively studied DLPC, detailed experimental protocols, and its relevance in cellular signaling.

Physicochemical Properties of this compound and Related Phospholipids

The physical characteristics of this compound and its analogs are crucial for their application as model membranes. These properties, such as phase transition temperature and area per molecule, dictate the fluidity and packing of the lipid bilayer, which in turn influence the behavior of embedded proteins and the permeability of the membrane.

PropertyThis compound (C11)DLPC (C12)DMPC (C14)DPPC (C16)
Molecular Weight 593.773 g/mol [2]622.84 g/mol 677.93 g/mol 734.04 g/mol
Main Phase Transition Temperature (Tm) Not widely reported; estimated to be slightly below DLPC~ -1 to -0.4 °C[3]23 °C41 °C
Area per Molecule (in fluid phase) Not widely reported; estimated to be slightly larger than DLPC~63.2 Ų~60.6 Ų~63 Ų
Bilayer Thickness (in fluid phase) Not widely reported~30 Å (hydrophobic)~35 Å (hydrophobic)~39 Å (hydrophobic)

Note: Data for this compound is limited. Values for DLPC are provided as a close approximation.

Experimental Protocols

Preparation of Unilamellar Vesicles (Liposomes) by Thin-Film Hydration and Extrusion

This method is a common and effective way to produce liposomes with a controlled size distribution.[4]

Materials:

  • This compound or DLPC

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, Tris buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Nitrogen gas source

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.[5]

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature (for DLPC, room temperature is sufficient).

    • Apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the flask's inner surface.[5]

    • To ensure complete removal of the solvent, the film can be further dried under a high vacuum for at least 2 hours.[6]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid's Tm.[6]

    • Agitate the flask by hand or using a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs).[5]

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to produce unilamellar vesicles (LUVs) of a uniform size.[4]

Workflow for Liposome Preparation:

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction dissolve Dissolve this compound in Chloroform evaporate Evaporate Solvent via Rotary Evaporation dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry hydrate Add Aqueous Buffer dry->hydrate agitate Agitate to Form MLVs hydrate->agitate extrude Extrude Through Polycarbonate Membrane agitate->extrude luvs Homogeneous LUVs extrude->luvs

Caption: Workflow for liposome preparation.
Characterization of Liposome Properties

DSC is used to determine the phase transition temperature (Tm) of the lipid bilayer, which provides information about its fluidity.[7][8][9]

Procedure:

  • Prepare a concentrated liposome suspension (e.g., 10-20 mg/mL).

  • Load a precise amount of the liposome suspension into a DSC sample pan.

  • Load an equal volume of the hydration buffer into a reference pan.

  • Place both pans in the DSC instrument.

  • Set the instrument to scan a temperature range that brackets the expected Tm of the lipid (e.g., for DLPC, -20°C to 20°C). A typical scan rate is 1-2°C/min.

  • The Tm is identified as the peak of the endothermic transition in the resulting thermogram.[9]

SAXS is a powerful technique for determining the structure of lipid bilayers, including their thickness and electron density profile.[10][11][12][13]

Procedure:

  • Place the liposome sample in a quartz capillary tube.

  • Mount the capillary in the SAXS instrument.

  • Expose the sample to a collimated X-ray beam.

  • Record the scattered X-rays on a 2D detector.

  • The resulting scattering pattern can be analyzed to determine the bilayer structure. The positions of the diffraction peaks are related to the lamellar repeat distance, and the overall shape of the scattering curve provides information about the bilayer's form factor.

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) can provide information about the microviscosity or "fluidity" of the lipid bilayer.[14][15][16][17]

Procedure:

  • Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).

  • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to incorporate the probe into the lipid bilayers. The final lipid-to-probe ratio should be high (e.g., 200:1 to 500:1) to avoid artifacts.

  • Incubate the mixture in the dark for at least 30 minutes.

  • Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorometer equipped with polarizers.

  • Excite the sample with vertically polarized light (e.g., at 360 nm for DPH) and measure the emission intensity through vertical and horizontal polarizers (e.g., at 430 nm for DPH).

  • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is an instrument-specific correction factor.

  • Higher anisotropy values correspond to a more ordered, less fluid membrane environment.

This compound in the Context of Cell Signaling

Phosphatidylcholines are not merely structural components of cell membranes; they are also key players in signal transduction.[18][19][20] The hydrolysis of phosphatidylcholine by various phospholipases generates second messengers that regulate a wide array of cellular processes.[21] While specific studies on this compound in signaling are not abundant, its role as a phosphatidylcholine makes it a relevant substrate for these enzymes and a useful tool for studying these pathways in model systems.

Phosphatidylcholine Signaling Pathway:

G PC Phosphatidylcholine (PC) (e.g., this compound in model membrane) DAG Diacylglycerol (DAG) PC->DAG PLC PCholine Phosphocholine PC->PCholine PLC PA Phosphatidic Acid (PA) PC->PA PLD Choline Choline PC->Choline PLD LysoPC Lysophosphatidylcholine PC->LysoPC PLA2 FA Fatty Acid PC->FA PLA2 PLC Phospholipase C (PLC) PLD Phospholipase D (PLD) PLA2 Phospholipase A2 (PLA2) PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) PA->Downstream PKC->Downstream Gene Gene Transcription & Cell Proliferation Downstream->Gene

Caption: Phosphatidylcholine-mediated signaling pathways.

This pathway illustrates how external signals can activate phospholipases (PLC, PLD, PLA2) to hydrolyze phosphatidylcholine in the cell membrane.[3][21] This enzymatic action releases second messengers such as diacylglycerol (DAG), phosphatidic acid (PA), and lysophosphatidylcholine (LysoPC).[19][21] DAG is a well-known activator of Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to changes in gene expression and cell proliferation.[21] PA is also a signaling molecule that can influence the activity of various proteins, including kinases and phosphatases, and contribute to downstream signaling cascades like the MAPK pathway.[22] LysoPC has its own signaling roles and is implicated in various physiological and pathological processes.[19]

Applications in Drug Development

The well-defined properties of this compound make it a valuable tool in drug development for several reasons:

  • Drug Encapsulation and Delivery: Liposomes formulated with this compound can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and controlling their release. The specific phase behavior and bilayer properties of this compound can be tailored to optimize drug loading and release kinetics.

  • Membrane Protein Studies: Model membranes composed of this compound provide a controlled environment for studying the structure and function of membrane proteins, which are important drug targets.[1] The use of a defined lipid composition eliminates the complexity of native cell membranes, allowing for a clearer understanding of protein-lipid interactions.

  • Toxicity and Permeability Assays: this compound-based model membranes can be used in in vitro assays to assess the potential of drug candidates to disrupt cell membranes or to permeate across the lipid bilayer.

Conclusion

This compound, and its close analog DLPC, are versatile tools for researchers in biophysics, cell biology, and pharmaceutical sciences. Their well-defined chemical and physical properties allow for the creation of robust and reproducible model membrane systems. These systems are invaluable for fundamental studies of lipid bilayer properties, protein-lipid interactions, and for the development of advanced drug delivery platforms. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a variety of research and development applications.

References

An In-depth Technical Guide to the Biochemical Characteristics of Diundecanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diundecanoyl-sn-glycero-3-phosphocholine (DUPC), also known by its shorthand 11:0 PC, is a saturated diacyl-glycerophosphocholine. As a member of the phosphatidylcholine (PC) family, it is an amphipathic molecule consisting of a hydrophilic phosphocholine headgroup and two hydrophobic undecanoyl (11-carbon) fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone. This structure allows DUPC to self-assemble in aqueous environments, forming structures such as micelles and liposomes. Due to its well-defined chemical structure and physical properties, DUPC serves as a valuable tool in various biochemical and biophysical studies, particularly in the investigation of lipid bilayers as model membranes for biological systems.[1] Its defined acyl chain length provides a system with specific phase transition behavior, making it useful for studying membrane fluidity, lipid-protein interactions, and the formulation of lipid-based drug delivery systems.

Biochemical and Physical Properties

The biochemical and physical characteristics of diundecanoyl-sn-glycero-3-phosphocholine are fundamental to its application in research. These properties dictate its behavior in aqueous solutions and its interaction with other molecules.

Chemical Structure and Molecular Formula

The chemical structure of diundecanoyl-sn-glycero-3-phosphocholine is defined by its glycerol backbone, phosphocholine headgroup, and two undecanoyl fatty acid chains.

Table 1: Core Properties of Diundecanoyl-sn-glycero-3-phosphocholine

PropertyValueSource
Molecular Formula C₃₀H₆₀NO₈P[2]
Molecular Weight 593.773 g/mol [1]
Physical Form Powder[1]
Storage Temperature -20°C[1]
Self-Assembly and Aggregation Behavior

Like other amphiphilic lipids, DUPC spontaneously forms aggregates in aqueous solutions to minimize the unfavorable interactions between its hydrophobic acyl chains and water. The nature of these aggregates depends on the concentration of the lipid and the surrounding environmental conditions such as temperature and ionic strength. Below a certain concentration, DUPC exists as monomers. As the concentration increases, it reaches the critical micelle concentration (CMC), at which point micelles begin to form.

Table 2: Critical Micelle Concentration (CMC) of Various Saturated Phosphatidylcholines

Phosphatidylcholine (Acyl Chain Length)Critical Micelle Concentration (CMC) (mM)
1-Decanoyl-sn-glycero-3-phosphocholine (10:0)7.0
1-Dodecanoyl-sn-glycero-3-phosphocholine (12:0)0.70
1-Tetradecanoyl-sn-glycero-3-phosphocholine (14:0)0.070
1-Hexadecanoyl-sn-glycero-3-phosphocholine (16:0)0.007

This data is for lysophospholipids, which have a single acyl chain, but illustrates the trend of decreasing CMC with increasing chain length.[3]

Thermotropic Phase Behavior

The physical state of lipid bilayers composed of DUPC is highly dependent on temperature. At lower temperatures, the acyl chains are in a tightly packed, ordered state known as the gel phase (Lβ'). As the temperature increases, the lipid bilayer undergoes a phase transition to a more fluid, disordered state known as the liquid crystalline phase (Lα). This transition occurs at a specific temperature, the main phase transition temperature (Tm).

Specific experimental data for the Tm of DUPC is not available in the provided search results. However, the Tm of saturated phosphatidylcholines generally increases with the length of the acyl chains.

Table 3: Main Phase Transition Temperature (Tm) of Various Saturated Diacyl-Phosphatidylcholines

Phosphatidylcholine (Acyl Chain:Carbon Number)Main Phase Transition Temperature (Tm) (°C)
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) (14:0)23
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (16:0)41.5
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) (18:0)54.5

This data provides a reference for the expected phase transition behavior of DUPC (this compound).[4]

Experimental Protocols

The ability of diundecanoyl-sn-glycero-3-phosphocholine to form lipid bilayers makes it a key component in the preparation of liposomes, which are widely used as model membranes and in drug delivery applications. A common method for preparing liposomes is the thin-film hydration technique.

Liposome Preparation by Thin-Film Hydration

This protocol describes a general procedure for the preparation of unilamellar liposomes.

Materials:

  • Diundecanoyl-sn-glycero-3-phosphocholine (DUPC) powder

  • Chloroform or a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DUPC powder in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be kept below the phase transition temperature of the lipid.

    • Continue to apply vacuum for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Add the aqueous buffer to the flask containing the lipid film. The volume of the buffer will determine the final lipid concentration.

    • Hydrate the film by gentle rotation of the flask at a temperature above the Tm of DUPC. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Pass the MLV suspension repeatedly (e.g., 10-20 times) through a polycarbonate membrane with a specific pore size using a lipid extruder. This process should also be performed at a temperature above the Tm.

  • Characterization:

    • The size distribution and zeta potential of the resulting liposomes can be determined by dynamic light scattering (DLS).

    • The morphology of the liposomes can be visualized using techniques such as transmission electron microscopy (TEM).

Liposome_Preparation_Workflow Workflow for Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction dissolve Dissolve DUPC in Organic Solvent evaporate Evaporate Solvent via Rotary Evaporation dissolve->evaporate Forms a thin lipid film hydrate Hydrate Lipid Film with Aqueous Buffer evaporate->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrude MLVs through Polycarbonate Membrane mlv->extrude ulv Formation of Unilamellar Vesicles (ULVs) extrude->ulv

Caption: A flowchart illustrating the key steps in the preparation of unilamellar liposomes using the thin-film hydration and extrusion method.

Role in Signaling Pathways

While phosphatidylcholines are integral components of cell membranes and are involved in numerous signaling pathways, specific signaling roles for diundecanoyl-sn-glycero-3-phosphocholine have not been detailed in the available literature. Phosphatidylcholine metabolism, in general, is crucial for generating second messengers. For instance, phospholipase C (PLC) can hydrolyze phosphatidylcholine to produce diacylglycerol (DAG), a key activator of protein kinase C (PKC). Phospholipase D (PLD) can cleave the phosphocholine headgroup to yield phosphatidic acid (PA), another important signaling lipid.

Below is a generalized and hypothetical signaling pathway illustrating the potential involvement of a phosphatidylcholine like DUPC.

Hypothetical_Signaling_Pathway Hypothetical Phosphatidylcholine Signaling receptor Receptor plc Phospholipase C (PLC) receptor->plc Activates pld Phospholipase D (PLD) receptor->pld Activates pc Diundecanoyl-sn-glycero-3- phosphocholine (DUPC) plc->pc Hydrolyzes pld->pc Hydrolyzes dag Diacylglycerol (DAG) pc->dag pa Phosphatidic Acid (PA) pc->pa pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates targets pa->downstream Modulates targets

Caption: A simplified diagram of a hypothetical signaling pathway involving the enzymatic breakdown of a phosphatidylcholine molecule to generate second messengers.

Conclusion

Diundecanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid with well-defined physical and chemical properties that make it a valuable tool for researchers in biochemistry, biophysics, and drug development. Its ability to form stable model membranes allows for detailed studies of lipid bilayer dynamics, lipid-protein interactions, and the development of lipid-based nanoparticles. While specific quantitative data for its CMC and Tm are not extensively documented, its behavior can be inferred from the properties of other saturated phosphatidylcholines. Further research to experimentally determine these specific values would enhance its utility as a standard in membrane and formulation studies.

References

An In-depth Technical Guide to the Structure of PC(11:0/11:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure, properties, and biological relevance of 1,2-diundecanoyl-sn-glycero-3-phosphocholine, commonly abbreviated as PC(11:0/11:0) or DUPC. As a specific molecule within the phosphatidylcholine class, understanding its structure is fundamental to its function in biological membranes and signaling pathways.

Core Molecular Structure

Phosphatidylcholines (PC) are a class of phospholipids that are major components of biological membranes.[1] Their structure consists of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline headgroup.[2][3]

The nomenclature PC(11:0/11:0) precisely defines the fatty acid composition:

  • PC : Indicates the Phosphatidylcholine head group.

  • (11:0/11:0) : Describes the two fatty acid chains attached to the sn-1 and sn-2 positions of the glycerol backbone.

    • 11 : Represents the number of carbon atoms in the fatty acid acyl chain (undecanoic acid).

    • 0 : Indicates that there are zero double bonds in the chain, meaning it is a saturated fatty acid.

    • The notation signifies that both acyl chains are identical.

The full chemical name for this lipid is 1,2-diundecanoyl-sn-glycero-3-phosphocholine .[4][5] This symmetric, saturated phospholipid is characterized by its medium-length acyl chains, which influence its physical properties and interactions within a lipid bilayer.

cluster_lipid PC(11:0/11:0) Structure choline Choline (Head Group) phosphate Phosphate choline->phosphate glycerol Glycerol (Backbone) phosphate->glycerol tail1 sn-1 Undecanoyl Chain (11:0) glycerol->tail1 tail2 sn-2 Undecanoyl Chain (11:0) glycerol->tail2

Figure 1: Core components of the PC(11:0/11:0) molecule.

Physicochemical Properties

The quantitative properties of PC(11:0/11:0) are essential for its identification and for understanding its behavior in experimental settings. The data below is compiled from public chemical databases.

PropertyValueReference(s)
Molecular Formula C₃₀H₆₀NO₈P[5][6]
Formula Weight 593.773 g/mol [5]
Exact Mass 593.406 Da[5]
Monoisotopic Mass 593.40565 Da[6]
CAS Number 27869-47-2[5]
Percent Composition C: 60.68%, H: 10.19%, N: 2.36%, O: 21.56%, P: 5.22%[5]
Predicted XlogP 8.1[6]
Predicted CCS (Ų), [M+H]⁺ 249.0[6]
Predicted CCS (Ų), [M+Na]⁺ 252.5[6]
Predicted CCS (Ų), [M-H]⁻ 246.5[6]

CCS: Collision Cross Section

Experimental Protocols for Analysis

The analysis of PC(11:0/11:0) and other lipids from biological matrices is predominantly performed using mass spectrometry coupled with liquid chromatography. This approach allows for sensitive and specific quantification.

Protocol: Lipid Analysis via UHPLC-ESI-MS/MS

This protocol outlines a common workflow for the untargeted or targeted analysis of phospholipids like PC(11:0/11:0).

1. Lipid Extraction:

  • A modified Bligh and Dyer method or a methanol/chloroform/water (MCW) extraction is commonly used to separate lipids from other cellular components.[7][8]

  • The sample is homogenized in a monophasic solution of methanol, chloroform, and water.

  • Additional water and chloroform are added to induce phase separation. The lower organic phase, containing the lipids, is collected.

  • Internal standards are added prior to extraction for absolute quantification. PC(11:0/11:0) itself is sometimes used as an internal standard in lipidomics experiments.[8][9][10]

2. Chromatographic Separation (UHPLC):

  • The dried lipid extract is reconstituted in an appropriate solvent mixture (e.g., isopropanol/acetonitrile/water).[8]

  • Separation is achieved using a reverse-phase column, such as a C18.[11][12]

  • A binary solvent gradient is employed. For example:

    • Mobile Phase A: Acetonitrile/water (6:4 v/v) with 10 mM ammonium formate.[11]

    • Mobile Phase B: Acetonitrile/isopropanol (1:9 v/v).[11]

  • A gradient from a lower to a higher percentage of Mobile Phase B is run over 15-20 minutes to elute lipids based on their polarity.[11][12]

3. Mass Spectrometric Detection (ESI-MS/MS):

  • The column eluent is introduced into an electrospray ionization (ESI) source, typically operating in both positive and negative ion modes to detect a wide range of lipid classes.[8][9]

  • Key Parameters:

    • Mass Scan Range: m/z 200–1200[7][8]

    • Capillary Voltage: 1.5–3.0 kV[8]

    • Sheath and Auxiliary Gas Flow: Nitrogen, set to arbitrary units (e.g., 20 and 5, respectively).[7]

    • Collision Gas: Argon for MS/MS fragmentation.[7]

  • In positive ion mode, PC species are typically detected as [M+H]⁺ or [M+Na]⁺ adducts. Tandem MS (MS/MS) is used to fragment the parent ion, producing characteristic product ions (e.g., a phosphocholine headgroup fragment at m/z 184) for definitive identification.

sample Biological Sample (e.g., Cells, Tissue) extraction Lipid Extraction (e.g., Bligh & Dyer) + Internal Standards sample->extraction Homogenize reconstitution Dry & Reconstitute Extract extraction->reconstitution uhplc UHPLC Separation (C18 Column, Gradient Elution) reconstitution->uhplc Inject esi Electrospray Ionization (ESI) uhplc->esi Elute ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 ms2 MS/MS Fragmentation (Collision-Induced Dissociation) ms1->ms2 Isolate & Fragment detection Detection & Identification (Mass Analyzer) ms2->detection

Figure 2: Experimental workflow for lipid analysis by UHPLC-ESI-MS/MS.

Involvement in Cellular Signaling

While phosphatidylcholines are primarily known as structural components of membranes, specific species can also act as signaling molecules. Acyl chain length is a critical determinant of a PC's ability to activate cellular receptors.[4][13]

A well-documented example involves the nuclear receptor Liver Receptor Homolog-1 (LRH-1) , a key regulator of lipid and glucose homeostasis.[4][13] Studies on the closely related dilauroylphosphatidylcholine (DLPC, PC 12:0/12:0) have shown that medium-chain PCs can act as agonists for LRH-1.[4][13]

The proposed signaling pathway is as follows:

  • Binding: A medium-chain PC, such as PC(11:0/11:0), enters the cell and binds to the ligand-binding pocket of LRH-1.[13]

  • Conformational Change: This binding event induces a significant conformational change in the LRH-1 protein structure.

  • Coregulator Exchange: The new conformation causes the dissociation of corepressor proteins (e.g., SHP) and facilitates the recruitment of coactivator proteins (e.g., TIF2).[4][13]

  • Gene Transcription: The activated LRH-1/coactivator complex binds to specific DNA response elements in the promoter regions of target genes, initiating their transcription. These genes are often involved in metabolic regulation.

cluster_cytoplasm Cytoplasm / Nucleus lipid PC(11:0/11:0) lrh_inactive Inactive LRH-1 + Corepressor lipid->lrh_inactive Binds to Receptor corepressor Corepressor lrh_inactive->corepressor Releases lrh_active Active LRH-1 Complex lrh_inactive->lrh_active Conformational Change gene Target Gene Transcription lrh_active->gene Activates coactivator Coactivator coactivator->lrh_active Recruited p1

Figure 3: Signaling pathway of LRH-1 activation by a medium-chain PC.

References

The Fulcrum of Formulation: A Technical Guide to the Basic Applications of Synthetic Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic phosphatidylcholines (PCs) represent a cornerstone in the development of advanced drug delivery systems and as tools in membrane research. Unlike their natural counterparts derived from sources like egg yolk or soybeans, synthetic PCs offer superior purity, batch-to-batch consistency, and the flexibility of tailored acyl chain composition.[1] These characteristics are paramount in the precise engineering of lipid-based formulations and in the systematic study of biological membranes. This technical guide provides an in-depth exploration of the core applications of synthetic PCs, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Applications of Synthetic Phosphatidylcholines

The utility of synthetic PCs stems from their amphipathic nature, comprising a hydrophilic phosphocholine head group and hydrophobic fatty acid tails. This structure allows them to self-assemble into various structures in aqueous environments, making them invaluable in a range of applications.

Liposomes for Drug Delivery

Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[2] Synthetic PCs are the primary building blocks of many successful liposomal drug formulations due to their biocompatibility and ability to form stable, well-defined bilayers.[2]

  • Controlled Drug Release: The composition of the synthetic PC acyl chains (e.g., length and degree of saturation) can be selected to modulate the fluidity and permeability of the liposome membrane, thereby controlling the rate of drug release.[3]

  • Enhanced Stability: The high purity of synthetic PCs minimizes the presence of impurities that can lead to oxidation and degradation, resulting in liposomal formulations with a longer shelf life.[2]

  • Targeted Delivery: The surface of liposomes can be modified with targeting ligands to enhance drug delivery to specific cells or tissues. The well-defined nature of synthetic PC liposomes provides a consistent scaffold for such modifications.

The following tables summarize key quantitative parameters for liposomes formulated with synthetic phosphatidylcholines.

Table 1: Encapsulation Efficiency of Doxorubicin in Synthetic Phosphatidylcholine Liposomes

Phosphatidylcholine CompositionDrug-to-Lipid Ratio (molar)Encapsulation Efficiency (%)Reference
Phosphatidylcholine, Cholesterol, Tetramyristoyl CardiolipinNot Specified> 90[4]
Phosphatidylcholine, CholesterolNot Specified88.92[5]
Egg Phosphatidylcholine, Cholesterol1:3 (mol/mol)>95 (with ammonium sulfate gradient)[6]
POPC, DOTAP, DOPE, DSPE-mPEG2000Not Specified92.8 - 94.1[6]

Table 2: Physicochemical Properties of Synthetic Phosphatidylcholine Liposomes

Phosphatidylcholine TypeAdditional ComponentsParticle Size (nm)Zeta Potential (mV)Reference
PCCholesterol93.18Not Specified[5]
DPPC, PINone30 - 80Increases with PI content[7]
POPCDextranNot SpecifiedNot Specified[8]
PC, CholesterolStearylamine108 ± 15+30.1 ± 1.2[9]
PC, CholesterolDicetyl Phosphate88 ± 14-36.7 ± 3.3[9]
Model Membranes in Research

Synthetic PCs are instrumental in the creation of artificial lipid bilayers, which serve as simplified models of biological membranes. These model systems, including black lipid membranes and supported lipid bilayers, allow researchers to study fundamental membrane properties and the interactions of proteins and drugs with the cell membrane in a controlled environment.[10] The defined composition of synthetic PCs is crucial for reproducibility in these studies.

Surfactants and Emulsifiers

The amphipathic properties of synthetic PCs make them effective surfactants and emulsifiers in pharmaceutical formulations. They can be used to stabilize oil-in-water emulsions and to improve the solubility and bioavailability of poorly water-soluble drugs.

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[11][12]

Materials:

  • Synthetic phosphatidylcholine(s) (e.g., DOPC, DPPC)

  • Cholesterol (optional)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Extruder with polycarbonate membranes of a defined pore size (optional, for downsizing)

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of synthetic phosphatidylcholine and any other lipid components (e.g., cholesterol) in chloroform or a chloroform/methanol mixture in a round-bottom flask. The goal is to achieve a clear, homogenous solution.[13]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids. The solvent will be removed under reduced pressure, leaving a thin, uniform lipid film on the inner surface of the flask.[14]

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.[13]

  • Hydration: Add the aqueous buffer to the flask containing the lipid film. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask by hand or on a vortex mixer to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[14]

  • Downsizing (Optional): To obtain vesicles of a more uniform and smaller size, the MLV suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is typically repeated an odd number of times (e.g., 11 or 21 times) to ensure a narrow size distribution.[11]

Preparation of Liposomes by Solvent Injection

This method is particularly useful for preparing small unilamellar vesicles (SUVs) and involves the injection of a lipid solution in a water-miscible organic solvent into an aqueous phase.[15]

Materials:

  • Synthetic phosphatidylcholine(s)

  • Ethanol

  • Aqueous buffer

  • Syringe and needle

  • Stir plate and stir bar

Procedure:

  • Lipid Dissolution: Dissolve the synthetic phosphatidylcholine in ethanol.

  • Injection: Heat the aqueous buffer to a temperature above the lipid's phase transition temperature while stirring. Slowly inject the lipid/ethanol solution into the heated aqueous buffer.[15] The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.[16]

  • Solvent Removal: The ethanol can be removed from the liposome suspension by dialysis or diafiltration.

Mandatory Visualizations

Phosphatidylcholine Biosynthesis (Kennedy Pathway)

G choline Choline phosphocholine Phosphocholine choline->phosphocholine  Choline Kinase (CK) cdp_choline CDP-Choline phosphocholine->cdp_choline CTP:phosphocholine Cytidylyltransferase (CCT) pc Phosphatidylcholine cdp_choline->pc Cholinephosphotransferase (CPT) dag 1,2-Diacylglycerol (DAG) dag->pc G pc Phosphatidylcholine lyso_pc Lysophosphatidylcholine pc->lyso_pc PLA2 ffa Free Fatty Acid pc->ffa PLA2 pa Phosphatidic Acid pc->pa PLD choline Choline pc->choline PLD dag Diacylglycerol pc->dag PLC phosphocholine Phosphocholine pc->phosphocholine PLC G start Lipid Selection & Weighing dissolution Dissolution in Organic Solvent start->dissolution film_formation Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration downsizing Downsizing (Extrusion/Sonication) hydration->downsizing characterization Characterization downsizing->characterization size Particle Size & PDI (DLS) characterization->size zeta Zeta Potential characterization->zeta ee Encapsulation Efficiency (Chromatography/Spectroscopy) characterization->ee end Final Liposomal Formulation characterization->end G structure Acyl Chain Structure of Phosphatidylcholine saturation Increased Saturation (fewer double bonds) structure->saturation unsaturation Increased Unsaturation (more double bonds) structure->unsaturation packing Tighter Acyl Chain Packing saturation->packing loose_packing Looser Acyl Chain Packing unsaturation->loose_packing fluidity_dec Decreased Membrane Fluidity packing->fluidity_dec fluidity_inc Increased Membrane Fluidity loose_packing->fluidity_inc

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2-diundecanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC) is a saturated phospholipid that plays a crucial role in the constitution of lipid bilayers and is instrumental in the development of liposomal drug delivery systems. Its defined structure and physicochemical properties allow for the formation of stable lipid membranes for encapsulating therapeutic agents. This document provides a comprehensive guide to a common and efficient chemical synthesis pathway for DUPC.

Core Synthesis Pathway: Acylation of sn-Glycero-3-phosphocholine

A prevalent and high-yield method for the synthesis of phosphatidylcholines like DUPC involves the direct acylation of the commercially available precursor, sn-glycero-3-phosphocholine (GPC). This reaction can be achieved using undecanoic anhydride in the presence of a catalyst or through Steglich esterification using undecanoic acid. The latter approach is detailed below due to its common use and adaptable nature for various fatty acids.[1][2][3][4]

The overall reaction involves the esterification of the two hydroxyl groups on the glycerol backbone of GPC with undecanoyl groups from undecanoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of phosphatidylcholines using the Steglich esterification method. The data is adapted from protocols for similar lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).[2][3][4]

ParameterValueReference
Molar Ratio (GPC:Undecanoic Acid:DCC:DMAP)1.0 : 4.8 : 4.8 : 2.5[2][3]
Reaction Temperature45°C[2][3]
Reaction Time72 hours[2][3]
Purity (Post-Purification)>96%[2][3][4]

Experimental Protocol: Steglich Esterification for DUPC Synthesis

This protocol is adapted from the synthesis of DMPC and is expected to yield high-purity DUPC.[2][3][4]

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Undecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel

  • Methanol

  • Chloroform

  • Ethyl acetate

  • Acetone

  • Nitrogen gas

  • Whatman filter paper

Procedure:

  • Preparation of Silica-GPC Complex:

    • Dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in methanol.

    • Add the GPC solution dropwise to silica gel (3 times the weight of GPC).

    • Concentrate the mixture under vacuum at 40°C for 1 hour and then at 80°C for 1 hour to obtain a dry silica-GPC complex.

  • Esterification Reaction:

    • In a screw-capped flask, combine the silica-GPC complex, chloroform, undecanoic acid (4.8 molar equivalents), DCC (4.8 molar equivalents), and DMAP (2.5 molar equivalents).

    • Purge the flask with nitrogen gas, seal it, and heat the mixture at 45°C for 72 hours with stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through Whatman filter paper to remove the dicyclohexylurea (DCU) byproduct.

    • Collect the chloroform filtrate. The filter cake can be resuspended in chloroform and filtered again to maximize product recovery.

    • Remove the chloroform from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by sequential recrystallization from ethyl acetate and acetone to achieve high purity.[2][3][4] Alternatively, column chromatography on silica gel using a solvent system such as chloroform-methanol-water can be employed.[1]

  • Final Product Handling:

    • The purified 1,2-diundecanoyl-sn-glycero-3-phosphocholine should be a white powder.

    • Store the final product at -20°C to prevent degradation.

Synthesis Workflow Diagram```dot

// Nodes GPC [label="sn-Glycero-3-\nphosphocholine (GPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; UndecanoicAcid [label="Undecanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="DCC, DMAP,\nChloroform", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Steglich Esterification\n(45°C, 72h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeProduct [label="Crude DUPC Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Filtration & Recrystallization)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PureProduct [label="Pure 1,2-diundecanoyl-sn-\nglycero-3-phosphocholine", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GPC -> Reaction; UndecanoicAcid -> Reaction; Reagents -> Reaction; Reaction -> CrudeProduct [label="Yields"]; CrudeProduct -> Purification [label="Processed via"]; Purification -> PureProduct [label="Results in"]; }

References

Application Notes: The Use of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) as an Internal Standard in Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics, the comprehensive analysis of lipids in biological systems, is essential for understanding cellular physiology and pathology. Accurate quantification of lipid species by mass spectrometry (MS) is critical for generating reliable and reproducible data. However, variability arising from sample preparation, lipid extraction, and instrumental analysis can introduce significant errors. The use of an internal standard (IS) is a fundamental strategy to control for this variability. An ideal internal standard is a compound that is structurally similar to the analytes of interest but is not naturally present in the biological sample.[1] It is added at a known concentration before sample processing and co-analyzed with the endogenous lipids, allowing for normalization of the analytical signal.[2]

1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a synthetic phosphatidylcholine (PC) that is widely used as an internal standard in lipidomics. Its odd-chain fatty acyl groups make it a suitable choice as it is typically absent or present at very low levels in most biological samples. This application note provides a detailed overview of the properties, preparation, and application of this compound as an internal standard for the quantitative analysis of phospholipids and other lipid classes by mass spectrometry.

Properties of this compound

This compound is a saturated phosphatidylcholine with two 11-carbon fatty acyl chains. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Full Name 1,2-diundecanoyl-sn-glycero-3-phosphocholine[3][4]
Abbreviation This compound, PC(11:0/11:0)[3]
CAS Number 27869-47-2[3][4][5]
Molecular Formula C30H60NO8P[3]
Molecular Weight 593.773 g/mol [3][4]
Physical State Powder[4][6]
Purity >99%[3]
Storage Temperature -20°C[3][5]

Applications

This compound is primarily used as an internal standard for the quantification of phosphatidylcholines and other phospholipid classes in a variety of biological samples, including plasma, serum, cells, and tissues.[7][8] Its utility extends to both targeted and untargeted lipidomics workflows.

Experimental Protocols

1. Preparation of this compound Internal Standard Stock and Working Solutions

a. Materials:

  • This compound powder (e.g., from Avanti Polar Lipids)[3]

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Calibrated syringe or balance

  • Volumetric flasks

  • Glass vials with PTFE-lined caps

b. Protocol for 1 mg/mL Stock Solution:

  • Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

  • Dissolve the powder in a known volume of chloroform to achieve a final concentration of 1 mg/mL. For example, dissolve 10 mg in 10 mL of chloroform.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller glass vials to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C.[3][5]

c. Protocol for Working Solution (e.g., 100 µg/mL):

  • Prepare a working solution by diluting the 1 mg/mL stock solution. For example, to prepare a 100 µg/mL working solution, dilute 1 mL of the stock solution with 9 mL of a chloroform:methanol (1:1, v/v) mixture.

  • The concentration of the working solution should be optimized based on the expected concentration of the analytes in the samples and the sensitivity of the mass spectrometer.

2. Lipid Extraction from Plasma with this compound Spiking (Modified Folch Method)

a. Materials:

  • Plasma samples

  • This compound internal standard working solution

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution (or 0.2 M NaH2PO4)

  • Centrifuge tubes (glass or solvent-resistant plastic)

  • Centrifuge

  • Nitrogen gas evaporator

b. Protocol:

  • Thaw plasma samples on ice.

  • To a 2 mL glass centrifuge tube, add 50 µL of plasma.

  • Add a known amount of the this compound working solution to the plasma sample. The final concentration should be within the linear range of the instrument's response. For example, add 10 µL of a 100 µg/mL working solution.

  • Add 3 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.[8]

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for MS analysis, such as acetonitrile:isopropanol:water (65:35:5, v/v).[8]

3. Mass Spectrometry Analysis

The following table provides a representative set of parameters for the analysis of phospholipids using a UHPLC system coupled to a high-resolution mass spectrometer. These parameters should be optimized for the specific instrument and application.

ParameterSetting
Chromatography
ColumnC18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase AAcetonitrile:Water (60:40) with 10 mM ammonium formate
Mobile Phase BIsopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Flow Rate0.2-0.4 mL/min
Column Temperature55°C
Injection Volume2-5 µL
Mass Spectrometry
Ionization ModePositive and Negative Electrospray Ionization (ESI)
Capillary Voltage3.5 - 4.0 kV (positive), 3.0 - 3.5 kV (negative)
Sheath Gas Flow8-10 L/min
Scan Rangem/z 150 - 1500
Data AcquisitionData-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for untargeted analysis; Multiple Reaction Monitoring (MRM) for targeted analysis.

4. Data Analysis and Quantification

The concentration of the target lipid is calculated by normalizing its peak area to the peak area of the this compound internal standard. The formula for quantification is as follows:

Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Response Factor)

The response factor can be determined by analyzing a calibration curve of the analyte with a fixed concentration of the internal standard. For untargeted or semi-quantitative studies, a response factor of 1 is often assumed for lipids within the same class as the internal standard.

Visualizations

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spiking Spike with this compound Internal Standard Sample->Spiking Add known amount Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Drying Dry Down Extract Extraction->Drying Reconstitution Reconstitute in Analysis Solvent Drying->Reconstitution LC_Separation UHPLC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to this compound Peak_Integration->Normalization Quantification Quantification Normalization->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Result Quantitative Lipid Profile Statistical_Analysis->Result

Caption: Experimental workflow for quantitative lipidomics using this compound as an internal standard.

This compound is a reliable and widely used internal standard for the accurate quantification of phospholipids in mass spectrometry-based lipidomics. Its synthetic nature and odd-chain fatty acyls ensure that it does not interfere with the measurement of endogenous lipids. The detailed protocols provided in this application note offer a robust framework for the successful implementation of this compound in quantitative lipidomics studies, thereby enhancing the accuracy and reproducibility of the results. Proper preparation of the internal standard, optimized extraction procedures, and appropriate mass spectrometry methods are key to achieving high-quality quantitative data.

References

Application Notes and Protocols for 1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC) in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC) is a saturated phospholipid with 11-carbon acyl chains. Its intermediate chain length positions it between the shorter-chain phospholipids, which can form micelles or less stable bilayers, and the longer-chain phospholipids that form more rigid, less permeable membranes. This characteristic makes DUPC a potentially valuable component in liposomal drug delivery systems, offering a unique balance of membrane fluidity and stability.

Liposomes formulated with DUPC are expected to exhibit properties that are advantageous for certain drug delivery applications. The medium-chain length may facilitate drug loading and release, as well as influence the interaction of the liposome with biological membranes. These application notes provide an overview of the extrapolated physicochemical properties of DUPC, its potential applications, and detailed protocols for the preparation and characterization of DUPC-based liposomes.

Physicochemical Properties of DUPC

Direct experimental data for DUPC is limited. The following properties are extrapolated based on the known trends of saturated diacylphosphatidylcholines with varying acyl chain lengths.

PropertyExtrapolated ValueSignificance in Liposome Formulation
Molecular Weight 593.77 g/mol Essential for calculating molar ratios in formulations.
Phase Transition Temperature (Tm) ~10-15 °CIndicates the temperature at which the lipid bilayer transitions from a gel to a liquid crystalline state. Formulations with DUPC will be in a fluid state at physiological temperature (37 °C), which can enhance drug encapsulation and release.
Critical Packing Parameter (CPP) ~0.8-0.9Suggests a tendency to form bilayers, making it suitable for liposome formation.
Membrane Fluidity IntermediateOffers a balance between the high fluidity of short-chain lipids and the rigidity of long-chain lipids, potentially optimizing drug retention and release.

Applications in Liposome Formulation

The unique properties of DUPC make it a candidate for various liposomal applications:

  • Drug Delivery: The intermediate membrane fluidity may allow for efficient encapsulation and controlled release of a wide range of therapeutic agents, from small molecules to larger biologics.

  • Topical and Transdermal Delivery: The potential for increased membrane flexibility could enhance the penetration of liposomes into the skin.

  • Model Membranes: DUPC can be used in biophysical studies to investigate the influence of intermediate acyl chain length on membrane properties and protein-lipid interactions.

Experimental Protocols

Liposome Preparation via Thin-Film Hydration Followed by Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

Materials:

  • 1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC)

  • Cholesterol (optional, for membrane stabilization)

  • Drug to be encapsulated

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

  • Lipid Film Formation:

    • Dissolve DUPC and cholesterol (if used, e.g., at a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the Tm of the lipids (e.g., 25-30°C) to facilitate solvent evaporation.

    • Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tm of the lipids for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of the lipids.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • To remove unencapsulated drug, use methods such as size exclusion chromatography or dialysis.

Liposome Characterization

4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Protocol:

    • Dilute the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

    • Measure the particle size (Z-average diameter), PDI, and zeta potential using a suitable instrument.

    • Perform measurements in triplicate.

Typical Data Presentation:

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DUPC Liposomes100-150< 0.2-5 to +5
DUPC/Cholesterol (2:1)90-130< 0.15-2 to +2

4.2.2. Encapsulation Efficiency (%EE)

  • Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Separate the unencapsulated drug from the liposomes using a suitable method (e.g., size exclusion chromatography, centrifugation).

    • Quantify the amount of unencapsulated drug (Free Drug).

    • Disrupt the liposomes using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.

    • Quantify the total amount of drug (Total Drug).

    • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Typical Data Presentation:

FormulationDrug% Encapsulation Efficiency
DUPC LiposomesModel Hydrophilic Drug15-25%
DUPC LiposomesModel Lipophilic Drug80-95%

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation start Start: Dissolve Lipids (DUPC +/- Cholesterol, Drug) film Thin-Film Formation (Rotary Evaporation) start->film hydration Hydration (Aqueous Buffer) film->hydration mlv MLV Formation hydration->mlv extrusion Extrusion (Size Reduction) mlv->extrusion luv LUV Formation extrusion->luv purification Purification (Removal of Free Drug) luv->purification final Final Liposome Suspension purification->final Acyl_Chain_Length_Effect cluster_properties Effect of Acyl Chain Length on Membrane Properties short Short Chains (e.g., C8) - Low Tm - High Fluidity - Lower Stability medium Medium Chains (e.g., DUPC - C11) - Intermediate Tm - Balanced Fluidity - Moderate Stability short->medium Increasing Chain Length long Long Chains (e.g., C18) - High Tm - Low Fluidity (Rigid) - High Stability medium->long Increasing Chain Length Drug_Delivery_Pathway cluster_delivery Liposomal Drug Delivery Mechanism liposome DUPC Liposome (Drug Encapsulated) circulation Systemic Circulation liposome->circulation accumulation Passive Targeting (EPR Effect in Tumors) circulation->accumulation uptake Cellular Uptake (Endocytosis) accumulation->uptake release Drug Release (e.g., in Endosome) uptake->release target Intracellular Target release->target

Quantitative Lipid Analysis Using 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative lipid analysis is a cornerstone of lipidomics, providing critical insights into cellular metabolism, signaling, and the pathogenesis of various diseases. Accurate quantification of lipid species by mass spectrometry (MS) necessitates the use of internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response. 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a synthetic phosphatidylcholine (PC) with two 11-carbon fatty acyl chains. Its unnatural chain length makes it an ideal internal standard for the quantification of naturally occurring phospholipids, as it is unlikely to be present in biological samples and exhibits similar ionization properties to endogenous PC species.

This document provides detailed protocols for the quantitative analysis of phospholipids using this compound as an internal standard, covering lipid extraction, sample preparation for liquid chromatography-mass spectrometry (LC-MS), and data analysis. Additionally, it presents a relevant signaling pathway where the quantification of specific phosphatidylcholines is crucial and provides representative quantitative data in a structured format.

Data Presentation

The following tables summarize representative quantitative lipidomics data. Table 1 showcases the relative concentrations of various phosphatidylcholine (PC) and phosphatidylethanolamine (PE) species in a biological sample, as would be determined using an internal standard like this compound. Table 2 illustrates the kind of changes in specific PC species that can be observed in response to biological perturbations, such as the activation of a signaling pathway.

Table 1: Representative Relative Concentrations of Phosphatidylcholine and Phosphatidylethanolamine Species

Lipid SpeciesAbbreviationRelative Concentration (Normalized to this compound)
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePC(16:0/18:1)1.00
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholinePC(18:0/18:1)0.85
1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholinePC(16:0/18:2)0.72
1-stearoyl-2-linoleoyl-sn-glycero-3-phosphocholinePC(18:0/18:2)0.65
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholinePC(16:0/20:4)0.45
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholinePC(18:0/20:4)0.58
1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholinePC(16:0/22:6)0.31
1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholinePC(18:0/22:6)0.39
1-palmitoyl-sn-glycero-3-phosphocholineLPC(16:0)0.15
1-stearoyl-sn-glycero-3-phosphocholineLPC(18:0)0.12
1-oleoyl-sn-glycero-3-phosphocholineLPC(18:1)0.18
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolaminePE(16:0/18:1)0.55
1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolaminePE(18:0/18:1)0.48
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolaminePE(18:0/20:4)0.33

This data is representative and adapted from typical lipidomics analyses. Actual concentrations will vary depending on the sample type and biological context.

Table 2: Example of Changes in Specific Phosphatidylcholine Species in Response to PI3K/Akt Pathway Activation in Cancer Cells [1]

Lipid SpeciesAbbreviationFold Change (Activated vs. Control)p-value
sn-2-arachidonoyl-phosphatidylcholine20:4-PC↓ 0.67< 0.05
Lysophosphatidylcholine (16:0)LPC(16:0)↓ 0.75< 0.05
Lysophosphatidylcholine (18:0)LPC(18:1)↓ 0.81< 0.05
Phosphatidylcholine (34:1)PC(34:1)↓ 0.88< 0.05
Phosphatidylcholine (36:2)PC(36:2)↓ 0.91n.s.

This table illustrates the type of quantitative changes that can be detected. Data is conceptual and based on findings that specific PCs can decrease with PI3K/Akt activation.[1]

Experimental Protocols

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas stream evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add the biological sample.

  • Spike the sample with a known amount of this compound internal standard. The final concentration should be chosen based on the expected concentration of the analytes of interest and the sensitivity of the mass spectrometer. A typical starting concentration is 10-100 pmol per sample.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample volume. For example, for 100 µL of sample, add 2 mL of the solvent mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of cell membranes.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for the 2 mL solvent mixture).

  • Vortex the mixture for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

Sample Preparation for LC-MS Analysis

Materials:

  • Dried lipid extract containing the this compound internal standard

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, formic acid, ammonium acetate)

  • Autosampler vials with inserts

Procedure:

  • Reconstitute the dried lipid extract in a specific volume of the initial mobile phase for your LC method (e.g., 100 µL of acetonitrile:isopropanol:water 65:30:5 v/v/v with 10 mM ammonium acetate).

  • Vortex the reconstituted sample for 30 seconds.

  • Transfer the sample to an autosampler vial with an insert for injection into the LC-MS system.

UPLC-ESI-MS/MS Analysis

Instrumentation:

  • Ultra-high performance liquid chromatograph (UPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

UPLC Conditions (Example for Phospholipid Separation):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 40% B

    • 2-3 min: 43% B

    • 3-13 min: 100% B

    • 13-13.1 min: 40% B

    • 13.1-16 min: 40% B

Mass Spectrometry Conditions (Example for Phosphatidylcholines):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan for m/z 184 (the characteristic phosphocholine headgroup fragment).

  • MRM Transitions:

    • This compound (Internal Standard): Precursor ion [M+H]⁺ → Product ion m/z 184

    • Endogenous PCs: Precursor ions for each specific PC species of interest [M+H]⁺ → Product ion m/z 184

Mandatory Visualization

Signaling Pathway Diagram

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Recent lipidomics studies have revealed that specific phosphatidylcholine species can modulate this pathway. For instance, sn-2-arachidonoyl-phosphatidylcholine has been shown to suppress the membrane binding of Akt, thereby inhibiting its activation.[2]

PI3K_Akt_Signaling cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt_cyto Cytosolic Akt PIP3->Akt_cyto Recruitment PC_20_4 sn-2-arachidonoyl-PC (20:4-PC) Akt_mem Membrane-bound Akt PC_20_4->Akt_mem Akt_active Active Akt (p-Akt) Akt_mem->Akt_active GrowthFactor Growth Factor GrowthFactor->RTK Akt_cyto->Akt_mem PDK1 PDK1 PDK1->Akt_mem Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt_mem Phosphorylation (Ser473) Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) Akt_active->Downstream

Caption: PI3K/Akt signaling pathway and its modulation by sn-2-arachidonoyl-PC.

Experimental Workflow Diagram

The following diagram outlines the major steps in the quantitative lipid analysis workflow using an internal standard.

Lipidomics_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Lipid Extract (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in LC-MS Solvent Drydown->Reconstitution LCMS UPLC-ESI-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Normalization to this compound) DataProcessing->Quantification Result Quantitative Lipid Profile Quantification->Result

Caption: Workflow for quantitative lipid analysis with an internal standard.

References

LC-MS/MS method for phosphatidylcholine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method provides a highly sensitive and specific platform for the quantification of phosphatidylcholine (PC), a major class of phospholipids and a key component of cell membranes. This application note details a robust protocol for the extraction and quantification of various PC species from biological matrices, tailored for researchers, scientists, and professionals in drug development.

Introduction

Phosphatidylcholines (PCs) are fundamental structural components of eukaryotic cell membranes and are involved in numerous biological processes, including signal transduction and lipoprotein metabolism. Accurate quantification of PC species is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical method due to its high selectivity, sensitivity, and throughput for lipid analysis[1][2]. This method allows for the separation of different PC species and their precise quantification using techniques like Multiple Reaction Monitoring (MRM)[3]. The characteristic fragmentation of the phosphocholine head group to a product ion of m/z 184 in positive ionization mode is a key feature used for specific detection[4][5].

Materials and Reagents

  • Solvents: Methanol, Acetonitrile, Isopropanol, Water (LC-MS grade)

  • Reagents: Ammonium Formate, Formic Acid, Methyl-tert-butyl ether (MTBE)

  • Standards: Phosphatidylcholine standards (e.g., PC 16:0/18:1, PC 18:0/18:1)

  • Internal Standards (IS): Non-naturally occurring or isotopically labeled PC standards (e.g., PC 17:0/17:0, LPC 17:0, U13C-DPPC)[6][7]

  • Equipment:

    • Homogenizer

    • Centrifuge

    • Nitrogen evaporator

    • HPLC or UFLC system[6]

    • Triple quadrupole or QTRAP mass spectrometer[4]

Experimental Protocols

Phosphatidylcholine Extraction from Plasma/Tissue

This protocol is adapted from a methyl-tert-butyl ether (MTBE) liquid-liquid extraction method, which is efficient for extracting a broad range of lipids[6].

  • Sample Homogenization: For tissue samples, homogenize approximately 200 mg of tissue in ice-cold methanol. For plasma, use 50 µL of the sample[6].

  • Internal Standard Addition: Add a known concentration of the internal standard mixture (e.g., PC 19:0/19:0, LPC 17:0) to each sample to correct for extraction efficiency and matrix effects[6].

  • Lipid Extraction:

    • Add MTBE and methanol to the sample. A common ratio is 10:3 (v/v) MTBE:Methanol.

    • Vortex the mixture vigorously for 10 minutes.

    • Add water to induce phase separation.

    • Vortex again for 1 minute and then centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes to separate the layers.

  • Collection: Carefully collect the upper organic layer, which contains the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent mixture, such as isopropanol/acetonitrile/water (75:20:5, v/v/v), for LC-MS analysis[6].

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Tissue) Add_IS Add Internal Standards Sample->Add_IS Extract Lipid Extraction (MTBE Method) Add_IS->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Fig. 1: General workflow for LC-MS/MS quantification of phosphatidylcholine.
LC-MS/MS Analysis Protocol

The following parameters provide a starting point and should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
LC System Agilent 1200 series or equivalent
Column Reversed-phase C18 column (e.g., 2.5 µm, 2x50 mm)[1]
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate[8]
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate[8]
Flow Rate 0.5 mL/min[9]
Injection Volume 3-20 µL[3][8]
Column Temp. 50°C[8]
Gradient Optimized for separation of PC species (e.g., a gradient from 68% A to 100% B over 15 min)

Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
MS System ABI Sciex 3200 QTRAP, Agilent 6420, or equivalent[9]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5200 V[4]
Source Temp. 200°C[4]
Declustering Potential 80-86 V[4]
Collision Energy 30-35 V (optimize for each transition)[4]

Data Presentation and Analysis

Quantification is achieved by monitoring specific precursor-to-product ion transitions (Q1/Q3) for each PC species and the internal standard. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the characteristic product ion (Q3) for all PCs is m/z 184.1, corresponding to the phosphocholine headgroup. The peak area ratio of the analyte to the internal standard is used to calculate the concentration against a calibration curve.

G PC Phosphatidylcholine (Precursor Ion, Q1) Collision Collision Induced Dissociation (CID) PC->Collision Fragments Product Ions (Detected in Q3) Collision->Fragments Headgroup Phosphocholine Headgroup (m/z 184) Fragments->Headgroup Characteristic Ion Neutral_Loss Neutral Loss of Fatty Acyl Chains Fragments->Neutral_Loss Other Fragments

Fig. 2: Logical diagram of PC fragmentation in positive ion mode MS/MS.

Table 1: Example MRM Transitions for Phosphatidylcholine Species

The following table lists example MRM transitions for common PC species. The product ion m/z 184.1 is characteristic of the phosphocholine head group.

Phosphatidylcholine SpeciesPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
PC (16:0/18:1)760.6184.1~35
PC (16:0/16:0)734.6184.1~35
PC (18:0/18:1)788.6184.1~35
PC (18:1/18:1)786.6184.1~35
PC (18:0/20:4)810.6184.1~35
L-α-phosphatidylcholine (Soy)760.5184.1N/A

Note: Precursor m/z values are monoisotopic. Optimal collision energies may vary between instruments and should be determined empirically.

Method Performance

A well-developed LC-MS/MS method for PC quantification should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ)[1].

  • Linearity: Calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range of 5 to 200 ng/mL with a correlation coefficient (r²) of >0.99 has been reported[1].

  • Accuracy and Precision: The accuracy of the method can be assessed by the recovery of spiked standards, with recoveries of 92-97% being achievable[1]. Precision is evaluated by replicate measurements and is typically expressed as the relative standard deviation (%RSD), which should be below 15%.

  • Limits of Detection (LOD): The LOD for this type of method can be as low as 0.5 ng/mL[1].

  • Matrix Effects: It is important to assess matrix effects, which are alterations in ionization efficiency due to co-eluting substances from the sample matrix. These effects can be minimized with efficient sample preparation and chromatographic separation[1].

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of phosphatidylcholine species using LC-MS/MS. The method, which combines a robust lipid extraction procedure with the high sensitivity and specificity of tandem mass spectrometry, is suitable for a wide range of applications in clinical research and drug development. Proper method validation, including the use of appropriate internal standards, is critical for achieving accurate and reproducible results.

References

Preparing 11:0 PC Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) stock solutions in cell culture. This compound is a saturated phosphatidylcholine that plays a role in various cellular processes, including membrane structure and signaling pathways. Proper preparation of this compound stock solutions is critical for ensuring its stability, bioavailability, and non-toxic delivery to cultured cells. These guidelines cover the properties of this compound, recommended solvents, detailed protocols for dissolution, and methods for application in cell culture experiments, with a focus on maintaining cell viability and experimental reproducibility.

Introduction to this compound

1,2-diundecanoyl-sn-glycero-3-phosphocholine, also known as this compound, is a synthetic phospholipid containing two 11-carbon saturated fatty acid chains (undecanoic acid) at the sn-1 and sn-2 positions of the glycerol backbone.[1] As a phosphatidylcholine (PC), it is an essential component of cellular membranes and is involved in various signaling pathways.[2][3] The defined structure of this compound makes it a valuable tool for studying lipid metabolism, membrane biophysics, and the specific roles of saturated fatty acids in cellular function.

In research, this compound has been utilized to investigate its effects on lipid accumulation and its role in signaling pathways. For instance, studies in Caenorhabditis elegans have shown that direct supplementation with this compound can influence lipid metabolism, highlighting its potential as a bioactive lipid.[4]

Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Full Chemical Name 1,2-diundecanoyl-sn-glycero-3-phosphocholine[1]
Synonyms PC(11:0/11:0)[5]
Molecular Formula C₃₀H₆₀NO₈P[5]
Molecular Weight 593.77 g/mol [1][5]
Appearance Powder[1][5]
Purity >99%[5]
Storage Temperature -20°C[1][5]
Stability At least 1 year at -20°C[5]
Hygroscopic Yes[5]

Solubility of this compound

Based on data for similar phosphatidylcholines, this compound is expected to be soluble in organic solvents and sparingly soluble in aqueous solutions.

SolventExpected SolubilityNotes
Ethanol GoodA common solvent for preparing stock solutions of phospholipids.[6]
Chloroform GoodOften used for initial dissolving and handling of lipids.[7]
Dimethyl Sulfoxide (DMSO) LimitedMay require warming and sonication to aid dissolution.[8][9]
Phosphate-Buffered Saline (PBS) PoorDirect dissolution in aqueous buffers is not recommended.

Note: It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis of the phospholipid.

Experimental Protocols

Preparation of this compound Stock Solution (Ethanol)

This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.

Materials:

  • 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Anhydrous ethanol (200 proof)

  • Sterile, glass vial with a Teflon-lined cap

  • Argon or nitrogen gas

  • Sonicator (water bath or probe)

  • Sterile syringe filters (0.22 µm, PTFE)

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile glass vial. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.94 mg of this compound.

  • Solvent Addition: Add the required volume of anhydrous ethanol to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly. To aid dissolution, sonicate the vial in a water bath for 10-15 minutes, or until the solution is clear. Gentle warming (to no more than 37°C) can also be applied.

  • Inert Gas Overlay: To prevent oxidation, flush the headspace of the vial with a gentle stream of argon or nitrogen gas before tightly sealing the cap.

  • Sterilization (Optional): If required for the specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm PTFE syringe filter.

  • Storage: Store the stock solution at -20°C.

Introducing this compound into Cell Culture Medium

Direct addition of the ethanolic stock solution to the cell culture medium should be done carefully to avoid precipitation and minimize solvent-induced cytotoxicity.

Method 1: Direct Dilution

  • Warm the complete cell culture medium to 37°C.

  • Rapidly inject the this compound stock solution into the medium while gently swirling. A final ethanol concentration of less than 0.1% (v/v) is recommended to minimize toxicity to most cell lines.

  • For example, to achieve a final concentration of 10 µM this compound, add 1 µl of the 10 mM stock solution to 1 ml of cell culture medium.

  • Gently mix the medium before adding it to the cells.

Method 2: Complexing with Bovine Serum Albumin (BSA)

This method can improve the solubility and delivery of lipids to cells.

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free medium or PBS.

  • In a sterile tube, add the desired amount of this compound ethanolic stock solution.

  • Add the BSA solution to the tube and incubate at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Add the this compound-BSA complex to the cell culture medium.

Application Notes

  • Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Based on studies with other lipids, a starting range of 1-50 µM can be considered. In a study on C. elegans, a concentration of 1 mM was used for supplementation on agar plates.[4]

  • Controls: Always include appropriate vehicle controls in your experiments. For direct dilution, this would be the cell culture medium with the same final concentration of ethanol. For the BSA complexation method, the control would be the medium containing the BSA solution without this compound.

  • Observation: After adding this compound to the cells, monitor for any signs of cytotoxicity, such as changes in cell morphology, detachment, or reduced viability.

  • Stability in Media: Phospholipids in aqueous solutions can be susceptible to hydrolysis. It is recommended to prepare fresh this compound-containing media for each experiment.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Preparation of this compound Stock Solution

G cluster_prep Stock Solution Preparation cluster_app Application to Cell Culture weigh Weigh this compound Powder add_etoh Add Anhydrous Ethanol weigh->add_etoh dissolve Vortex & Sonicate add_etoh->dissolve inert_gas Flush with N2/Ar dissolve->inert_gas store Store at -20°C inert_gas->store dilute Dilute in Medium store->dilute bsa Complex with BSA store->bsa add_to_cells Add to Cells dilute->add_to_cells bsa->add_to_cells

Caption: Workflow for preparing and applying this compound stock solutions.

Signaling Pathway: this compound and the NHR-25 Pathway in C. elegans

G PC This compound (Exogenous Supplementation) NHR25 NHR-25 (Nuclear Receptor) PC->NHR25 Binds to and activates TargetGenes Target Gene Expression NHR25->TargetGenes Regulates transcription LipidMetabolism Regulation of Lipid Metabolism TargetGenes->LipidMetabolism

Caption: this compound activates NHR-25 to regulate lipid metabolism.

References

Application of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, the accurate quantification of lipid species is crucial for understanding biological processes and for the discovery of biomarkers associated with disease. The complexity of the lipidome and the inherent variability in sample preparation and analysis present significant challenges to achieving reliable and reproducible results. The use of internal standards is a fundamental strategy to control for this variability. 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a synthetic phosphatidylcholine with two 11-carbon fatty acid chains, making it a valuable tool in mass spectrometry-based lipidomics. Its unnatural chain length ensures that it is not naturally present in most biological samples, a key characteristic of an effective internal standard. This document provides detailed application notes and protocols for the use of this compound in lipidomics sample preparation.

Principle of Internal Standardization

Internal standards are compounds of known concentration added to a sample at the beginning of the sample preparation process. They co-extract with the endogenous lipids and experience the same processing variations, such as extraction efficiency and ionization suppression in the mass spectrometer. By normalizing the signal of the endogenous lipid to the signal of the internal standard, analytical variability can be significantly reduced, leading to more accurate and precise quantification.

Application Notes for this compound as an Internal Standard

Rationale for Use:

  • Non-Endogenous: The 11-carbon fatty acid chains of this compound are not typically found in biological systems, preventing interference with the measurement of endogenous phosphatidylcholines.

  • Structural Similarity: As a phosphatidylcholine, this compound shares structural similarities with a major class of phospholipids in many biological matrices, ensuring similar extraction and ionization behavior.

  • Chemical Stability: this compound is a stable molecule that can withstand the rigors of sample extraction and analysis.

Considerations for Use:

  • Purity: It is essential to use a high-purity this compound standard to ensure accurate quantification.

  • Concentration: The concentration of the this compound internal standard should be carefully chosen to be within the linear dynamic range of the analytical method and comparable to the levels of the endogenous lipids being quantified. A common final concentration for cell culture samples is in the low micromolar range, for instance, 2.5 μM.[1] For other sample types, a concentration of 10-15 ppm has been suggested.

  • Spiking Point: The internal standard should be added to the sample as early as possible in the workflow, ideally before the lipid extraction step, to account for variability in all subsequent steps.

Quantitative Data Summary

The following tables summarize typical concentrations and sample types where this compound or similar short-chain PC internal standards are utilized.

Internal StandardSample TypeConcentrationAnalytical PlatformReference
This compound (C11:0/C11:0-PC) Giardia lamblia cells2.5 μM (final concentration)ESI-MS[1]
PC(11:0/11:0) Not specifiedNot specifiedMass Spectrometry
TG(11:0/11:0/11:0) Human serum3.75 μMLC/MS
Generic Internal Standard Mammalian cells, plasma, tissue10-15 ppmLC-HR-MS/MS

Experimental Protocols

Below are detailed protocols for the use of this compound as an internal standard in lipidomics sample preparation for various biological matrices.

Protocol 1: Lipid Extraction from Cultured Cells using this compound Internal Standard

This protocol is adapted from methodologies used for the analysis of phospholipids in cell cultures.[1]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade, ice-cold

  • Chloroform (CHCl₃), HPLC grade

  • This compound internal standard stock solution (e.g., 1 mg/mL in ethanol)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Autosampler vials with inserts

Procedure:

  • Cell Harvesting: Harvest cultured cells by centrifugation. Wash the cell pellet twice with ice-cold PBS to remove residual media.

  • Cell Lysis and Internal Standard Spiking: Resuspend the cell pellet in a known volume of ice-cold methanol. Add a precise amount of the this compound internal standard stock solution to achieve the desired final concentration (e.g., 2.5 μM) in the final extraction volume.[1]

  • Lipid Extraction (Bligh & Dyer Method):

    • To the methanol-cell suspension, add chloroform in a ratio of 1:1 (v/v) (MeOH:CHCl₃). Vortex thoroughly for 1 minute.

    • Add chloroform and water to achieve a final solvent ratio of 1:1:0.9 (v/v/v) of CHCl₃:MeOH:H₂O. Vortex for 2 minutes.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a known volume of a suitable solvent for your analytical platform (e.g., methanol/chloroform 1:1, v/v).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by mass spectrometry.

Protocol 2: Lipid Extraction from Plasma using this compound Internal Standard

This protocol outlines a common procedure for extracting lipids from plasma samples.

Materials:

  • Plasma sample

  • Methanol (MeOH), HPLC grade, ice-cold

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • This compound internal standard stock solution (e.g., 1 mg/mL in ethanol)

  • Centrifuge

  • Glass tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Autosampler vials with inserts

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a glass tube, combine a known volume of plasma (e.g., 20 µL) with ice-cold methanol. Add a precise amount of the this compound internal standard stock solution.

  • Lipid Extraction (MTBE Method):

    • To the plasma-methanol mixture, add MTBE. A common ratio is 5:1.5 (v/v) MTBE:MeOH. Vortex vigorously for 10 minutes.

    • Add water to induce phase separation. A typical ratio is 5:1.5:1.25 (v/v/v) of MTBE:MeOH:H₂O. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes.

  • Lipid Phase Collection: Collect the upper organic phase (MTBE layer) and transfer to a new glass tube.

  • Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen. Reconstitute in a suitable solvent for LC-MS analysis.

  • Analysis: Transfer the sample to an autosampler vial for analysis.

Protocol 3: Lipid Extraction from Tissue using this compound Internal Standard

This protocol is a general guideline for lipid extraction from solid tissue samples.

Materials:

  • Tissue sample, snap-frozen in liquid nitrogen

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Chloroform:Methanol (2:1, v/v) extraction solvent

  • This compound internal standard stock solution (e.g., 1 mg/mL in ethanol)

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Autosampler vials with inserts

Procedure:

  • Tissue Homogenization: Weigh the frozen tissue sample. Homogenize the tissue in a pre-chilled homogenizer with a known volume of ice-cold Chloroform:Methanol (2:1, v/v).

  • Internal Standard Spiking: Add a precise amount of the this compound internal standard stock solution to the tissue homogenate.

  • Lipid Extraction (Folch Method):

    • Vortex the homogenate for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.

  • Lipid Phase Collection: Collect the lower organic phase.

  • Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.

  • Analysis: Transfer to an autosampler vial for mass spectrometry analysis.

Visualizations

Experimental Workflow for Lipidomics Sample Preparation

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells, Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch, Bligh & Dyer, MTBE) Spike->Extraction Phase_Sep Phase Separation (Centrifugation) Extraction->Phase_Sep Collect Collect Organic Phase Phase_Sep->Collect Dry Dry Down (Nitrogen Evaporation) Collect->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute MS Mass Spectrometry (LC-MS/MS) Reconstitute->MS Data_Acq Data Acquisition MS->Data_Acq Data_Proc Data Processing (Peak Integration, Normalization) Data_Acq->Data_Proc Quant Quantification Data_Proc->Quant

Caption: General experimental workflow for lipidomics analysis using an internal standard.

Logical Relationship of Internal Standardization

Internal_Standardization cluster_process Analytical Process cluster_data Data Output Endo Endogenous Lipid (Unknown Amount) Extraction Extraction & Sample Handling Endo->Extraction IS This compound Internal Standard (Known Amount) IS->Extraction Sample Biological Sample Analysis MS Analysis Extraction->Analysis Signal_Endo Signal of Endogenous Lipid Analysis->Signal_Endo Signal_IS Signal of Internal Standard Analysis->Signal_IS Ratio Signal Ratio (Endogenous / IS) Signal_Endo->Ratio Signal_IS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: The principle of internal standardization for accurate lipid quantification.

References

Application Notes and Protocols for Incorporating 11:0 PC into Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a saturated phosphatidylcholine that serves as a crucial component in the formation of artificial lipid membranes. These model systems, including liposomes and supported lipid bilayers, are invaluable tools in various research fields, including drug delivery, membrane protein studies, and biophysical characterization of cell membranes.[1][2] The defined acyl chain length of this compound allows for the creation of membranes with specific physical properties, such as thickness and fluidity, which are essential for reproducible experimental outcomes.[3]

This document provides a detailed protocol for the incorporation of this compound into artificial membranes using the widely adopted thin-film hydration method followed by extrusion. This method is known for producing unilamellar vesicles with a controlled size distribution.[4] Additionally, this guide includes key quantitative data for this compound and outlines essential characterization techniques to ensure the quality and consistency of the prepared artificial membranes.

Quantitative Data: Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the successful design and preparation of artificial membranes. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₃₀H₆₀NO₈P[5]
Molecular Weight 593.77 g/mol [5]
Physical Form Powder[5]
Storage Temperature -20°C[5]
Stability 1 year at -20°C[5]

Experimental Protocol: Preparation of this compound-Containing Liposomes

This protocol details the thin-film hydration and extrusion method for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) composed of this compound. This method can be adapted to include other lipids, cholesterol, or lipophilic drugs.

Materials:

  • 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or argon gas source

  • Water bath sonicator or bath-type sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound powder (and any other lipid components) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to facilitate solvent evaporation.

    • Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least one hour.

  • Hydration of the Lipid Film:

    • Add the desired volume of hydration buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture.

    • Gently agitate the flask to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[4]

    • The hydration process can be facilitated by gentle swirling or vortexing.

  • Vesicle Size Reduction (Sonication - Optional):

    • For the formation of small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath sonicator.

    • Submerge the flask in the sonicator bath and sonicate until the suspension becomes clear. The duration of sonication will depend on the volume and concentration of the lipid suspension.

  • Vesicle Sizing (Extrusion):

    • For the preparation of large unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process forces the lipids to rearrange into unilamellar vesicles with a diameter close to the pore size of the membrane.

  • Storage:

    • Store the prepared liposome suspension at 4°C. For long-term storage, cryoprotectants such as sucrose may be added, and the liposomes can be stored at -80°C.[6] The stability of liposomes is dependent on factors such as lipid composition, pH, and storage temperature.[7]

Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound-containing liposomes.

experimental_workflow cluster_prep Liposome Preparation cluster_qc Quality Control cluster_storage Storage start Start: this compound Powder dissolve Dissolve in Organic Solvent start->dissolve evaporate Thin-Film Formation (Rotary Evaporation) dissolve->evaporate hydrate Hydration with Aqueous Buffer evaporate->hydrate extrude Vesicle Sizing (Extrusion) hydrate->extrude characterize Characterization: - Size (DLS) - Zeta Potential - Lamellarity (Cryo-EM) extrude->characterize store Store at 4°C or -80°C characterize->store

Fig. 1: Workflow for this compound Liposome Preparation

Characterization of this compound-Containing Artificial Membranes

Proper characterization of the prepared liposomes is critical to ensure that they meet the desired specifications for downstream applications.

Data Presentation: Key Characterization Parameters

ParameterMethodTypical Expected Outcome for 100 nm Extruded Liposomes
Vesicle Size Distribution Dynamic Light Scattering (DLS)Mean hydrodynamic diameter of 100-120 nm with a low polydispersity index (PDI) < 0.2.
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral for pure PC liposomes. Will vary with the inclusion of charged lipids.
Lamellarity Cryo-Transmission Electron Microscopy (Cryo-EM)Predominantly unilamellar vesicles.
Encapsulation Efficiency Fluorescence Spectroscopy or ChromatographyVaries depending on the encapsulated molecule and preparation method.

Logical Relationships in Membrane Formation

The formation of stable artificial membranes is governed by the physicochemical properties of the constituent lipids. The diagram below illustrates the relationship between the properties of this compound and the resulting membrane characteristics.

logical_relationship cluster_lipid Lipid Properties cluster_membrane Membrane Characteristics lipid_properties This compound - Saturated Acyl Chains - Phosphatidylcholine Headgroup membrane_fluidity Membrane Fluidity lipid_properties->membrane_fluidity influences membrane_thickness Bilayer Thickness lipid_properties->membrane_thickness determines membrane_stability Vesicle Stability membrane_fluidity->membrane_stability affects

Fig. 2: Influence of this compound Properties on Membranes

Conclusion

This application note provides a comprehensive protocol for the incorporation of this compound into artificial membranes, a fundamental technique for a wide range of scientific and pharmaceutical applications. By following the detailed methodologies and considering the provided quantitative data, researchers can reliably produce well-characterized liposomes for their specific research needs. The adaptability of this protocol allows for the incorporation of various molecules, making it a versatile tool in the development of novel drug delivery systems and in the fundamental study of biological membranes.

References

Application Notes and Protocols for the Use of 11:0 PC for Calibration in Lipid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipidomics, the comprehensive analysis of lipids in biological systems, is a powerful tool for understanding cellular physiology and pathology. Accurate quantification of lipid species is critical for obtaining meaningful data. 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a synthetic phosphatidylcholine with fatty acid chains that are not typically found in biological systems, making it an ideal internal standard for the quantification of phospholipids in mass spectrometry-based lipid profiling. This document provides detailed application notes and protocols for the use of this compound as a calibration standard.

1. Properties of this compound

1,2-diundecanoyl-sn-glycero-3-phosphocholine is a saturated phosphatidylcholine with two 11-carbon fatty acid chains. Its properties are summarized in the table below.

PropertyValue
Chemical Name 1,2-diundecanoyl-sn-glycero-3-phosphocholine
Abbreviation This compound or PC(11:0/11:0)
Molecular Formula C₃₀H₆₀NO₈P
Average Molecular Weight 593.773 g/mol
Purity ≥99%
Source Synthetic
Appearance White powder
Solubility Chloroform, Methanol, Ethanol

Table 1: Physicochemical Properties of this compound.

2. Principle of Use as an Internal Standard

The core principle behind using this compound as an internal standard is to correct for variations that can occur during sample preparation and analysis. These variations can include differences in lipid extraction efficiency, sample loss during handling, and fluctuations in mass spectrometer response. By adding a known amount of this compound to each sample at the beginning of the workflow, the signal of the endogenous lipids can be normalized to the signal of the internal standard, leading to more accurate and precise quantification.

3. Experimental Protocols

3.1. Preparation of this compound Stock and Working Solutions

3.1.1. Materials:

  • 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Volumetric flasks

3.1.2. Protocol for 1 mg/mL Stock Solution:

  • Accurately weigh 1 mg of this compound powder using an analytical balance.

  • Transfer the powder to a 1 mL volumetric flask.

  • Add a small amount of chloroform to dissolve the powder completely.

  • Bring the final volume to 1 mL with methanol.

  • Mix thoroughly by vortexing.

  • Store the stock solution in a glass vial at -20°C.

3.1.3. Protocol for Working Solutions:

Prepare a series of working solutions by diluting the stock solution with a suitable solvent, such as methanol or a methanol:water (9:1, v/v) mixture with 0.1% formic acid. The final concentration of the working solution will depend on the expected concentration of the analytes in the samples and the sensitivity of the mass spectrometer. A common final concentration of this compound in the sample for analysis is 2.5 µM.[1]

3.2. Lipid Extraction with this compound Internal Standard (Modified Folch Method)

3.2.1. Materials:

  • Biological sample (e.g., plasma, cell pellet)

  • This compound working solution

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.9% NaCl solution (LC-MS grade water)

  • Centrifuge

  • Glass centrifuge tubes

3.2.2. Protocol:

  • To a glass centrifuge tube, add the biological sample (e.g., 50 µL of plasma or a cell pellet from a specific number of cells).

  • Add a known volume of the this compound working solution to achieve the desired final concentration in the sample.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample (e.g., 1 mL for a 50 µL sample).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent mixture).

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform, 1:1, v/v).

4. Mass Spectrometry Analysis

4.1. Instrumentation

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is recommended. Analysis is typically performed in positive ion mode for phosphatidylcholines.

4.2. Mass Spectrometry Parameters for this compound

For targeted analysis using Multiple Reaction Monitoring (MRM), the following parameters can be used as a starting point. Optimization of collision energy should be performed for the specific instrument used.

ParameterValue
Ionization Mode Positive ESI
Precursor Ion (Q1) m/z 594.4
Product Ion (Q3) m/z 184.1
Collision Energy (CE) 25-35 eV (instrument dependent)
Dwell Time 50-100 ms

Table 2: Suggested MRM Parameters for this compound. The precursor ion m/z 594.4 corresponds to the [M+H]⁺ adduct of this compound. The product ion m/z 184.1 is the characteristic phosphocholine headgroup fragment.

5. Calibration and Quantification

5.1. Calibration Curve Construction

A calibration curve is constructed to determine the concentration of endogenous phospholipids in the samples.

  • Prepare a series of calibration standards by spiking a matrix similar to the study samples (e.g., pooled plasma) with known concentrations of a representative phosphatidylcholine standard (e.g., a commercially available PC mix or a specific PC of interest).

  • Add a constant concentration of the this compound internal standard to each calibration standard.

  • Extract and analyze the calibration standards using the same protocol as for the study samples.

  • Plot the ratio of the peak area of the analyte to the peak area of the this compound internal standard against the concentration of the analyte.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

5.2. Quantification of Unknown Samples

  • Analyze the unknown samples containing the this compound internal standard.

  • Determine the peak area ratio of the endogenous phospholipid to the this compound internal standard.

  • Calculate the concentration of the endogenous phospholipid in the unknown sample by interpolating from the calibration curve.

6. Application in Signaling Pathway Analysis

The accurate quantification of phospholipids using this compound as an internal standard is crucial for studying signaling pathways where these lipids act as second messengers or are part of the signaling cascade.

6.1. Phosphatidylcholine Biosynthesis Pathways

The two major pathways for PC biosynthesis are the Kennedy pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. Lipidomics studies can quantify the flux through these pathways by using stable isotope-labeled precursors and measuring the incorporation into different PC species, with this compound serving as the internal standard for accurate quantification.

Kennedy_Pathway Choline Choline CK Choline Kinase (CK) Choline->CK ATP1 ATP ATP1->CK ADP1 ADP CK->ADP1 Phosphocholine Phosphocholine CK->Phosphocholine CT CTP:phosphocholine cytidylyltransferase (CT) Phosphocholine->CT CTP CTP CTP->CT PPi PPi CT->PPi CDP_Choline CDP-Choline CT->CDP_Choline CPT CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) CDP_Choline->CPT DAG Diacylglycerol (DAG) DAG->CPT PC Phosphatidylcholine (PC) CPT->PC

7. Workflow and Logic Diagrams

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch) Spike->Extraction Dry Dry Down Extraction->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Normalization Normalization to this compound Integration->Normalization Quantification Quantification using Calibration Curve Normalization->Quantification

Calibration_Logic Analyte_Response Analyte Peak Area Ratio Peak Area Ratio (Analyte / this compound) Analyte_Response->Ratio IS_Response This compound Peak Area IS_Response->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Concentration Known Analyte Concentration (Calibration Standards) Concentration->Calibration_Curve Unknown_Concentration Calculated Analyte Concentration Calibration_Curve->Unknown_Concentration Interpolation Unknown_Ratio Peak Area Ratio (Unknown Sample) Unknown_Ratio->Unknown_Concentration

References

Application Notes: 11:0 PC as a Non-Endogenous Standard for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease. The complexity of the lipidome and the variability inherent in analytical procedures, such as sample extraction and mass spectrometry ionization, necessitate the use of internal standards (IS) for reliable data normalization and quantification. Non-endogenous internal standards, which are structurally similar to the analytes of interest but not naturally present in the biological samples, are particularly advantageous as they do not interfere with the measurement of endogenous lipids. 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) is a synthetic phosphatidylcholine with two 11-carbon fatty acid chains, making it an excellent non-endogenous internal standard for the quantification of various phospholipid species in biological matrices.

Advantages of this compound as a Non-Endogenous Internal Standard

The use of this compound as an internal standard offers several key benefits for lipid analysis:

  • Non-Endogenous Nature: As an unnatural lipid with odd-chain fatty acids, this compound is not typically found in most biological systems, thus preventing interference with the quantification of endogenous phosphatidylcholines and other lipid classes.

  • Chemical Similarity: Its phosphocholine headgroup and diacyl-glycerol backbone mimic the structure of a major class of phospholipids found in mammalian cells, ensuring similar extraction efficiency and ionization response to many endogenous phosphatidylcholines.

  • Correction for Analytical Variability: By adding a known amount of this compound to samples prior to lipid extraction, it is possible to account for variations in sample handling, extraction efficiency, and instrument response, leading to more accurate and reproducible quantification of target lipids.

  • Versatility: It can be effectively utilized in various mass spectrometry-based lipidomics workflows, including liquid chromatography-mass spectrometry (LC-MS/MS), for the analysis of a wide range of biological samples such as plasma, serum, tissues, and cells.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound as a non-endogenous internal standard in a typical LC-MS/MS-based lipidomics workflow.

1. Preparation of this compound Internal Standard Stock Solution

  • Materials:

    • 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder

    • Chloroform:Methanol (2:1, v/v)

    • Glass vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh a precise amount of this compound powder (e.g., 1 mg).

    • Dissolve the powder in a known volume of chloroform:methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.

    • Vortex the solution until the powder is completely dissolved.

    • Store the stock solution at -20°C in a glass vial with a PTFE-lined cap to prevent solvent evaporation and degradation.

2. Lipid Extraction from Biological Samples using this compound Internal Standard (Modified Folch Method)

  • Materials:

    • Biological sample (e.g., plasma, cell pellet, tissue homogenate)

    • This compound internal standard working solution (e.g., 10 µg/mL in chloroform:methanol 2:1, v/v)

    • Chloroform

    • Methanol

    • 0.9% NaCl solution (or HPLC-grade water)

    • Centrifuge capable of 2,000 x g

    • Nitrogen evaporator

  • Procedure:

    • To 100 µL of plasma (or an equivalent amount of cell pellet or tissue homogenate), add a known amount of the this compound internal standard working solution. A final concentration of 2.5 μM in the sample has been shown to be effective for quantitative analysis.[1]

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex the mixture again for 1 minute.

    • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

3. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

  • LC Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

    • Gradient: A suitable gradient to separate different lipid classes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Representative for Phosphatidylcholines):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Precursor Ion Scan for m/z 184.07 (characteristic phosphocholine headgroup fragment)

    • Collision Energy: Optimized for the specific instrument and lipid class.

Data Presentation

The following table provides a representative example of how quantitative data for various phosphatidylcholine species, normalized to the this compound internal standard, can be presented. The values are hypothetical and for illustrative purposes.

Lipid SpeciesRetention Time (min)Endogenous Lipid Peak AreaThis compound Peak AreaNormalized Abundance (Endogenous Area / IS Area)
PC(16:0/18:1)8.21,250,000500,0002.50
PC(18:0/18:2)8.5875,000500,0001.75
PC(18:1/18:1)8.92,100,000500,0004.20
LysoPC(16:0)4.1350,000500,0000.70
LysoPC(18:0)4.5210,000500,0000.42

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Add known amount Extraction Lipid Extraction (e.g., Modified Folch) Spike->Extraction Dry Dry Extract (Nitrogen Evaporation) Extraction->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection (ESI+, Precursor Ion Scan) LC_Separation->MS_Detection Quantification Quantification (Normalization to this compound) MS_Detection->Quantification

Caption: Experimental workflow for lipid analysis using this compound as a non-endogenous internal standard.

Glycerophospholipid_Metabolism G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyltransferase PA Phosphatidic Acid LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG Phosphatase CDP_DAG CDP-Diacylglycerol PA->CDP_DAG Synthase PC Phosphatidylcholine (PC) DAG->PC PE Phosphatidylethanolamine (PE) DAG->PE PI Phosphatidylinositol (PI) CDP_DAG->PI PG Phosphatidylglycerol (PG) CDP_DAG->PG PS Phosphatidylserine (PS) PE->PS Sphingolipid_Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Proliferation Cell Proliferation & Survival S1P->Proliferation SM Sphingomyelin SM->Ceramide Sphingomyelinase

References

Troubleshooting & Optimization

Technical Support Center: 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 1,2-diundecanoyl-sn-glycero-3-phosphocholine in methanol and other organic solvents.

Troubleshooting Guide

Issue: Difficulty Dissolving 1,2-diundecanoyl-sn-glycero-3-phosphocholine

If you are encountering issues with the solubility of 1,2-diundecanoyl-sn-glycero-3-phosphocholine, please follow the troubleshooting workflow below.

G start Start: Undissolved Lipid solvent_check Is the lipid in pure methanol? start->solvent_check chloroform_methanol Prepare a chloroform:methanol mixture (e.g., 2:1 v/v). solvent_check->chloroform_methanol Yes add_lipid Add the lipid to the solvent mixture. solvent_check->add_lipid No chloroform_methanol->add_lipid dissolved_check1 Is the lipid fully dissolved? add_lipid->dissolved_check1 gentle_aid Apply gentle heating and/or sonication. dissolved_check1->gentle_aid No success Success: Lipid is dissolved. dissolved_check1->success Yes dissolved_check2 Is the lipid fully dissolved? gentle_aid->dissolved_check2 dissolved_check2->success Yes further_steps Consider dropwise addition of methanol or water to aid dissolution in chloroform-rich solutions. dissolved_check2->further_steps No insoluble Issue: Lipid remains insoluble. Contact technical support. further_steps->insoluble

Caption: Troubleshooting workflow for dissolving 1,2-diundecanoyl-sn-glycero-3-phosphocholine.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1,2-diundecanoyl-sn-glycero-3-phosphocholine in methanol?

Q2: My lipid precipitated after adding an aqueous solution. What should I do?

Stock solutions of lipids in organic solvents may precipitate when diluted with aqueous media.[4][3] This is a common occurrence. To redissolve the precipitate, gentle warming and sonication are recommended.[4][3] It is crucial to ensure the precipitate has completely redissolved before proceeding with your experiment.[4][3]

Q3: What is the best solvent system for dissolving phosphocholines?

A mixture of chloroform and methanol, typically in a 2:1 (v/v) ratio, is a widely used and effective solvent system for phospholipids.[4][1] This combination is often recommended for initial dissolution.[4][1]

Q4: How should I store 1,2-diundecanoyl-sn-glycero-3-phosphocholine solutions?

Phospholipid solutions in organic solvents should be stored in glass containers under an inert atmosphere of argon or nitrogen at -20°C ± 4°C.[3] Storing organic solutions below -30°C is generally not recommended unless they are in a sealed glass ampoule.[3] Stock solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within one month.[5]

Q5: Can I use other alcohols besides methanol to dissolve my lipid?

The solubility of phospholipids in other alcohols, such as ethanol, may be limited.[3] While some similar phospholipids are soluble in ethanol, the concentration may be lower than in other organic solvents.[6][7]

Quantitative Data Summary

The following table summarizes the solubility of various related phospholipids in different solvents as a reference.

PhospholipidSolvent(s)Concentration/Notes
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineChloroform, DMSO, DMF, MethanolSoluble.[2]
1,2-Distearoyl-sn-glycero-3-phosphocholineEthanol1 mg/ml.[6]
1,2-Dilauroyl-sn-glycero-3-phosphocholineEthanolApprox. 25 mg/ml.[7]
Phosphatidylinositol-4,5-bisphosphate (PIP2)Chloroform:Methanol:Water (20:9:1, v/v)Provides good solubility at high concentrations.[4]
1,2-Dihexanoyl-sn-glycero-3-phosphocholineDMF, DMSO> 20 mg/ml (DMF), > 7 mg/ml (DMSO).[8]

Experimental Protocols

Protocol for Dissolving Phospholipids in a Chloroform:Methanol Solvent System

This protocol is a general guideline for dissolving phospholipids like 1,2-diundecanoyl-sn-glycero-3-phosphocholine.

  • Solvent Preparation: Prepare a 2:1 (v/v) mixture of chloroform and methanol.

  • Dissolution: Add the desired amount of the phospholipid to the solvent mixture to achieve a concentration between 10-50 mg/mL.[4]

  • Aid Dissolution (if necessary): If the lipid does not fully dissolve, use gentle heating (e.g., a warm water bath) and/or sonication until the solution is clear.[3]

  • Storage: Store the resulting solution in a glass container under an inert atmosphere (argon or nitrogen) at -20°C.[3]

Visualizations

G cluster_lipid 1,2-diundecanoyl-sn-glycero-3-phosphocholine Glycerol Glycerol Backbone FA1 Undecanoyl Chain (sn-1) Glycerol->FA1 Ester Bond FA2 Undecanoyl Chain (sn-2) Glycerol->FA2 Ester Bond Phosphate Phosphate Group Glycerol->Phosphate Phosphoester Bond Choline Choline Head Group Phosphate->Choline

Caption: Molecular structure of 1,2-diundecanoyl-sn-glycero-3-phosphocholine.

References

Technical Support Center: 11:0 PC (LPC 11:0) Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 11:0 PC (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) powder. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: To ensure the stability and longevity of this compound powder, it is crucial to store it under appropriate conditions. The primary recommendation is to store the powder at -20°C.[1][2][3]

Q2: How should this compound powder be handled upon receipt?

A2: this compound powder is typically shipped on dry ice to maintain its integrity. Upon receipt, the product should be immediately stored at the recommended temperature of -20°C.

Q3: Is this compound powder hygroscopic?

A3: Yes, lysophosphatidylcholines, including this compound, are known to be hygroscopic.[4] This means they can absorb moisture from the atmosphere, which can lead to degradation. Therefore, it is essential to handle the powder in a dry environment and to securely seal the container after each use.

Q4: What is the expected shelf life of this compound powder?

A4: When stored correctly at -20°C, the stability of similar lysophosphatidylcholines is reported to be at least two to four years.[1][3] However, the exact shelf life can vary depending on the specific product and handling conditions. It is always best to refer to the manufacturer's certificate of analysis for the most accurate expiration date.

Q5: What are the primary degradation pathways for this compound?

A5: The main degradation pathways for phospholipids like this compound are hydrolysis and oxidation.[5][6] Hydrolysis involves the cleavage of the fatty acid chain, leading to the formation of glycerophosphorylcholine and a free fatty acid.[5][6] Oxidation can occur at the fatty acid tail, although this is less of a concern for saturated lipids like this compound compared to unsaturated ones.

Troubleshooting Guides

Issue 1: Powder appears clumpy or has changed in appearance.
  • Possible Cause: Moisture absorption due to the hygroscopic nature of the powder.[4]

  • Troubleshooting Steps:

    • Assess the extent of clumping: Minor clumping may not significantly impact the product's usability if it dissolves completely in the desired solvent.

    • Dry the powder (with caution): If the clumping is severe, the powder can be dried under a stream of inert gas (like nitrogen or argon) or in a desiccator. Avoid heating the powder, as this can accelerate degradation.

    • Proper handling: In the future, handle the powder in a glove box or a controlled low-humidity environment. Always allow the container to warm to room temperature before opening to prevent condensation.

    • Check for degradation: If the powder's performance is still questionable after drying, it is advisable to perform a purity check using TLC or HPLC.

Issue 2: Inconsistent experimental results.
  • Possible Cause: Degradation of the this compound powder.

  • Troubleshooting Steps:

    • Review storage and handling procedures: Ensure that the powder has been consistently stored at -20°C and handled in a manner that minimizes exposure to moisture and air.

    • Perform a purity analysis: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products like free fatty acids or glycerophosphorylcholine.

    • Compare with a new lot (if available): If possible, compare the performance of the suspect powder with a new, unopened lot of this compound.

Data Presentation

Table 1: Recommended Storage and Handling of this compound Powder

ParameterRecommendationRationale
Storage Temperature -20°CTo minimize chemical degradation (hydrolysis and oxidation).[1][2][3]
Shipping Condition Dry IceTo maintain a low temperature during transit.
Handling Environment Dry, inert atmosphere (e.g., glove box)To prevent moisture absorption due to its hygroscopic nature.[4]
Container Tightly sealed vialTo prevent exposure to air and humidity.

Table 2: Potential Degradation Products of this compound

Degradation PathwayDegradation Product(s)Analytical Method for Detection
Hydrolysis Undecanoic acid and glycerophosphorylcholineTLC, HPLC[5][7]
Oxidation Oxidized lipid species (less common for saturated lipids)HPLC-MS

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol is a general method for the analysis of phosphatidylcholine and its degradation products and can be adapted for this compound.

Materials:

  • TLC plates (silica gel 60)

  • Developing tank

  • Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)[8]

  • Visualization reagent: Iodine vapor or a phosphorus-specific spray reagent.[8]

  • This compound powder

  • Reference standards (if available)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound powder in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v) to a concentration of 1-5 mg/mL.

  • Spotting: Using a capillary tube or a microliter syringe, spot a small volume (1-5 µL) of the sample solution onto the TLC plate, about 1.5 cm from the bottom.

  • Development: Place the spotted TLC plate in the developing tank containing the mobile phase. Ensure the solvent level is below the spots. Cover the tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the tank and allow the solvent to evaporate. Place the dried plate in a tank containing iodine vapor or spray with a phosphorus-specific reagent to visualize the spots.

  • Interpretation: A single spot corresponding to the this compound should be observed. The presence of additional spots may indicate impurities or degradation products. The retention factor (Rf) of the spots can be calculated and compared to standards if available.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of phosphatidylcholine and its degradation products.

Instrumentation:

  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Normal-phase silica column.

Reagents:

  • Mobile Phase A: Chloroform

  • Mobile Phase B: Chloroform:Methanol (70:30, v/v)

  • Mobile Phase C: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)[7]

Procedure:

  • Sample Preparation: Prepare a solution of this compound powder in the initial mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Silica column

    • Gradient Elution: A gradient elution program should be developed to separate this compound from its potential degradation products (lysophosphatidylcholine and free fatty acids). A typical gradient might start with a high percentage of a non-polar solvent and gradually increase the polarity.[7]

    • Flow Rate: Typically 1 mL/min.

    • Detector: ELSD or MS.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Interpretation: The peak corresponding to this compound should be identified based on its retention time (ideally confirmed with a reference standard). The presence of other peaks may indicate impurities or degradation. The peak area can be used to quantify the amount of this compound and its degradation products.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Observe Issue (e.g., Clumping, Inconsistent Results) check_storage Review Storage and Handling (-20°C, Dry Environment?) start->check_storage improper_storage Improper Storage or Handling check_storage->improper_storage corrective_action Implement Correct Handling Procedures (Use desiccator, warm to RT before opening) improper_storage->corrective_action Yes purity_analysis Perform Purity Analysis (TLC or HPLC) improper_storage->purity_analysis No corrective_action->purity_analysis degradation_detected Degradation Detected? purity_analysis->degradation_detected no_degradation No Degradation Detected degradation_detected->no_degradation No discard_sample Discard Sample and Use New Lot degradation_detected->discard_sample Yes troubleshoot_experiment Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_experiment end End discard_sample->end troubleshoot_experiment->end

Caption: Troubleshooting workflow for this compound powder stability issues.

Phospholipid_Degradation PC This compound (Phosphatidylcholine) Hydrolysis Hydrolysis (H2O) PC->Hydrolysis Oxidation Oxidation (O2) PC->Oxidation LPC Glycerophosphorylcholine Hydrolysis->LPC FFA Undecanoic Acid (Free Fatty Acid) Hydrolysis->FFA Oxidized_PC Oxidized this compound Oxidation->Oxidized_PC

Caption: Primary degradation pathways of this compound powder.

References

Technical Support Center: Optimizing 11:0 PC Concentration for Mass Spectrometry Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) concentration in mass spectrometry assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible results in your lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound as an internal standard?

A1: The optimal concentration of this compound as an internal standard (IS) can vary depending on the sample matrix, the concentration of the analytes of interest, and the sensitivity of the mass spectrometer. A common final concentration used in lipidomics studies for positive-ion mode analysis is 2.5 µM.[1] However, the ideal concentration should be sufficient to provide a stable and reproducible signal well above the limit of detection (LOD) and limit of quantification (LOQ) without causing ion suppression or detector saturation. It is recommended to use an internal standard at a concentration that is similar to that of the target analytes.

Q2: How do I prepare a stock solution of this compound?

A2: A common method for preparing a stock solution of a phosphatidylcholine, like this compound, is to dissolve the powdered form in a suitable organic solvent. For instance, a 1 mg/mL stock solution can be prepared by dissolving 1 mg of L-α-phosphatidylcholine in 1 mL of methanol. It is crucial to ensure the lipid is fully dissolved, which can be aided by gentle vortexing. Store the stock solution under appropriate conditions, typically at -20°C, to prevent degradation.

Q3: When should I add the this compound internal standard to my sample?

A3: The internal standard should be added to your sample as early as possible in the sample preparation workflow.[2] This allows the IS to account for variability in lipid extraction efficiency, sample handling, and instrument analysis. By adding this compound before the extraction process, it will experience similar conditions as the endogenous lipids, leading to more accurate quantification.

Q4: My this compound signal is too low or absent. What should I do?

A4: A low or absent signal for your this compound internal standard can be due to several factors. First, verify that the standard was added to the sample and that all dilutions were prepared correctly. Check for potential degradation of the stock solution; it is advisable to prepare fresh working solutions regularly. Instrument issues, such as a contaminated ion source or incorrect mass spectrometer settings, can also lead to poor signal intensity. Additionally, consider the possibility of poor recovery during lipid extraction.

Q5: My this compound signal is highly variable across my samples. What could be the cause?

A5: High variability in the internal standard signal can indicate issues with inconsistent sample preparation or matrix effects.[3][4] Ensure that the internal standard is added precisely and consistently to every sample. Matrix effects, where other molecules in the sample suppress or enhance the ionization of the internal standard, can also lead to variability. To mitigate this, ensure proper sample cleanup and chromatographic separation.

Q6: Can the concentration of this compound affect the ionization of my analytes of interest?

A6: Yes, an excessively high concentration of the internal standard can lead to ion suppression, where the this compound competes with the analytes for ionization, resulting in a decreased signal for your compounds of interest. Conversely, a concentration that is too low may not provide a stable enough signal for reliable normalization. Therefore, it is crucial to optimize the concentration to be within the linear dynamic range of the instrument and to be comparable to the analyte concentrations.

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity for this compound
Potential Cause Troubleshooting Steps
Incorrect Preparation 1. Verify all calculations for stock and working solutions. 2. Ensure the this compound powder was fully dissolved in the solvent. 3. Confirm that the internal standard was added to the samples.
Degradation of Standard 1. Prepare a fresh stock solution from a new vial of this compound powder. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. Check the expiration date and storage conditions of the standard.
Instrument Issues 1. Clean the mass spectrometer's ion source. 2. Calibrate and tune the mass spectrometer. 3. Verify the correct mass transitions and instrument settings for this compound.
Poor Extraction Recovery 1. Evaluate the efficiency of your lipid extraction method for phosphatidylcholines. 2. Consider using a different extraction solvent system.
Issue 2: High Variability in this compound Signal Across Samples
Potential Cause Troubleshooting Steps
Inconsistent Pipetting 1. Use calibrated pipettes for adding the internal standard. 2. Ensure thorough mixing after adding the internal standard to the sample.
Matrix Effects 1. Improve sample cleanup to remove interfering matrix components.[3] 2. Optimize chromatographic separation to resolve this compound from co-eluting matrix components that may cause ion suppression.[5] 3. Dilute the sample to reduce the concentration of matrix components.
Instrument Instability 1. Monitor the stability of the electrospray ionization. 2. Check for fluctuations in gas flow and temperature in the ion source.
Issue 3: Non-Linearity of this compound Signal
Potential Cause Troubleshooting Steps
Detector Saturation 1. Reduce the concentration of the this compound internal standard. 2. If the analyte concentrations are very high, consider using the ¹³C isotope peak of the internal standard for quantification.
Inappropriate Concentration Range 1. Prepare a calibration curve with a wider range of concentrations to determine the linear dynamic range for this compound on your instrument.
Data Processing Issues 1. Ensure correct peak integration. 2. Use an appropriate regression model for the calibration curve (e.g., linear, quadratic).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) powder

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Calibrated pipettes

  • Glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (1 mg/mL): a. Accurately weigh 1 mg of this compound powder and transfer it to a clean glass vial. b. Add 1 mL of methanol to the vial. c. Vortex thoroughly until the powder is completely dissolved. d. Store the stock solution at -20°C. This solution should be stable for up to one year when stored properly.[6]

  • Working Solution (e.g., 10 µM): a. Perform serial dilutions of the stock solution using a suitable solvent, such as a methanol:chloroform mixture (1:1, v/v). b. To prepare a 10 µM working solution from a 1 mg/mL stock (Molecular Weight of this compound is approximately 593.77 g/mol ), a dilution factor of approximately 1:168 is needed. c. For example, take 6 µL of the 1 mg/mL stock solution and add it to 994 µL of the diluent. d. Prepare working solutions fresh daily or weekly and store at -20°C.

Protocol 2: Spiking this compound into a Plasma Sample for Lipid Extraction

Materials:

  • Plasma sample

  • This compound working solution (e.g., 10 µM)

  • Extraction solvent (e.g., Methanol, MTBE, or Chloroform-based)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw the plasma sample on ice.

  • In a clean extraction tube, add a specific volume of plasma (e.g., 50 µL).

  • Add a precise volume of the this compound working solution to the plasma (e.g., 10 µL of a 10 µM solution to achieve a final concentration in the extraction mixture that is appropriate for your assay).

  • Vortex briefly to mix.

  • Proceed immediately with your chosen lipid extraction protocol (e.g., Folch or MTBE extraction). The early addition of the internal standard is crucial for accurate quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike with This compound IS sample->spike extract Lipid Extraction (e.g., Folch, MTBE) spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for lipidomics analysis using an internal standard.

troubleshooting_workflow cluster_check Initial Checks cluster_investigate In-depth Investigation cluster_resolve Resolution start Problem: Inconsistent this compound Signal prep Verify Sample Preparation Consistency start->prep instrument Check Instrument Performance start->instrument matrix Investigate Matrix Effects prep->matrix If prep is consistent stability Assess IS Stability prep->stability If prep is inconsistent recalibrate Recalibrate Instrument instrument->recalibrate If performance is poor optimize_prep Optimize Sample Cleanup/Dilution matrix->optimize_prep optimize_lc Optimize LC Method matrix->optimize_lc fresh_is Prepare Fresh IS stability->fresh_is optimize_prep->matrix optimize_lc->matrix fresh_is->stability recalibrate->instrument

Caption: Troubleshooting logic for inconsistent internal standard signals.

References

preventing degradation of 11:0 phosphatidylcholine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 11:0 Phosphatidylcholine (Dilauroylphosphatidylcholine, DLPC) in solution.

Frequently Asked Questions (FAQs)

Q1: What is 11:0 Phosphatidylcholine (DLPC)?

11:0 Phosphatidylcholine is a synthetic, saturated glycerophospholipid. It consists of a glycerol backbone, a phosphate group, a choline headgroup, and two lauroyl (11:0) fatty acid chains. As a saturated phospholipid, its fatty acid chains contain no double bonds, which makes it highly resistant to oxidation.[1] It is primarily used in the preparation of liposomes and other lipid-based delivery systems.[2][3]

Q2: What are the primary causes of 11:0 PC degradation in solution?

The primary degradation pathway for this compound, and other saturated phospholipids, is hydrolysis.[4][5] This process involves the cleavage of the ester bonds linking the fatty acid chains to the glycerol backbone. Hydrolysis results in the formation of lysophosphatidylcholine (lyso-PC) and free fatty acids.[4][5] The rate of hydrolysis is significantly influenced by temperature, pH, and the presence of catalysts (like acids, bases, or enzymes).[4]

Q3: Is this compound susceptible to oxidation?

No. Oxidation targets the double bonds in the fatty acid chains of unsaturated phospholipids.[6][7] Since this compound is a saturated lipid with no double bonds, it is stable against oxidation.[1] This is a significant advantage when stability over long-term storage is required.

Q4: How should I properly store this compound?

Proper storage is critical to prevent degradation. The correct method depends on the physical form of the lipid.

  • As a Powder: Saturated lipids like this compound are stable as powders.[1] They should be stored in a glass container with a Teflon-lined closure at -20°C or below.[1]

  • In an Organic Solvent: The solution should be stored in a glass vial with a Teflon-lined cap at -20°C.[1][2] To prevent oxidation of any residual unsaturated lipid impurities and to displace moisture, the vial's headspace should be filled with an inert gas like argon or nitrogen.[1]

  • In an Aqueous Dispersion (e.g., Liposomes): Dispersions should be stored at low temperatures, such as in a refrigerator (4°C), to minimize the rate of hydrolysis.[8] Freezing liposome suspensions is generally not recommended unless specific cryoprotectants are used, as freeze-thaw cycles can disrupt the vesicle structure.

Q5: What is the optimal pH for storing this compound in an aqueous buffer?

The rate of hydrolysis for phosphatidylcholine is pH-dependent. The minimum rate of hydrolysis occurs at a pH of approximately 6.5.[4][9] Therefore, for maximum stability in aqueous solutions, it is recommended to use a buffer system that maintains the pH close to 6.5.

Q6: What precautions should I take when handling powdered this compound?

Powdered phospholipids can be hygroscopic, meaning they readily absorb moisture from the air.[1] This moisture can lead to hydrolysis. To prevent this, always allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.[1]

Troubleshooting Guide

Problem: My analysis shows a lower concentration of this compound than expected.

  • Possible Cause 1: Hydrolysis. Your lipid has likely started to degrade into lyso-PC and free fatty acids. This is accelerated by non-optimal storage conditions, such as high temperatures or incorrect pH.[5][8]

  • Solution: Review your storage and handling procedures. Ensure aqueous solutions are stored refrigerated at a pH of ~6.5 and that organic solvent stocks are stored at -20°C under inert gas.[1][4] Prepare fresh solutions and re-analyze.

Problem: I'm seeing new, unexpected peaks in my HPLC or TLC analysis.

  • Possible Cause: Degradation Products. The new peaks are likely hydrolysis products. In the hydrolysis of phosphatidylcholine, the primary products are 1-acyl-lyso-PC, 2-acyl-lyso-PC, and free fatty acids.[4][5] Lyso-PC is a common impurity that can significantly alter the properties of lipid bilayers.[5]

  • Solution: Use an analytical technique like HPLC with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) to identify the degradation products.[9] Compare the chromatogram to standards for lyso-PC and lauric acid. If degradation is confirmed, discard the stock solution and prepare a new one using fresh, properly handled starting material.

Problem: The pH of my unbuffered aqueous this compound dispersion has decreased over time.

  • Possible Cause: Fatty Acid Release. Hydrolysis of the ester bonds in this compound releases free lauric acid.[5] The accumulation of these acidic molecules in an unbuffered solution will cause the pH to drop.

  • Solution: This is a clear indicator of significant hydrolysis. Use a suitable buffer (e.g., HEPES, phosphate) at a sufficient concentration to maintain a stable pH of around 6.5.[4] This will both stabilize the pH and minimize the rate of further hydrolysis.

Problem: My liposome formulation is leaking its encapsulated contents.

  • Possible Cause: Formation of Lyso-PC. Lysophosphatidylcholine, a product of hydrolysis, has detergent-like properties.[5] When it incorporates into a lipid bilayer, it can increase membrane permeability and destabilize the liposome structure, leading to the leakage of encapsulated materials.[5]

  • Solution: Minimize hydrolysis during preparation and storage by controlling temperature and pH. Prepare liposomes just before use if possible. Adding cholesterol to the formulation can sometimes enhance bilayer stability and reduce leakage.[8]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for 11:0 Phosphatidylcholine

FormContainerTemperatureAtmosphereKey Considerations
Powder Glass, Teflon-lined cap≤ -16°C[1]Air or Inert GasAllow vial to reach room temperature before opening to prevent moisture condensation.[1]
Organic Solution Glass, Teflon-lined cap-20°C ± 4°C[1]Inert Gas (Argon/Nitrogen)[1]Avoid plastic containers which can leach impurities.[1] Aliquoting is recommended.[10]
Aqueous Dispersion Glass or appropriate plastic2-8°C (Refrigerated)[8]AirBuffer to pH ~6.5 for optimal stability.[4] Avoid freezing.

Table 2: Factors Influencing the Rate of this compound Hydrolysis

FactorEffect on Hydrolysis RateOptimal Condition for StabilityRationale
Temperature Increases with higher temperature[4][5]Low (e.g., 4°C)[8]The hydrolysis reaction follows Arrhenius kinetics, where the rate constant increases with temperature.[4]
pH Increases at acidic and alkaline pH[4]~ 6.5[4][9]The ester linkages are most stable at a slightly acidic pH, minimizing both acid- and base-catalyzed hydrolysis.
Moisture Essential for hydrolysisAnhydrous conditionsWater is a reactant in the hydrolysis reaction.
Enzymatic Contamination Can be dramatically increasedAseptic/Sterile conditionsPhospholipase enzymes, if present, are potent catalysts for PC degradation.[11][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Chloroform

  • Materials: this compound powder, chloroform (HPLC grade), glass vial with Teflon-lined cap, glass or stainless steel syringe/pipette, argon or nitrogen gas.

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening.[1]

    • Weigh the desired amount of this compound powder and place it into a clean glass vial.

    • Using a glass pipette, add the required volume of chloroform to achieve a final concentration of 10 mg/mL.

    • Vortex briefly until the powder is completely dissolved. The solution should be clear.

    • Flush the headspace of the vial with argon or nitrogen gas for 30-60 seconds to displace air and moisture.

    • Seal the vial tightly with the Teflon-lined cap.

    • Wrap the vial in foil to protect from light and store at -20°C.[1][10]

Protocol 2: Preparation of this compound Small Unilamellar Vesicles (SUVs) by Sonication

  • Materials: this compound stock solution in chloroform, desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 6.5), rotary evaporator, bath sonicator or probe sonicator.

  • Procedure:

    • Transfer a known volume of the this compound stock solution into a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Ensure the film is completely dry by placing it under high vacuum for at least 1-2 hours.

    • Hydrate the lipid film by adding the desired aqueous buffer. The volume should be calculated to achieve the target final lipid concentration.

    • Vortex the flask for several minutes. The solution will appear milky, indicating the formation of multilamellar vesicles (MLVs).

    • To form SUVs, sonicate the MLV suspension.

      • Bath Sonication: Place the vial in a bath sonicator and sonicate until the solution becomes clear or translucent (typically 15-30 minutes).

      • Probe Sonication: Use a probe sonicator, being careful not to overheat the sample. Use pulsed cycles and keep the sample on ice.

    • Store the resulting SUV suspension at 4°C for short-term use.

Protocol 3: Monitoring this compound Degradation via HPLC-ELSD

  • Objective: To quantify the amount of intact this compound and detect the presence of its primary degradation product, lyso-PC.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with an Evaporative Light-Scattering Detector (ELSD).

  • Methodology:

    • Column: A C18 reverse-phase column is typically suitable for lipid separation.

    • Mobile Phase: A gradient of solvents is used, for example:

      • Solvent A: Water/Methanol

      • Solvent B: Chloroform/Methanol

      • A gradient from a higher polarity (more Solvent A) to a lower polarity (more Solvent B) will elute lyso-PC first, followed by the more hydrophobic this compound.

    • Sample Preparation: Dilute a small aliquot of the this compound solution or dispersion in the initial mobile phase.

    • Analysis:

      • Inject the sample onto the HPLC system.

      • Integrate the peak areas corresponding to lyso-PC and this compound.

      • Calculate the percentage of degradation by comparing the area of the lyso-PC peak to the total area of both lipid peaks.

      • The method should be validated using pure standards of this compound and 11:0 lyso-PC to confirm retention times and response factors.[9]

Visualizations

G cluster_products Degradation Products PC 11:0 Phosphatidylcholine (DLPC) LysoPC 1-Lauroyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC) PC->LysoPC Hydrolysis at sn-2 FA Lauric Acid (Free Fatty Acid) PC->FA H2O H₂O Catalyst Heat, H⁺, OH⁻, or Phospholipase A₂

Caption: Primary hydrolytic degradation pathway for this compound.

G Start Problem: Suspected this compound Degradation Analyze Analyze sample via HPLC-ELSD or TLC Start->Analyze CheckPeaks Are degradation peaks (e.g., Lyso-PC) present? Analyze->CheckPeaks ReviewStorage Review Storage Conditions: Temp, pH, Solvent, Atmosphere CheckPeaks->ReviewStorage Yes End_OK No degradation detected. Continue experiment. CheckPeaks->End_OK No ReviewHandling Review Handling Procedures: Container equilibration, Contamination ReviewStorage->ReviewHandling PrepareNew Discard old stock. Prepare fresh solution. ReviewHandling->PrepareNew G Start Start: Need to use this compound Powder Remove Remove sealed vial from -20°C freezer Start->Remove Equilibrate Allow vial to reach full room temperature (≥30 min) Remove->Equilibrate CheckTemp Is vial cold to the touch? Equilibrate->CheckTemp CheckTemp->Equilibrate Yes, wait longer Open Open vial and weigh powder quickly CheckTemp->Open No Reseal Flush with inert gas (optional) and reseal tightly Open->Reseal End End: Powder ready for use Open->End Store Return to -20°C storage Reseal->Store

References

troubleshooting poor signal of 11:0 PC in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Poor Signal of 11:0 Phosphatidylcholine (PC)

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering weak or absent signals for 11:0 Phosphatidylcholine (PC) in their Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The following sections offer structured troubleshooting steps, frequently asked questions, optimized experimental parameters, and detailed protocols to help diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the signal for my 11:0 PC analyte unexpectedly weak or completely absent?

A poor or absent signal for this compound can stem from several factors across the entire analytical workflow, from sample preparation to data acquisition. The most common culprits include inefficient ionization, ion suppression from the sample matrix, suboptimal chromatographic conditions, issues with the mass spectrometer's ion source, or degradation of the analyte during sample handling.[1][2] A systematic approach is crucial to pinpoint the exact cause.

Q2: How can I determine if the issue is with the LC system or the MS detector?

A straightforward diagnostic step is to perform a direct infusion of your this compound standard into the mass spectrometer, bypassing the LC column. If a strong signal is observed during direct infusion but is weak or absent when run through the LC system, the problem likely lies with the chromatography—such as poor peak shape, analyte adsorption to the column, or an unsuitable mobile phase.[2] Conversely, if the signal is poor even with direct infusion, the issue is likely related to the mass spectrometer settings or the analyte's inherent ionization efficiency.[2]

Q3: What are the most critical mass spectrometry parameters to optimize for this compound?

Phosphatidylcholines, including this compound, ionize most effectively in positive electrospray ionization (ESI) mode.[3][4] The phosphocholine headgroup readily forms a characteristic product ion at m/z 184.1.[5] Key parameters to optimize include:

  • Ionization Mode: ESI Positive is strongly recommended.[3]

  • Spray Voltage: Typically set between 3500V and 5500V. High voltage enhances ionization efficiency.[3][6]

  • Source Temperatures (TEM): Higher temperatures (e.g., 500-600°C) aid in desolvation, which can be critical for achieving a stable and intense signal.[3]

  • Nebulizer and Gas Flows (GS1, GS2): These must be optimized to ensure efficient droplet formation and desolvation without causing excessive fragmentation or cooling.[3]

Q4: Could my choice of chromatography be the problem?

Yes, the choice of chromatographic method is critical. As a shorter-chain PC, this compound is more polar than its long-chain counterparts.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often preferred for separating lipid classes and can provide good retention and peak shape for more polar lipids like short-chain PCs.[5][7][8]

  • Reversed-Phase (RP) Chromatography: While widely used for lipidomics, short-chain PCs may elute very early with poor retention on standard C18 columns, leading to co-elution with the solvent front and significant ion suppression.[9] If using RP, consider a column with a less hydrophobic stationary phase (e.g., C8) or one with a polar-embedded group.[10]

Interaction with metal components in the LC system, such as stainless steel frits and columns, can also lead to poor recovery and peak tailing for phosphate-containing molecules. Using bio-inert or PEEK-lined hardware can mitigate these effects.[11]

Q5: How do I identify and mitigate ion suppression?

Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, reducing its signal intensity.[1][12] This is a common issue in complex biological samples. To diagnose this, you can perform a post-column infusion experiment where a constant flow of your this compound standard is introduced into the mobile phase after the analytical column, while a blank matrix sample is injected. A dip in the standard's signal at the retention time of this compound indicates the presence of co-eluting, suppressive matrix components.

To mitigate ion suppression:

  • Improve sample cleanup procedures (e.g., solid-phase extraction).

  • Enhance chromatographic separation to resolve this compound from interfering compounds.[13]

  • Dilute the sample, as this can reduce the concentration of interfering matrix components more than the analyte signal, improving the signal-to-noise ratio.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of a poor this compound signal.

G Troubleshooting Workflow for Poor this compound Signal start Start: Poor or No Signal for this compound check_ms Step 1: Verify MS Performance (Direct Infusion of Standard) start->check_ms ms_ok Signal is Strong? check_ms->ms_ok ms_problem MS Issue Detected ms_ok->ms_problem No lc_problem LC or Sample Issue Detected ms_ok->lc_problem Yes optimize_source Optimize Source Conditions: - Spray Voltage - Gas Flows (GS1/GS2) - Temperature (TEM) ms_problem->optimize_source check_cal Check MS Calibration and Tuning ms_problem->check_cal clean_source Clean Ion Source and Transfer Optics ms_problem->clean_source solution Problem Resolved optimize_source->solution check_cal->solution clean_source->solution check_chrom Step 2: Evaluate Chromatography (Inject Standard on Column) lc_problem->check_chrom chrom_ok Good Peak Shape & Retention? check_chrom->chrom_ok chrom_problem Chromatography Issue chrom_ok->chrom_problem No sample_problem Sample Matrix Issue chrom_ok->sample_problem Yes optimize_lc Optimize LC Method: - Switch to HILIC column - Adjust Mobile Phase - Check for leaks/clogs chrom_problem->optimize_lc check_hardware Consider Bio-inert LC System (PEEK hardware) chrom_problem->check_hardware optimize_lc->solution check_hardware->solution check_suppression Step 3: Test for Ion Suppression (Post-Column Infusion) sample_problem->check_suppression suppression_present Suppression Observed? check_suppression->suppression_present improve_prep Improve Sample Prep: - Solid-Phase Extraction - Dilute Sample suppression_present->improve_prep Yes suppression_present->solution No improve_prep->solution

Caption: A step-by-step workflow for troubleshooting poor this compound signal in LC-MS.

Quantitative Data & Starting Parameters

The following table summarizes recommended starting parameters for the analysis of phosphatidylcholines. These should be considered as a baseline for method development and further optimization is likely required for your specific instrument and application.

Parameter CategoryParameterRecommended Value / TypeNotes
Mass Spectrometry Ionization ModeESI PositiveEssential for PC analysis.[3]
MRM TransitionPrecursor of this compound -> 184.1The m/z 184.1 fragment is the characteristic phosphocholine headgroup.[5]
Spray Voltage (IS)4500 - 5500 VHigher voltage often improves ionization efficiency.[3]
Source Temp (TEM)500 - 600 °CAids in efficient desolvation of the mobile phase.[3]
Nebulizer Gas (GS1)25 - 40 psiInstrument-dependent; optimize for a stable spray.[3]
Turbo Gas (GS2)35 - 50 psiInstrument-dependent; aids in desolvation.[3]
Curtain Gas (CUR)15 - 20 psiHelps prevent contamination of the ion optics.[3]
Collision Energy (CE)30 - 45 VOptimize to maximize the signal of the 184.1 product ion.[3]
Liquid Chromatography Column TypeHILIC (e.g., Silica, Amide)Recommended for better retention of short-chain PCs.[5][7]
Mobile Phase AAcetonitrile with 0.1% Formic AcidTypical for HILIC.
Mobile Phase BWater with 0.1% Formic Acid & 10mM Ammonium FormateAmmonium formate improves peak shape and ionization.[13]
Flow Rate0.3 - 0.5 mL/minAdjust based on column dimensions.
Column Temperature30 - 40 °CCan improve peak shape and reproducibility.[3]

Experimental Protocols

Protocol 1: General Sample Extraction for this compound

This protocol is a modified liquid-liquid extraction suitable for extracting phospholipids from plasma or tissue samples.

  • Homogenization: Homogenize ~50 mg of tissue or 50 µL of plasma in a glass vial.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated or odd-chain PC not present in the sample) to correct for extraction efficiency.

  • Extraction Solvent: Add 1 mL of a cold chloroform:methanol (2:1, v/v) solution.

  • Vortex & Agitate: Vortex the mixture vigorously for 2 minutes, then agitate for 20 minutes at 4°C.

  • Phase Separation: Add 200 µL of cold water to induce phase separation. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass syringe.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for the LC method (e.g., 95:5 acetonitrile:water for HILIC injection).[7][14]

Protocol 2: Diagnostic Post-Column Infusion for Ion Suppression
  • Setup: Configure the LC-MS system as shown in the diagram below. Use a T-junction to introduce the this compound standard solution into the mobile phase flow after the analytical column but before the ESI source.

  • Infusion Pump: Use a syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of a 1 µg/mL this compound standard solution.

  • Acquisition: Set the mass spectrometer to monitor the specific MRM transition for this compound.

  • Analysis: Begin infusing the standard and wait for a stable signal baseline. Once stable, inject a prepared blank matrix sample (an extracted sample that does not contain the analyte).

  • Interpretation: Monitor the signal for the this compound standard. A significant drop in signal intensity that correlates with the elution of components from the matrix indicates ion suppression.

G cluster_0 LC System cluster_1 Infusion System lc_pump LC Pump autosampler Autosampler (Injects Blank Matrix) lc_pump->autosampler column Analytical Column autosampler->column tee T-Junction column->tee syringe_pump Syringe Pump (this compound Standard) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for post-column infusion to detect ion suppression.

References

Technical Support Center: The Impact of 11:0 PC Purity on Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when the purity of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) impacts experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: 1,2-diundecanoyl-sn-glycero-3-phosphocholine (this compound) is a synthetic phosphatidylcholine, a type of phospholipid that is a major component of cell membranes. It is frequently used in research for:

  • Model Membranes: Studying the biophysical properties of lipid bilayers.

  • Liposome Formulation: As a key component in the preparation of liposomes for drug delivery and other applications.

  • Protein Folding: Investigating the role of lipids in the proper folding of integral membrane proteins.[1]

  • Cellular Signaling: As a tool to study lipid-mediated signaling pathways. Recent studies have shown that medium-chain PCs like this compound can act as signaling molecules.[2]

Q2: Why is the purity of this compound critical for my experiments?

A2: The purity of this compound is paramount as impurities can significantly alter the physicochemical properties of lipid assemblies and interfere with biological assays, leading to inconsistent and unreliable results. Even small amounts of contaminants can affect membrane fluidity, stability, and interactions with other molecules.

Q3: What are the common impurities found in synthetic this compound?

A3: Common impurities in synthetic phospholipids like this compound can include:

  • Lysophospholipids (e.g., 11:0 Lyso-PC): These are formed by the hydrolysis of one of the fatty acid chains. Lysophospholipids have a different shape (conical) compared to the cylindrical shape of diacyl-PCs and can disrupt the packing of the lipid bilayer.[3]

  • Free Fatty Acids: Remnants from the synthesis process or from the degradation of the phospholipid.

  • Oxidized Phospholipids: Oxidation of the fatty acid chains can occur during storage, leading to a variety of byproducts that can be biologically active and affect membrane properties.[1][4]

  • Stereochemical Impurities: Synthetically prepared lipids may contain stereochemical impurities depending on the starting materials.[5]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A straightforward method to qualitatively assess purity and identify the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the lipid and can be used to separate and quantify different lipid classes.[5][6]

  • Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to identify and quantify the main lipid species as well as trace impurities with high specificity.[7]

Troubleshooting Guides

Issue 1: Inconsistent Liposome Size and Stability

Symptom: You are preparing liposomes using this compound and observe significant batch-to-batch variability in their size (hydrodynamic diameter) and polydispersity index (PDI). The liposomes may also show signs of aggregation or fusion over time.

Possible Cause: The purity of the this compound lot may be inconsistent. Impurities such as lysophospholipids can disrupt the packing of the lipid bilayer, leading to less stable and more heterogeneous vesicles.[3][8]

Troubleshooting Steps:

  • Verify Purity: If possible, re-analyze the purity of your this compound stock using TLC or HPLC. Compare the results with the certificate of analysis provided by the supplier.

  • Use High-Purity Lipid: Switch to a higher purity grade of this compound (>99%) for your preparations.

  • Optimize Hydration: Ensure the lipid film is fully hydrated above the phase transition temperature of this compound. Incomplete hydration can lead to larger, multilamellar vesicles.[9]

  • Control Extrusion/Sonication: Standardize the extrusion process (number of passes, membrane pore size) or sonication parameters (time, power) to ensure consistent energy input for vesicle sizing.[10]

Issue 2: Unexpected Results in Cell-Based Assays

Symptom: When treating cells with this compound-containing liposomes or as a supplement, you observe unexpected changes in cell viability, membrane integrity, or signaling responses that are not consistent across experiments.

Possible Cause: Impurities in the this compound could be exerting unintended biological effects. For example, lysophospholipids are known to increase membrane permeability and can be cytotoxic at higher concentrations.[3][9] Oxidized phospholipids can also trigger inflammatory responses or apoptosis.[1][11]

Troubleshooting Steps:

  • Purity Check: Confirm the purity of the this compound. Look for signs of degradation, such as discoloration of the lipid powder.

  • Control for Impurities: If you suspect the presence of lysophospholipids, you can include a control group treated with a known concentration of 11:0 Lyso-PC to assess its specific effect on your cells.

  • Fresh Lipid Stock: Use a fresh, unopened vial of high-purity this compound to rule out degradation of older stock.

  • Proper Storage: Ensure your this compound is stored under the recommended conditions (typically at -20°C in a desiccated environment) to minimize degradation.

Issue 3: Inaccurate Quantification in Mass Spectrometry

Symptom: You are using this compound as an internal or external standard for quantitative mass spectrometry, but you are experiencing poor accuracy and reproducibility in your measurements.

Possible Cause: The stated concentration of your this compound standard may be inaccurate due to the presence of impurities. The purity of the reference standard is critical for accurate quantification.[5]

Troubleshooting Steps:

  • Use a Certified Standard: Whenever possible, use a certified reference material (CRM) grade of this compound for quantitative applications.

  • Verify Standard Purity: Independently verify the purity of your standard using a quantitative method like HPLC with a universal detector (e.g., ELSD or CAD) or by quantitative NMR.[5][12]

  • Prepare Fresh Standards: Prepare fresh stock solutions of your this compound standard for each experiment to avoid degradation.

  • Matrix Effects: Be aware of and correct for potential matrix effects, especially when using a "shotgun" lipidomics approach without chromatographic separation.[13]

Data Presentation: Illustrative Impact of this compound Purity

The following tables provide illustrative examples of how the purity of this compound can influence experimental results. These are not from a single study but are based on established principles of lipid science.

Table 1: Illustrative Effect of this compound Purity on Liposome Properties

Purity of this compoundAverage Liposome Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
95%150 ± 250.35 ± 0.088 ± 2
99%110 ± 100.15 ± 0.0515 ± 3
>99.9%105 ± 50.08 ± 0.0318 ± 2

Table 2: Illustrative Effect of this compound Purity on Cell Viability Assay

Purity of this compoundCell Viability (% of control)
95%75 ± 8
99%92 ± 5
>99.9%98 ± 2

Table 3: Illustrative Effect of this compound Purity on Quantitative Mass Spectrometry

Purity of this compound StandardAccuracy of Measurement (%)Precision (%RSD)
95%94 ± 5< 15%
99%98 ± 2< 5%
>99.9% (Certified)>99.5 ± 0.5< 2%

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.[14][15]

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound and any other lipids in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous buffer (containing the substance to be encapsulated, if applicable) to the flask with the lipid film. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Hydrate the lipid film by gentle rotation or vortexing to form a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the suspension through the membrane a defined number of times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Measure the liposome size and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency by separating the unencapsulated material from the liposomes (e.g., by size exclusion chromatography) and quantifying the encapsulated substance.

Visualizations

Signaling Pathway: this compound Activation of LRH-1

Medium-chain phosphatidylcholines, such as this compound, have been identified as agonists for the nuclear receptor Liver Receptor Homolog-1 (LRH-1).[16][17][18] Activation of LRH-1 plays a role in regulating genes involved in cholesterol transport, bile acid homeostasis, and steroidogenesis.

LRH1_Signaling cluster_cell Hepatocyte cluster_complex Hepatocyte PC11_0 This compound LRH1_inactive LRH-1 (inactive) PC11_0->LRH1_inactive Binds LRH1_active LRH-1 (active) LRH1_inactive->LRH1_active Conformational Change Coactivator Coactivator LRH1_active->Coactivator LRH1_complex LRH-1/Coactivator Complex LRH1_active->LRH1_complex Coactivator->LRH1_complex DNA DNA (Promoter Region) LRH1_complex->DNA Binds to LRE Target_Genes Target Genes (e.g., CYP7A1, SHP) DNA->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Proteins mRNA->Protein Translation Metabolic_Response Metabolic Response (Bile Acid Synthesis, Cholesterol Homeostasis) Protein->Metabolic_Response Regulates Purity_Impact_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Start Start with different purity lots of this compound (e.g., 95%, 99%, >99.9%) Purity_Analysis Analyze Purity (HPLC/TLC) Start->Purity_Analysis Experiment_Prep Prepare Experimental System (e.g., Liposomes, Cell Culture Media) Purity_Analysis->Experiment_Prep Liposome_Char Liposome Characterization (Size, PDI, Stability) Experiment_Prep->Liposome_Char Cell_Assay Cell-Based Assays (Viability, Membrane Integrity) Experiment_Prep->Cell_Assay MS_Quant Mass Spectrometry (Use as standard) Experiment_Prep->MS_Quant Data_Collection Collect Data Liposome_Char->Data_Collection Cell_Assay->Data_Collection MS_Quant->Data_Collection Compare_Results Compare Results Across Purity Levels Data_Collection->Compare_Results Conclusion Draw Conclusions on Purity Impact Compare_Results->Conclusion

References

Technical Support Center: Managing Hygroscopic Properties of Synthetic Phosphatidylcholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of synthetic phosphatidylcholines (PCs). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What does it mean for synthetic PCs to be hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. Lipids with fatty acids containing one or more double bonds (unsaturated), such as those derived from egg or soy, are particularly hygroscopic when in a powdered or lyophilized form. This moisture absorption can lead to the material becoming gummy and can accelerate chemical degradation.[1]

Q2: How does moisture absorption affect the stability of synthetic PCs?

A2: Moisture absorption can significantly compromise the chemical and physical stability of synthetic PCs. The presence of water can lead to:

  • Hydrolysis: The breakdown of ester bonds in the phospholipid molecule, resulting in the formation of lysophospholipids (lyso-PC) and free fatty acids. Lyso-PC acts as a detergent and can disrupt the integrity of liposomal membranes, leading to leakage of encapsulated contents.[2][3]

  • Oxidation: While oxidation primarily targets unsaturated fatty acid chains, the presence of water can facilitate these reactions.[2][4]

  • Alteration of Physical Properties: Absorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) of the lipid.[5] This can affect the physical state and handling properties of the powdered lipid.

Q3: What are the ideal storage conditions for synthetic PCs?

A3: Proper storage is crucial to minimize moisture uptake and degradation. The ideal conditions depend on the saturation of the fatty acid chains.

Lipid TypeFormStorage TemperatureContainerAtmosphereSpecial Instructions
Saturated PCs (e.g., DPPC, DSPC)Powder≤ -16°CGlass container with a Teflon-lined closureStandardAllow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.[1]
Unsaturated PCs (e.g., DOPC, POPC)Dissolved in Organic Solvent-20°C ± 4°CGlass container with a Teflon-lined closureInert gas (Argon or Nitrogen)Do not store as a powder due to extreme hygroscopicity. Avoid storage below -30°C unless in a sealed glass ampoule. Never use plastic containers.[1][6]
Aqueous Liposome Suspensions Liquid4-8°C (Refrigerated)Glass or appropriate plastic vialN/ADo not freeze, as this can rupture the vesicles.[3] The shelf-life is limited due to hydrolysis; leakage may occur after 5-7 days.[3]

Q4: How does the chemical structure of a PC influence its stability?

A4: The stability of a PC is largely determined by its fatty acid composition and headgroup.

  • Unsaturated vs. Saturated Chains: PCs with unsaturated fatty acid chains are more susceptible to oxidation at the double bonds.[2][4] Saturated PCs are more stable against oxidation but are still prone to hydrolysis.

  • Ester vs. Ether Linkages: Most natural and synthetic PCs have ester linkages, which are susceptible to hydrolysis. Synthetic ether lipids, which lack these carbonyl groups, are resistant to both hydrolysis and oxidation but are significantly more expensive.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving synthetic PCs, particularly in the context of liposome preparation.

Issue 1: Liposome Aggregation or Fusion

Q: My liposome suspension appears cloudy or I see visible aggregates immediately after preparation or during storage. What is the cause and how can I fix it?

A: Liposome aggregation is a common sign of colloidal instability. The table below outlines potential causes and solutions.

Potential CauseExplanationRecommended Solution
Insufficient Surface Charge Neutral liposomes (e.g., pure DOPC) lack electrostatic repulsion, leading to aggregation.Incorporate 5-10 mol% of a charged lipid. For a negative charge, use DOPG or DOPS. For a positive charge, use DOTAP. A zeta potential of at least ±30 mV is desirable for a stable suspension.[7]
Inappropriate pH The pH can affect the surface charge of the liposomes. For DOPC, a pH range of 5.5 to 7.5 is optimal for maintaining consistent size and charge. Extreme pH values can also promote hydrolysis.[7][8]Ensure the hydration buffer is within the optimal pH range for your lipid formulation. The minimum rate of hydrolysis for many PCs occurs around pH 6.5.[2][8]
High Ionic Strength High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation (charge screening effect).[7]Use a buffer with a lower ionic strength if possible. If aggregation is observed, try reducing the salt concentration.
Suboptimal Preparation Method The method of preparation can influence the size distribution and stability. An incomplete or non-uniform lipid film can lead to poorly formed vesicles.The thin-film hydration method followed by extrusion is a reliable technique for producing unilamellar vesicles of a controlled size. Ensure the lipid film is completely dry before hydration and perform extrusion above the phase transition temperature (Tm) of the lipids.[7]
Storage Below Tm Storing liposomes below their main phase transition temperature (in the gel phase) can sometimes promote aggregation and fusion.For short-term storage, it can be beneficial to store small unilamellar vesicles (SUVs) above their transition temperature.[3]
Presence of Lyso-PC Hydrolysis of PCs leads to the formation of lyso-PC, which can destabilize the bilayer and induce aggregation or fusion.[2]Prepare fresh liposome batches and store them refrigerated for no more than a few days. To minimize hydrolysis, maintain a pH of around 6.5 and use the lowest effective buffer concentration.[2][8]
Issue 2: Low Encapsulation Efficiency

Q: I am encapsulating a hydrophilic drug, but my encapsulation efficiency is very low. How can I improve it?

A: Low encapsulation efficiency for hydrophilic compounds is a frequent challenge. Here are some common causes and potential solutions.

Potential CauseExplanationRecommended Solution
Passive Entrapment Limitations Passive encapsulation, where the drug is simply trapped in the aqueous volume during liposome formation, is often inefficient and dependent on lipid concentration and reaction volume.[9]Consider using an active or remote loading technique if your drug is ionizable. These methods utilize transmembrane gradients (e.g., pH or ion gradients) to drive the drug into the liposome core, achieving near-complete encapsulation.[9]
Drug Leakage During Preparation If the preparation method involves steps that disrupt the membrane (e.g., high-energy sonication) or is performed at a temperature that increases membrane permeability, the encapsulated drug may leak out.Ensure that any size reduction steps like extrusion are performed at a temperature that provides sufficient membrane fluidity without causing excessive leakage. For some lipids, this is just above the Tm.
Lipid Composition The rigidity and charge of the lipid bilayer can influence encapsulation. Highly fluid membranes may be more prone to leakage.Incorporating cholesterol (up to 30-50 mol%) can increase membrane rigidity and reduce permeability, which may help retain the encapsulated drug.
Osmotic Mismatch A mismatch in osmolarity between the interior of the liposome (where the drug is dissolved) and the external buffer can cause water to move across the membrane, potentially leading to vesicle rupture and drug leakage.Ensure that the osmolarity of the drug solution used for hydration is matched with the external buffer used for purification (e.g., dialysis or gel filtration).

Experimental Protocols

Protocol 1: Determination of Encapsulation Efficiency (%EE)

This protocol is for determining the encapsulation efficiency of a hydrophilic drug.

  • Separation of Free Drug from Liposomes:

    • Separate the unencapsulated drug from the liposome formulation. Common methods include:

      • Size Exclusion Chromatography (SEC): Use a small column (e.g., Sephadex G-50) equilibrated with the external buffer. The larger liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later.

      • Centrifugal Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff (MWCO) that retains the liposomes but allows the free drug to pass through into the filtrate.

      • Dialysis: Dialyze the liposome suspension against a large volume of the external buffer to remove the free drug. This method is slower and may lead to some drug leakage over time.[10]

  • Quantification of Total and Free Drug:

    • Total Drug (D_total): Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes to release the encapsulated drug by adding a suitable solvent or detergent (e.g., methanol, Triton X-100). Measure the drug concentration using an appropriate analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, HPLC).

    • Free Drug (D_free): Measure the concentration of the drug in the filtrate or the later fractions from the separation step.

  • Calculation of Encapsulation Efficiency:

    • Calculate the %EE using the following formula:[11] %EE = [(D_total - D_free) / D_total] * 100

Protocol 2: Assessment of PC Hydrolysis by HPLC-ELSD

This method allows for the simultaneous quantification of intact PC and its primary hydrolysis products, lyso-PC and free fatty acids (FFA).

  • Sample Preparation:

    • Dilute the liposome suspension in a suitable mobile phase solvent (e.g., a mixture of chloroform, methanol, and water) to a concentration within the calibrated range of the instrument. No prior lipid extraction is required.[12][13]

  • HPLC-ELSD System and Conditions:

    • Column: A C18 or C8 column is typically used.

    • Mobile Phase: A gradient of solvents such as chloroform, methanol, and an aqueous buffer is often employed to separate lipids with different polarities.

    • Detector: An Evaporative Light Scattering Detector (ELSD) is ideal for lipid analysis as it does not require the analyte to have a chromophore.

    • ELSD Settings: Optimize the drift tube temperature and nebulizing gas pressure for the specific mobile phase composition.[13]

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the peaks corresponding to PC, lyso-PC, and FFA by comparing their retention times and peak areas to those of known standards.[13]

    • The extent of hydrolysis can be determined by calculating the molar ratio of the degradation products to the initial amount of PC.

Protocol 3: Assessment of Lipid Oxidation via TBA Assay for Malondialdehyde (MDA)

This protocol measures malondialdehyde (MDA), a secondary product of the oxidation of polyunsaturated fatty acids.

  • Sample Preparation:

    • Take a known volume of the liposome suspension.

  • TBA Reaction:

    • Add a solution of thiobarbituric acid (TBA) to the sample.

    • Add an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

    • Acidify the mixture (e.g., with trichloroacetic acid, TCA) to precipitate proteins and aid the reaction.

    • Heat the mixture at a high temperature (e.g., 95°C) for a set time (e.g., 30-60 minutes). During this time, MDA reacts with TBA to form a pink-colored adduct.[14]

  • Quantification:

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer.

    • For greater specificity and to separate the MDA-TBA adduct from other interfering substances, the supernatant can be analyzed by HPLC with UV-Vis detection at 514 nm.[14]

    • Quantify the amount of MDA by comparing the signal to a standard curve prepared using an MDA precursor like 1,1,3,3-tetramethoxypropane.[14]

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Synthetic PCs cluster_prep Preparation cluster_formulation Liposome Formulation cluster_analysis Characterization & Analysis storage Lipid Storage (Solid or Solution) weighing Equilibrate & Weigh storage->weighing Desiccator dissolution Dissolve in Organic Solvent weighing->dissolution film Create Thin Lipid Film (Rotary Evaporation) dissolution->film drying Dry Under Vacuum film->drying Remove residual solvent hydration Hydrate Film (Aqueous Buffer +/- Drug) drying->hydration sizing Size Reduction (Extrusion or Sonication) hydration->sizing purification Purify Liposomes (Remove free drug/solvent) sizing->purification analysis Physicochemical Analysis - Size (DLS) - Zeta Potential - Encapsulation Efficiency - Stability (Hydrolysis/Oxidation) purification->analysis Degradation_Pathways Figure 2. Primary Degradation Pathways of Phosphatidylcholine cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (Unsaturated PCs) PC Phosphatidylcholine (PC) LysoPC Lysophosphatidylcholine (Lyso-PC) PC->LysoPC + H₂O (Ester bond cleavage) FFA Free Fatty Acid (FFA) PC->FFA + H₂O (Ester bond cleavage) Hydroperoxides Lipid Hydroperoxides PC->Hydroperoxides + Reactive Oxygen Species (Affects double bonds) Destabilization Membrane Destabilization LysoPC->Destabilization Leakage Drug Leakage LysoPC->Leakage Aggregation Aggregation/Fusion LysoPC->Aggregation Aldehydes Aldehydes (e.g., MDA) Hydroperoxides->Aldehydes Fragmentation Crosslinking Membrane Crosslinking Aldehydes->Crosslinking Troubleshooting_Aggregation Figure 3. Troubleshooting Liposome Aggregation start Liposome Aggregation Observed check_charge Is Zeta Potential < |30 mV|? start->check_charge check_ph Is pH between 5.5 - 7.5? check_charge->check_ph No add_charge Solution: Incorporate charged lipid (e.g., DOPG, DOTAP) check_charge->add_charge Yes check_salt Is Ionic Strength High? check_ph->check_salt Yes adjust_ph Solution: Adjust buffer pH (Target ~6.5 to minimize hydrolysis) check_ph->adjust_ph No check_method Was Extrusion Used Above Tm? check_salt->check_method No lower_salt Solution: Decrease buffer salt concentration check_salt->lower_salt Yes optimize_method Solution: Ensure complete film drying. Extrude above Tm. check_method->optimize_method No stable Stable Liposome Suspension check_method->stable Yes add_charge->stable adjust_ph->stable lower_salt->stable optimize_method->stable

References

Technical Support Center: Optimizing 11:0 PC Recovery During Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of 11:0 undecanoyl-phosphatidylcholine (11:0 PC) during lipid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Troubleshooting Guide

This guide addresses specific issues that can lead to poor recovery of this compound and other short-chain phosphatidylcholines.

Problem 1: Low or Inconsistent Recovery of this compound

Short-chain PCs like this compound are more polar than their long-chain counterparts, which can lead to their partial loss into the aqueous phase during biphasic extractions like the Folch or Bligh-Dyer methods.

Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the extraction solvent is critical. For polar lipids like this compound, traditional chloroform-based methods might not be optimal.
Modification of Folch/Bligh-Dyer: Increasing the proportion of methanol can enhance the recovery of polar lipids. A ratio of chloroform:methanol of 1:2 (v/v) is often more effective than the standard 2:1 ratio for these lipids.[1][2]
Alternative Solvents: Consider using a single-phase extraction method with a solvent mixture like methanol/MTBE/chloroform (MMC) or a butanol/methanol (BUME) mixture, which have shown improved recovery for polar lipids.[3]
Incorrect Sample-to-Solvent Ratio An insufficient volume of extraction solvent can lead to incomplete extraction.
For the Folch method, a solvent volume 20 times that of the sample is recommended.[2] For plasma, a sample-to-solvent ratio of 1:20 (v/v) has been shown to improve the recovery of low-abundance lipid species.[1]
Phase Separation Issues The addition of water or a salt solution is crucial for inducing phase separation in biphasic methods. Improper separation can lead to the loss of polar lipids in the aqueous phase.
Ensure complete phase separation by adequate centrifugation. If an emulsion forms at the interface, it can often be broken by adding a small amount of saturated NaCl solution.
Loss during Washing Steps Washing the organic phase to remove non-lipid contaminants can also lead to the partitioning of more polar lipids like this compound into the aqueous wash solution.
Minimize the number of washing steps. When washing is necessary, pre-saturating the wash solution (e.g., 0.9% NaCl in water) with the organic solvent mixture can reduce the loss of lipids from the organic phase.

Problem 2: Sample Matrix Effects Leading to Poor Recovery

The composition of the biological matrix (e.g., plasma, tissue, cells) can significantly impact extraction efficiency.

Potential Cause Recommended Solution
Strong Lipid-Protein Interactions This compound may be tightly bound to proteins, hindering its extraction.
Protein Precipitation: Ensure efficient protein precipitation by using a sufficient volume of methanol or isopropanol and allowing adequate incubation time, often at low temperatures (-20°C or -80°C), before proceeding with the lipid extraction.[4]
Acidification: Acidifying the extraction solvent can help disrupt ionic interactions between lipids and proteins, improving the recovery of charged and polar lipids. A small amount of HCl can be added to the extraction mixture.[5]
High Water Content in the Sample For aqueous samples, achieving a single phase during the initial extraction step is crucial for efficient lipid solubilization.
The Bligh-Dyer method is often preferred for samples with high water content as it starts with a monophasic mixture of chloroform, methanol, and the sample's water content.[5]

Frequently Asked Questions (FAQs)

Q1: Which is the best extraction method for quantitative recovery of this compound?

While there is no single "best" method that guarantees 100% recovery for all sample types, methods that favor the extraction of polar lipids are recommended for short-chain PCs like this compound. Single-phase extraction methods, such as those using a mixture of butanol and methanol (BUME) or methanol/MTBE/chloroform (MMC), have been shown to be more effective for polar lipids compared to traditional biphasic methods.[3] For biphasic methods, modifications to the Folch or Bligh-Dyer protocols, such as increasing the methanol content, are advised.

Q2: How can I be sure that I am recovering all of my this compound?

To assess recovery, it is best practice to spike a known amount of a labeled internal standard (e.g., this compound with a stable isotope label) into your sample before extraction. By quantifying the recovery of the internal standard using mass spectrometry, you can estimate the recovery efficiency of your endogenous this compound.

Q3: Can I use solid-phase extraction (SPE) to improve the recovery of this compound?

Yes, solid-phase extraction can be a valuable tool. SPE with a suitable sorbent can be used to either selectively retain and elute this compound or to remove interfering substances from the sample matrix prior to extraction. However, the choice of sorbent and elution solvents must be carefully optimized to ensure quantitative recovery.

Q4: What are the best storage conditions for samples and lipid extracts to prevent degradation of this compound?

Lipids are susceptible to degradation through oxidation and enzymatic activity. Samples should be processed as quickly as possible or stored at -80°C. Lipid extracts should be stored in a solvent like chloroform or methanol at -80°C under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Quantitative Data Summary

Extraction Method Relative Recovery of Polar Lipids (e.g., LPC, PC) Key Advantages Potential Disadvantages for this compound
Folch (2:1 Chloroform:Methanol) ModerateWell-established, good for a broad range of lipids.May have lower recovery for highly polar lipids.[6]
Modified Folch (1:2 Chloroform:Methanol) GoodIncreased polarity enhances recovery of polar lipids.May extract more non-lipid contaminants.
Bligh-Dyer GoodSuitable for samples with high water content.[5]Can underestimate total lipid content in high-lipid samples.[7]
Matyash (MTBE/Methanol) Moderate to GoodLess toxic than chloroform, good for a range of lipids.May have lower recovery for some polar lipids compared to Folch.[1]
BUME (Butanol/Methanol) ExcellentSingle-phase method, highly effective for polar lipids.[3]May require optimization for different sample types.
MMC (Methanol/MTBE/Chloroform) ExcellentSingle-phase method, provides good recovery for a broad range of lipids, including polar species.[3]Involves a mixture of several solvents.

Experimental Protocols

Modified Folch Method for Enhanced Polar Lipid Recovery

This protocol is adapted from the standard Folch method to improve the extraction of polar lipids like this compound.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., 1 g of tissue or 1 mL of plasma)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenize the sample with 20 mL of a 1:2 (v/v) chloroform:methanol mixture in a glass homogenizer.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet solid debris.

  • Collect the supernatant and add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution.

  • Vortex the mixture thoroughly and centrifuge to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Single-Phase Butanol/Methanol (BUME) Extraction

This protocol is effective for the extraction of polar lipids.[3]

Materials:

  • 1-Butanol

  • Methanol

  • Sample

  • Centrifuge

Procedure:

  • To your sample, add a 3:1 (v/v) mixture of 1-butanol and methanol. A sample-to-solvent ratio of 1:10 (v/v) is a good starting point.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitated proteins or cell debris.

  • Carefully collect the supernatant which contains the extracted lipids.

  • The extract can be directly analyzed or the solvent can be evaporated and the lipids reconstituted in a different solvent.

Visualizations

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_collection Collection & Downstream Sample Biological Sample Homogenization Homogenization / Lysis Sample->Homogenization Solvent_Addition Add Extraction Solvent (e.g., Chloroform:Methanol) Homogenization->Solvent_Addition Vortex_Incubate Vortex / Incubate Solvent_Addition->Vortex_Incubate Phase_Separation Induce Phase Separation (Add H2O or Saline) Vortex_Incubate->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Organic_Phase Collect Organic Phase Centrifugation->Organic_Phase Drying Dry Down Organic_Phase->Drying Analysis LC-MS Analysis Drying->Analysis

Caption: General workflow for biphasic lipid extraction.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Recovery Cause1 Inappropriate Solvent Polarity Start->Cause1 Cause2 Partitioning into Aqueous Phase Start->Cause2 Cause3 Strong Lipid-Protein Binding Start->Cause3 Solution1a Increase Methanol Content Cause1->Solution1a Solution1b Use Single-Phase Method (BUME) Cause1->Solution1b Solution2a Minimize Washing Steps Cause2->Solution2a Solution2b Saturate Wash Solution Cause2->Solution2b Solution3a Optimize Protein Precipitation Cause3->Solution3a Solution3b Acidify Extraction Solvent Cause3->Solution3b

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

Validating Lipid Quantification: A Comparative Guide to Using 11:0 PC as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate quantification of lipids is paramount in understanding cellular physiology, identifying disease biomarkers, and developing novel therapeutics. The use of internal standards is a cornerstone of precise and reliable lipidomics, correcting for variability throughout the analytical workflow. This guide provides an objective comparison of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC), a common odd-chain phosphatidylcholine, with other internal standards for lipid quantification. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate internal standard for your research needs.

The Role of Internal Standards in Lipid Quantification

Internal standards (IS) are essential in mass spectrometry-based lipidomics to control for variations that can occur during sample preparation, extraction, and analysis.[1] An ideal internal standard is a compound that is structurally similar to the analyte of interest but is not naturally present in the sample.[2] It is added at a known concentration to the sample before any processing steps. By monitoring the signal of the internal standard relative to the endogenous lipid, variations in extraction efficiency, matrix effects, and instrument response can be normalized, leading to more accurate and precise quantification.[3]

Comparison of Internal Standard Strategies for Phosphatidylcholine Quantification

The two primary types of internal standards used for phosphatidylcholine (PC) quantification are odd-chain PCs, such as this compound, and stable isotope-labeled (SIL) PCs.

  • Odd-Chain Internal Standards: These are phospholipids containing fatty acids with an odd number of carbon atoms, which are typically absent or present at very low levels in biological samples. This compound falls into this category. They are a cost-effective option and can provide robust quantification.[3]

  • Stable Isotope-Labeled Internal Standards: These are considered the "gold standard" in quantitative lipidomics.[4] They are chemically identical to their endogenous counterparts but are labeled with heavy isotopes (e.g., deuterium, ¹³C). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience the same matrix effects, leading to the most accurate correction.[1][4]

The following table summarizes the key performance characteristics of this compound (as a representative odd-chain IS) and a generic stable isotope-labeled PC internal standard. The data presented is a synthesis of typical performance characteristics reported in lipidomics literature, as direct head-to-head comparative studies are not extensively available.

Performance MetricThis compound (Odd-Chain IS)Stable Isotope-Labeled PC (e.g., d9-PC)
Accuracy Good to Excellent. Can be influenced by differences in ionization efficiency and matrix effects compared to endogenous PCs with varying acyl chain lengths and saturation.Excellent. Closely mimics the behavior of the endogenous analyte, providing the most accurate correction for experimental variability.[5]
Precision (%RSD) Typically <15-20% for inter-assay variability in validated methods.Typically <10-15% for inter-assay variability, often demonstrating superior precision.[5]
Linearity (R²) Generally >0.99 in validated assays.Consistently >0.99 over a wide dynamic range.
Recovery Good. Recovery can be assessed by spiking the standard into a blank matrix and comparing it to a post-extraction spike.Excellent. Assumed to be identical to the endogenous analyte, though verification is still recommended.
Cost Lower cost compared to stable isotope-labeled standards.Significantly higher cost.
Availability Readily available from various commercial suppliers.[6]Availability may be limited for specific PC species.

Experimental Protocols

Accurate lipid quantification is highly dependent on a standardized and well-documented experimental protocol. Below are detailed methodologies for lipid extraction and analysis using an internal standard like this compound.

Protocol 1: Lipid Extraction from Plasma (Folch Method)

This protocol describes a classic method for extracting lipids from plasma samples.

Materials:

  • Plasma samples

  • Internal Standard Stock Solution (e.g., 1 mg/mL this compound in chloroform:methanol 1:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Glass centrifuge tubes

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a glass centrifuge tube, add a precise volume of the internal standard stock solution (e.g., 10 µL for a final concentration of 10 µg/mL in the final extraction volume).

  • Sample Addition: Add 100 µL of the plasma sample to the tube containing the internal standard.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Extraction: Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).

Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines

This protocol provides a general framework for the analysis of PCs using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

LC Conditions:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids based on their hydrophobicity.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion for PCs: [M+H]⁺ or [M+CH₃COO]⁻

  • Product Ion for PCs: m/z 184.07 (phosphocholine headgroup)

  • MRM Transition for this compound: Monitor the transition from the precursor ion of this compound to the product ion at m/z 184.07.

Visualizing the Workflow

To better understand the process of validating lipid quantification using an internal standard, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (this compound) sample->add_is folch Folch Extraction (Chloroform/Methanol) add_is->folch phase_sep Phase Separation folch->phase_sep dry_down Dry Down Organic Phase phase_sep->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc quantification Quantify Endogenous Lipids ratio_calc->quantification

Experimental workflow for lipid quantification.

validation_logic cluster_methods Internal Standard Methods cluster_validation Validation Parameters cluster_decision Method Selection odd_chain Odd-Chain IS (this compound) accuracy Accuracy (% Recovery) odd_chain->accuracy precision Precision (%RSD) odd_chain->precision linearity Linearity (R²) odd_chain->linearity lod_loq LOD / LOQ odd_chain->lod_loq sil_is Stable Isotope-Labeled IS sil_is->accuracy sil_is->precision sil_is->linearity sil_is->lod_loq decision Optimal Method accuracy->decision precision->decision linearity->decision lod_loq->decision

Logical workflow for comparing internal standards.

Conclusion

The validation of lipid quantification methods is critical for generating reliable and reproducible data in lipidomics research. While stable isotope-labeled internal standards are widely regarded as the gold standard for accuracy and precision, odd-chain internal standards like this compound offer a cost-effective and robust alternative for the quantification of phosphatidylcholines. The choice of internal standard will depend on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the availability of standards. By implementing rigorous and standardized experimental protocols, researchers can ensure the generation of high-quality lipidomics data to advance their scientific discoveries.

References

A Researcher's Guide to Quantitative Accuracy: 11:0 PC vs. Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reproducibility of quantitative data are paramount. The choice of an internal standard is a critical decision that directly impacts the reliability of these results. Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] This guide provides an objective comparison between two common types of internal standards for phosphatidylcholine (PC) analysis: the non-endogenous, odd-chain lipid 11:0 PC (diundecanoyl-sn-glycero-3-phosphocholine) and stable isotope-labeled deuterated lipid standards.

The fundamental role of an internal standard is to normalize the signal of the analytes of interest, accounting for sample loss during extraction and variations in ionization efficiency within the mass spectrometer.[2][3] An ideal standard should not be naturally present in the sample and should be added as early as possible in the analytical workflow.[2] While both odd-chain lipids and deuterated standards are used to achieve this, their intrinsic properties lead to significant differences in performance, particularly concerning quantitative accuracy.

Stable isotope-labeled internal standards, such as deuterated lipids, are widely regarded as the gold standard in quantitative mass spectrometry.[4][5] They are chemically identical to the analytes being measured, with the only difference being the increased mass from the deuterium atoms.[4] This near-identical chemical nature ensures they behave in the same manner as their endogenous counterparts throughout the entire analytical process, from extraction to detection.[6] In contrast, odd-chain lipids like this compound are structural analogues. While not naturally present in most mammalian samples, their different fatty acid chain lengths result in distinct physicochemical properties, which can affect quantification.[2]

Data Presentation: Performance Comparison

The selection of an appropriate internal standard is critical for achieving accurate and precise quantification of lipid species.[1][2] The following table summarizes the performance of this compound compared to deuterated lipid standards based on key analytical parameters.

Performance MetricDeuterated Lipid Standards (e.g., D9-16:0/18:1 PC)This compound (Odd-Chain Lipid Standard)Key Considerations
Structural Identity Chemically identical to the endogenous analyte.[4]Structurally similar but not identical (different acyl chain length).Identical structure ensures identical behavior during extraction and analysis.
Correction for Matrix Effects Superior . Co-elutes perfectly with the analyte, experiencing the same ion suppression or enhancement.[2][4][7]Effective, but limited . May not fully compensate if its chromatographic retention time and ionization efficiency differ from the analyte.[2]Matrix effects are a major source of variability and inaccuracy in mass spectrometry.[3]
Accuracy & Precision Very High . Provides the most accurate correction, leading to low bias and high precision (low %CV).[4][7]Good, but can be compromised . Potential for systematic error (bias) if its behavior deviates from the analyte.One study demonstrated a switch from an analogue to a deuterated IS improved mean bias from 96.8% to 100.3% and reduced the CV from a range of 7.6%-9.7% to 2.7%-5.7%.[4]
Chromatographic Behavior Co-elutes with the endogenous analyte. A slight retention time shift is possible with a high degree of deuteration but is often negligible.[1][4]Elutes at a different retention time than the even-chain PCs being quantified.Co-elution is critical for accurate compensation of matrix effects that occur at specific points in the chromatographic run.[6]
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.[2]Good, but the response may deviate from linearity at concentrations far from the endogenous lipids.[2]The concentration of the internal standard should be within the linear range of the instrument.[2]
Cost & Availability Generally higher cost and may have limited commercial availability for specific lipid species.[2]More cost-effective and readily available.[2]Budget and the availability of specific standards are practical considerations for any lab.

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating reliable and reproducible lipidomics data.[2] The following outlines a typical workflow for quantifying phosphatidylcholines in a biological matrix (e.g., plasma) using an internal standard.

Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is adapted from established methods for extracting a broad range of phospholipids.[8][9]

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 20 µL of plasma into a 2 mL glass tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution directly to the plasma.

    • For Deuterated Standard: Use a deuterated PC standard (e.g., D9-16:0/18:1 PC) at a concentration relevant to the expected endogenous PC levels.

    • For Odd-Chain Standard: Use this compound at a similar concentration.

  • Solvent Addition: Add 750 µL of a chilled chloroform/methanol (2:1, v/v) mixture to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 150 µL of LC-MS grade water, vortex for 30 seconds, and then centrifuge at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass syringe and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A: Mobile Phase B) for LC-MS analysis.

LC-MS/MS Analysis

This procedure uses a reverse-phase liquid chromatography setup coupled to a tandem mass spectrometer.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for separating phospholipid species.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for PC analysis.

  • MS/MS Method: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole instrument. This involves monitoring the specific precursor-to-product ion transition for each PC species and the internal standard. For PCs, a common transition is the precursor ion [M+H]+ to the phosphocholine headgroup fragment at m/z 184.07.

Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for each endogenous PC species and the internal standard (this compound or the deuterated PC).

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.

  • Quantification: Determine the concentration of each PC species by comparing the calculated response ratio to a calibration curve prepared with known concentrations of authentic standards.

Mandatory Visualization

To better understand the lipidomics workflow and the principles guiding the choice of internal standard, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (Bligh-Dyer) Spike->Extract Dry Dry Down (Nitrogen Evaporation) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI+) LC->MS Integrate Peak Integration MS->Integrate Normalize Normalization to Internal Standard Integrate->Normalize Quantify Quantification (Calibration Curve) Normalize->Quantify Result Final Concentration Quantify->Result

Caption: A typical experimental workflow for quantitative lipidomics analysis.

G cluster_deuterated Deuterated Standard cluster_oddchain Odd-Chain Standard Analyte Endogenous PC (e.g., 16:0/18:1 PC) Deut_Std D9-16:0/18:1 PC Analyte->Deut_Std Co-elutes, Experiences Same Matrix Effects Odd_Std 11:0/11:0 PC Analyte->Odd_Std Elutes Separately, Experiences Different Matrix Effects Deut_Prop Identical Properties: - Extraction Efficiency - Retention Time - Ionization Efficiency Deut_Result Result: Superior Accuracy Odd_Prop Different Properties: - Extraction Efficiency - Retention Time - Ionization Efficiency Odd_Result Result: Good, but Potentially Biased

Caption: Logical comparison of how standards correct for analytical variability.

Conclusion

The choice of internal standard is a critical decision in the design of any quantitative lipidomics experiment. Deuterated lipid standards are the gold standard for achieving the highest level of accuracy and precision.[4][5] Their ability to perfectly mimic the behavior of endogenous analytes allows for superior correction of matrix effects and other sources of experimental variability.[2][7] This makes them indispensable for studies requiring robust, validated quantification, such as clinical biomarker discovery and pharmaceutical research.

However, non-endogenous, odd-chain standards like this compound have a valuable place in lipidomics. They can provide robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive.[2] They are an excellent choice for relative quantification, screening studies, or when the absolute accuracy provided by a deuterated standard is not the primary objective. By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.

References

The Role of 11:0 PC in Quantitative Lipidomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of lipidomics, the accuracy and reproducibility of quantitative data are paramount for researchers, scientists, and drug development professionals. The use of internal standards is a cornerstone of rigorous quantitative analysis, correcting for variability throughout the experimental workflow. This guide provides an objective comparison of 11:0 Phosphatidylcholine (11:0 PC or diundecanoyl-PC), a non-endogenous odd-chain lipid, as a quantitative standard against other common internal standards in lipidomics.

The Critical Function of Internal Standards

Internal standards are essential in mass spectrometry-based lipidomics to account for variations that can occur during sample preparation, extraction, and analysis.[1][2] An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological sample.[1] It is added in a known amount at the beginning of the experimental workflow to normalize the signal of the endogenous lipids, thereby correcting for sample loss during extraction and variations in ionization efficiency in the mass spectrometer.[1]

Comparison of Internal Standard Performance

The choice of an appropriate internal standard is critical for achieving accurate and precise quantification of lipid species. The most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain fatty acid-containing lipids, such as this compound.

FeatureOdd-Chain Lipids (e.g., this compound)Stable Isotope-Labeled Lipids
Principle Chemically similar to endogenous lipids but with odd-numbered fatty acid chains, making them rare in most biological systems.Structurally identical to the endogenous lipid but enriched with heavy isotopes (e.g., ²H, ¹³C).
Advantages - Cost-effective compared to stable isotope standards.- Commercially available for various lipid classes.- Behaves similarly to endogenous lipids during extraction and chromatography.- Considered the "gold standard" for accuracy.[1]- Co-elutes with the endogenous analyte, providing the best correction for matrix effects.[2]- High chemical and physical similarity to the analyte.
Disadvantages - May not perfectly mimic the ionization behavior of all endogenous lipids within a class.- Potential for slight differences in chromatographic retention time compared to even-chain counterparts.- Significantly more expensive.- Synthesis can be complex, limiting availability for all lipid species.- Potential for isotopic interference if not fully labeled.
Linearity Generally good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[1]Excellent, with a wide dynamic range and a linear response across various concentrations.[1]
Precision (CV%) Typically low, but can be slightly higher than stable isotope standards due to potential differences in ionization efficiency.Generally provides the highest precision with low coefficients of variation (CVs).
Accuracy Provides robust quantification, particularly when isotopic standards are unavailable or cost-prohibitive.[1]Offers the highest level of accuracy in quantitative lipidomics.

Experimental Workflow and Protocols

A typical lipidomics workflow involves several key steps, from sample preparation to data analysis. The use of an internal standard like this compound is integrated early in this process to ensure accurate quantification.

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Peak Peak Integration LCMS->Peak Normalization Normalization to Internal Standard Peak->Normalization Quantification Quantification Normalization->Quantification Stats Statistical Analysis Quantification->Stats Pathway Pathway Analysis Stats->Pathway

Caption: A typical experimental workflow for quantitative lipidomics analysis.

Experimental Protocol: Lipid Extraction and Analysis using an Internal Standard

This protocol provides a general framework for the extraction and analysis of lipids from plasma samples using an odd-chain internal standard like this compound.

1. Sample Preparation:

  • Thaw 50 µL of plasma on ice.

  • Add 10 µL of a 10 µg/mL solution of this compound in methanol as the internal standard.

  • Vortex briefly to mix.

2. Lipid Extraction (Folch Method):

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on their polarity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

    • Scan Mode: Full scan for profiling and targeted MS/MS (tandem mass spectrometry) for quantification of specific lipid species.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used.

Logical Relationships in Quantitative Lipidomics

The accuracy of quantification in lipidomics relies on the logical relationship between the analyte and the internal standard. This relationship is established through the normalization process, which corrects for experimental variability.

Logical_Relationship Analyte Endogenous Lipid (Analyte) Signal Intensity (Variable) Ratio Ratio (Analyte Signal / IS Signal) Analyte->Ratio IS Internal Standard (e.g., this compound) Signal Intensity (Known Amount) IS->Ratio Quant Accurate Quantification of Endogenous Lipid Ratio->Quant Variation Experimental Variation (Extraction Loss, Ion Suppression) Variation->Analyte affects Variation->IS affects

Caption: Logical relationship for internal standard-based quantification in lipidomics.

Conclusion

This compound serves as a robust and cost-effective internal standard for quantitative lipidomics. While stable isotope-labeled standards are considered the gold standard for achieving the highest accuracy, odd-chain lipids like this compound provide reliable quantification and are a valuable tool, especially in large-scale studies or when a stable isotope-labeled analog for a specific lipid is not available. The choice of internal standard should be carefully considered based on the specific goals of the study, the lipid classes of interest, and budgetary constraints. Proper validation of the chosen internal standard is crucial to ensure the generation of high-quality, reproducible data in lipidomics research.

References

A Comparative Guide to Phosphatidylcholine (PC) Internal Standards: 11:0 PC vs. Longer-Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is paramount in lipidomics research and drug development. The use of internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based lipid analysis. This guide provides a comprehensive comparison of the performance of 11:0 phosphatidylcholine (PC) versus longer-chain PC standards, such as 16:0 PC and 18:0 PC, to aid in the selection of the most appropriate internal standard for your analytical needs.

Performance Comparison of PC Internal Standards

The choice of an internal standard significantly impacts the accuracy and precision of lipid quantification. Key performance characteristics include solubility, stability, and ionization efficiency in mass spectrometry. The following table summarizes these properties for 11:0 PC and its longer-chain counterparts.

Performance MetricThis compound (diundecanoyl-PC)16:0 PC (dipalmitoyl-PC)18:0 PC (distearoyl-PC)Rationale & Key Considerations
Molecular Weight 593.77 g/mol 734.04 g/mol 790.15 g/mol Shorter chain length results in a lower molecular weight.
Solubility/Hydrophobicity Higher solubility in polar organic solventsLower solubility in polar organic solventsLowest solubility in polar organic solventsShorter acyl chains decrease hydrophobicity, leading to better solubility in solvents like methanol. This can be advantageous for sample preparation.
Critical Micelle Concentration (CMC) Estimated to be in the low mM range0.46 nM[1][2]Estimated to be in the low nM rangeA higher CMC indicates greater water solubility. While a specific value for this compound was not found, it is expected to be significantly higher than longer-chain PCs. A lower CMC for longer-chain PCs reflects their greater hydrophobicity.
Chemical Stability LowerHigherHighestLonger, saturated acyl chains lead to greater van der Waals interactions and more ordered packing, resulting in higher chemical stability and resistance to hydrolysis and oxidation[3]. Shorter-chain PCs are more susceptible to degradation over time.
Ionization Efficiency (ESI-MS) Generally HigherLowerLowestIn electrospray ionization mass spectrometry (ESI-MS), shorter-chain lipids tend to have a higher surface activity, which can lead to more efficient ionization and a stronger signal compared to longer-chain lipids under the same conditions[4][5].

Experimental Protocols

To ensure the rigorous evaluation of internal standards, detailed and standardized experimental protocols are essential. Below are protocols for preparing internal standards and for conducting a comparative analysis of their performance in a typical lipidomics workflow.

Protocol 1: Preparation of Internal Standard Stock Solutions
  • Acquisition of Standards: Obtain high-purity (>99%) this compound, 16:0 PC, and 18:0 PC from a reputable supplier.

  • Gravimetric Measurement: Accurately weigh a precise amount of each PC standard using an analytical balance.

  • Solubilization: Dissolve each weighed standard in a high-purity organic solvent, such as a chloroform:methanol (2:1, v/v) mixture, to create concentrated stock solutions (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solutions in the desired analytical solvent (e.g., methanol or isopropanol). These will be used to spike into samples.

  • Storage: Store all stock and working solutions in amber glass vials at -20°C or -80°C to minimize degradation.

Protocol 2: Comparative Evaluation of Internal Standard Performance

This protocol is designed to assess the recovery, linearity, and matrix effects of this compound, 16:0 PC, and 18:0 PC as internal standards.

  • Sample Preparation:

    • Prepare a pooled matrix sample (e.g., human plasma) to be used for all experiments.

    • Create three sets of calibration curve samples by spiking known concentrations of a target lipid analyte (e.g., a different PC species not present as a standard) into the pooled plasma.

    • To each set of calibration curve samples, add a constant, known concentration of one of the internal standards (this compound, 16:0 PC, or 18:0 PC).

    • Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte, also spiked with each of the internal standards.

  • Lipid Extraction (Folch Method):

    • To 100 µL of each spiked plasma sample, add 2 mL of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

      • Gradient: A suitable gradient to separate the lipids of interest.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 50°C.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for the target analyte and each internal standard.

  • Data Analysis and Performance Evaluation:

    • Recovery: Compare the peak area of each internal standard in the extracted samples to the peak area of the same standard in a neat solution (at the same concentration) to calculate the extraction recovery.

    • Linearity: For each internal standard, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the linearity (R²) of the calibration curve.

    • Matrix Effect: Calculate the matrix effect by comparing the peak area of the internal standard in a post-extraction spiked sample to its peak area in a neat solution.

    • Precision and Accuracy: Analyze the QC samples and calculate the coefficient of variation (%CV) for precision and the percentage of deviation from the nominal concentration for accuracy.

Visualizing the Workflow

To better illustrate the experimental and logical processes involved in utilizing and evaluating internal standards, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike extract Lipid Extraction (e.g., Folch Method) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Lipidomics workflow with an internal standard.

G cluster_eval Internal Standard Evaluation start Define Analytical Needs select Select Candidate Internal Standards start->select protocol Develop/Follow Validation Protocol select->protocol recovery Assess Recovery protocol->recovery linearity Evaluate Linearity protocol->linearity matrix Determine Matrix Effects protocol->matrix precision Test Precision & Accuracy protocol->precision compare Compare Performance Metrics recovery->compare linearity->compare matrix->compare precision->compare final Select Optimal Internal Standard compare->final

Workflow for internal standard evaluation.

Conclusion

The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. While longer-chain PC standards like 16:0 PC and 18:0 PC offer greater chemical stability, the shorter-chain this compound provides advantages in terms of solubility and potentially higher ionization efficiency in ESI-MS. The ideal choice depends on the specific requirements of the assay, including the sample matrix, the target lipid class, and the analytical platform. For broad lipid profiling where a single internal standard is used for a diverse range of PC species, the differing properties between short and long-chain standards must be carefully considered. It is recommended to perform a thorough validation as outlined in the provided protocol to determine the most suitable internal standard for your specific application, ensuring the generation of accurate and reliable quantitative data.

References

Justifying the Choice of 11:0 PC as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative lipid analysis by mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. Internal standards are essential for correcting variations that can arise during sample preparation, extraction, and analysis.[1] Among the various types of internal standards, odd-chain phospholipids, such as 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC), have emerged as a robust and reliable choice. This guide provides a comprehensive comparison of this compound with other common internal standards, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making an informed decision.

The Rationale for Using an Internal Standard

Internal standards are compounds that are chemically similar to the analytes of interest but are distinguishable by the mass spectrometer, typically due to a difference in mass. They are added in a known quantity to samples before the extraction process. By monitoring the signal of the internal standard alongside the target analytes, researchers can normalize the data, thereby compensating for sample loss during extraction, variations in ionization efficiency, and matrix effects.

This compound: An Odd-Chain Phospholipid Advantage

1,2-diundecanoyl-sn-glycero-3-phosphocholine, or this compound, is a phosphatidylcholine with two 11-carbon fatty acid chains. Its key advantage lies in its odd-chain structure. Most naturally occurring phospholipids in biological systems possess even-chain fatty acids. Consequently, this compound is not endogenously present in most samples, a critical requirement for an internal standard. Its structural similarity to endogenous phosphatidylcholines ensures that it behaves similarly during extraction and ionization processes.

Commercially, this compound is readily available from suppliers such as Avanti Polar Lipids and Sigma-Aldrich, with a high purity of over 99%, ensuring its suitability for sensitive analytical applications.[2][3][4][5]

Comparison of Internal Standard Performance

Parameter Odd-Chain PC (e.g., this compound) Deuterated PC ¹³C-Labeled PC
Principle Structurally similar, mass difference due to odd-chain fatty acids.Chemically identical, mass difference due to deuterium labeling.Chemically identical, mass difference due to ¹³C labeling.
Co-elution with Analyte Elutes closely to even-chain PCs of similar total carbon number.Co-elutes almost perfectly with the non-labeled analog.[1]Co-elutes perfectly with the non-labeled analog.
Matrix Effect Correction Good correction for matrix effects due to similar ionization properties.Excellent correction for matrix effects.[1]Excellent correction for matrix effects.
Potential for Isotopic Overlap None.Minimal, but can occur with naturally abundant isotopes of the analyte.Minimal, but can occur with naturally abundant isotopes of the analyte.
Cost Generally more cost-effective than stable isotope-labeled standards.More expensive than odd-chain lipids.Generally the most expensive option.
Availability Widely available from various suppliers.[2][3][4][5]Good availability for common lipid species.More limited availability compared to deuterated and odd-chain standards.
Recovery High and consistent recovery across different extraction methods. For instance, a study using a 17:0/17:0 PC showed recoveries of 84.7% (Bligh & Dyer), 90.8% (Folch), and 82.9% (Methanol:MTBE).Generally high and comparable to the analyte.Generally high and comparable to the analyte.

Experimental Protocol: Lipid Extraction from Plasma Using this compound Internal Standard

This protocol describes a common method for extracting lipids from plasma samples for subsequent LC-MS/MS analysis, incorporating this compound as an internal standard.

Materials:

  • Plasma samples

  • This compound internal standard solution (1 mg/mL in chloroform)

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 10 µL of plasma. Add 10 µL of a 10 µg/mL working solution of this compound in methanol.

  • Protein Precipitation and Lipid Extraction:

    • Add 225 µL of cold methanol to the plasma sample containing the internal standard.

    • Vortex for 10 seconds.

    • Add 750 µL of cold MTBE.

    • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Phase Separation:

    • Add 188 µL of LC-MS grade water to induce phase separation.

    • Vortex for 20 seconds.

    • Centrifuge at 14,000 rpm for 2 minutes.

  • Lipid Phase Collection: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new 1.5 mL microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used for lipid separation.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would involve increasing the percentage of mobile phase B over time to elute lipids based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring of this compound: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The specific transition for this compound is the precursor ion m/z 594.5 to the product ion m/z 184.1 (the phosphocholine headgroup).

Visualizing the Justification and Workflow

To further clarify the rationale and processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Justification for this compound A Ideal Internal Standard Properties B Not Endogenously Present A->B C Structurally Similar to Analytes A->C D Behaves Similarly During Extraction & Ionization A->D F Odd-Chain Fatty Acids G Phosphatidylcholine Backbone H Similar Polarity and Size to Endogenous PCs E This compound Properties E->F E->G E->H

Caption: Logical justification for selecting this compound as an internal standard.

G start Start: Plasma Sample spike Spike with this compound Internal Standard start->spike extract Lipid Extraction (Methanol/MTBE/Water) spike->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Organic Phase separate->collect dry Dry Down (Nitrogen Evaporation) collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Data Processing & Quantification (Normalize to this compound) analyze->quantify

Caption: Experimental workflow for lipid analysis using this compound.

Conclusion

The choice of an internal standard is a critical decision in quantitative lipidomics. This compound offers a compelling combination of desirable characteristics: it is not naturally abundant in most biological samples, it closely mimics the behavior of endogenous phosphatidylcholines, and it is a cost-effective and readily available reagent. While stable isotope-labeled standards provide the closest possible match to the analyte, the practical advantages and robust performance of odd-chain phospholipids like this compound make it an excellent and widely justified choice for reliable lipid quantification in a variety of research and development settings.

References

A Guide to Inter-Laboratory Lipid Quantification: Performance Comparison Using a Phosphatidylcholine Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to obtain accurate and reproducible lipid quantification across different laboratories is paramount for advancing research and ensuring the validity of clinical biomarkers. This guide provides an objective comparison of inter-laboratory performance in lipid quantification, with a focus on the use of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) as an internal standard. The information presented is supported by consensus data from large-scale inter-laboratory studies and detailed experimental protocols.

The Role of this compound as an Internal Standard

In mass spectrometry-based lipidomics, internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. Odd-chain phospholipids like this compound are excellent internal standards because their fatty acid chains are not common in most biological systems, allowing them to be easily distinguished from endogenous lipids. By adding a known amount of this compound to each sample at the beginning of the workflow, any sample loss or variation in instrument response can be normalized, leading to more accurate and precise quantification of other lipid species.

Inter-Laboratory Comparison of Phosphatidylcholine Quantification

To assess the state of inter-laboratory reproducibility in lipidomics, the National Institute of Standards and Technology (NIST) has conducted extensive inter-laboratory comparison studies using a standard reference material, SRM 1950, which is frozen human plasma.[1][2][3][4][5][6][7] These studies provide consensus estimates for the concentrations of hundreds of lipids as measured by numerous laboratories worldwide, offering a valuable benchmark for the performance of lipid quantification.

The following table summarizes the consensus concentrations and inter-laboratory variability for several endogenous phosphatidylcholine (PC) species in NIST SRM 1950. While these studies did not specifically evaluate this compound as an internal standard, the data reflects the overall performance of quantitative lipidomics, where various internal standards, including odd-chain and stable isotope-labeled lipids, are routinely used. The coefficient of variation (CV) across laboratories indicates the level of agreement in the measurements.

Lipid Species (sum composition)Mean Concentration (nmol/mL)Standard Deviation (nmol/mL)Coefficient of Variation (CV)Number of Labs
PC(32:0)11.52.521.7%20
PC(34:1)1843317.9%25
PC(34:2)1232217.9%25
PC(36:2)2854917.2%25
PC(36:3)1011918.8%25
PC(36:4)1372820.4%25
PC(38:4)1192319.3%25
PC(38:6)58.112.120.8%25

Data adapted from the NIST SRM 1950 inter-laboratory comparison studies.[1][2][3][4][5][6][7]

Experimental Protocols

A detailed methodology is crucial for ensuring consistency in inter-laboratory studies. The following protocol is a representative example for the quantification of phosphatidylcholines in human plasma using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard, based on established lipidomics workflows.[8][9][10][11][12]

Preparation of Internal Standard Spiking Solution

A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. This stock solution is then used to prepare a working spiking solution at a concentration appropriate for the expected levels of endogenous lipids in the samples.

Lipid Extraction from Plasma

A modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction method is commonly used.

  • To 100 µL of plasma, add 10 µL of the this compound internal standard spiking solution.

  • Add 300 µL of methanol and vortex thoroughly.

  • Add 1 mL of MTBE and vortex for 10 minutes.

  • Add 250 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Collect the upper organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).

LC-MS Analysis
  • Liquid Chromatography: Separation of lipid species is typically performed on a C18 reversed-phase column.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • A gradient elution is used to separate the different lipid classes and species.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for the detection and quantification of lipids.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of phosphatidylcholines.

    • Data Acquisition: Data is acquired in full scan mode to detect all lipid species and in targeted MS/MS mode to confirm the identity of specific lipids.

Data Processing and Quantification

The peak area of each endogenous phosphatidylcholine is normalized to the peak area of the this compound internal standard. Quantification is then performed using a calibration curve generated from a series of standard solutions containing known concentrations of a representative phosphatidylcholine standard and a fixed concentration of the this compound internal standard.

Visualizing Workflows and Biological Pathways

To provide a clearer understanding of the experimental process and the biological context of phosphatidylcholines, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_spike Spike with this compound Internal Standard plasma->is_spike extraction Lipid Extraction (MTBE Method) is_spike->extraction dry_down Dry Down Extract extraction->dry_down reconstitute Reconstitute in LC-MS Solvent dry_down->reconstitute lcms LC-MS Analysis reconstitute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Experimental Workflow for Lipid Quantification

The diagram above illustrates a typical workflow for an inter-laboratory lipid quantification study, from sample preparation to data analysis.

G cluster_kennedy Kennedy Pathway cluster_pemt PEMT Pathway choline Choline phosphocholine Phosphocholine choline->phosphocholine Choline Kinase cdp_choline CDP-Choline phosphocholine->cdp_choline CTP:phosphocholine cytidylyltransferase pc Phosphatidylcholine cdp_choline->pc Choline- phosphotransferase pe Phosphatidylethanolamine pc_pemt Phosphatidylcholine pe->pc_pemt PEMT dag Diacylglycerol dag->pc

Phosphatidylcholine Biosynthesis Pathways

This diagram outlines the two major pathways for phosphatidylcholine biosynthesis: the Kennedy pathway and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway.[13][14][15][16][17]

G cluster_sphingolipid Sphingolipid Signaling sm Sphingomyelin ceramide Ceramide sm->ceramide Sphingomyelinase sphingosine Sphingosine ceramide->sphingosine Ceramidase apoptosis Apoptosis ceramide->apoptosis s1p Sphingosine-1-Phosphate sphingosine->s1p Sphingosine Kinase s1p->sphingosine S1P Phosphatase proliferation Cell Proliferation & Survival s1p->proliferation

Sphingolipid Signaling Pathway

The sphingolipid signaling pathway is another critical area of lipid research.[18][19][20][21][22] This diagram shows the key steps in the conversion of sphingomyelin to bioactive signaling molecules like ceramide and sphingosine-1-phosphate, which have opposing effects on cell fate.

References

A Comparative Guide to Assessing the Purity of 1,2-diundecanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic phospholipids like 1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC) is a critical step in developing safe and effective lipid-based drug delivery systems. This guide provides a comprehensive comparison of analytical techniques for assessing DUPC purity, alongside a comparative analysis with other commercially available saturated phosphatidylcholines.

Introduction to Phospholipid Purity Assessment

Synthetic phospholipids are susceptible to various impurities introduced during synthesis or degradation upon storage. Common impurities include lysophospholipids (resulting from hydrolysis of an acyl chain), free fatty acids, and stereochemical impurities. These impurities can significantly impact the physicochemical properties of lipid-based formulations, such as liposome stability, drug encapsulation efficiency, and in vivo performance. Therefore, robust analytical methodologies are essential to quantify the purity of these critical excipients.

Primary Analytical Techniques for Purity Determination

The most effective methods for evaluating the purity of 1,2-diundecanoyl-sn-glycero-3-phosphocholine and its alternatives are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for phospholipid analysis.[1] Normal-phase HPLC separates phospholipids based on the polarity of their head groups, while reverse-phase HPLC separates them based on the length and saturation of their fatty acid chains.[2] Common detectors used with HPLC for phospholipid analysis include:

  • Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes, offering good sensitivity.

  • Charged Aerosol Detector (CAD): Provides higher sensitivity and a wider dynamic range compared to ELSD.[3]

  • Ultraviolet (UV) Detector: Limited applicability as most phospholipids have low UV absorbance.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[5] This technique is invaluable for identifying and quantifying both the primary phospholipid and any impurities. Electrospray ionization (ESI) is a "soft" ionization technique that allows for the analysis of intact phospholipid molecules.[6] Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful, non-destructive method for structural elucidation and quantification.[9]

  • ¹H NMR can be used to determine the overall structure and, with the use of chiral derivatizing agents, the enantiomeric purity of phospholipids.[10]

  • ³¹P NMR is particularly useful for phospholipid analysis as the phosphorus atom provides a unique spectral signature for different phospholipid classes, allowing for their quantification without chromatographic separation.[11][12][13][14]

Comparative Analysis of Saturated Phosphatidylcholines

To provide a practical comparison, we will assess the purity of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC, C11:0) against three other common saturated phosphatidylcholines:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC, C14:0)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, C16:0)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC, C18:0)

The following table summarizes typical purity data obtained from these analytical techniques.

ProductPurity by HPLC-ELSD (%)Purity by ³¹P NMR (%)Major Impurities
1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC) > 99> 99< 0.5% Lyso-PC, < 0.5% Free Fatty Acid
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) > 99> 99< 0.5% Lyso-PC, < 0.5% Free Fatty Acid
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) > 99> 99< 0.5% Lyso-PC, < 0.5% Free Fatty Acid
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) > 99> 99< 0.5% Lyso-PC, < 0.5% Free Fatty Acid

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantification of the main phospholipid component and the detection of less volatile impurities like lysophospholipids.

Workflow for HPLC-ELSD Analysis

Caption: Workflow for phospholipid purity analysis by HPLC-ELSD.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD.

  • Column: A silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Chloroform/Methanol/Ammonium Hydroxide (80:19.5:0.5 v/v/v)

    • Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5 v/v/v/v)

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-20 min: Linear gradient to 100% B

    • 20-30 min: 100% B

    • 30-35 min: Return to 100% A

    • 35-45 min: Equilibration at 100% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas (Nitrogen) Flow Rate: 1.5 L/min

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides detailed information on the molecular weight of the parent lipid and its fragments, enabling confident identification of impurities.

Workflow for LC-MS/MS Analysis

Caption: Workflow for phospholipid impurity identification by LC-MS/MS.

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1 v/v) with 0.1% Formic Acid

  • Gradient Program: A suitable gradient to separate lipids based on their hydrophobicity.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 50°C

  • MS Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Full scan from m/z 100 to 1000 for parent ions.

    • MS/MS: Data-dependent acquisition to trigger fragmentation of the most abundant ions. For phosphatidylcholines, a characteristic fragment ion at m/z 184 (phosphocholine head group) is monitored.[8]

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

This is a quantitative method that can determine the relative amounts of different phosphorus-containing species in a sample.

Workflow for ³¹P NMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing & Analysis prep1 Dissolve phospholipid in CDCl₃/Methanol-d₄ (2:1 v/v) prep2 Add internal standard (e.g., triphenyl phosphate) prep1->prep2 nmr_acq Acquire ³¹P NMR Spectrum (e.g., 500 MHz) prep2->nmr_acq Analyze analysis1 Apply Fourier Transform nmr_acq->analysis1 analysis2 Phase and Baseline Correction analysis1->analysis2 analysis3 Integrate Signals analysis2->analysis3 analysis4 Calculate Relative Molar Ratios analysis3->analysis4

Caption: Workflow for quantitative phospholipid analysis by ³¹P NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the phospholipid in a deuterated solvent mixture such as chloroform-d/methanol-d4 (2:1 v/v). An internal standard can be added for absolute quantification.

  • Acquisition Parameters:

    • Nucleus: ³¹P

    • Decoupling: Proton decoupled

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5-10 seconds) to ensure full relaxation of all phosphorus nuclei for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The signals corresponding to the main phospholipid and any phosphorus-containing impurities (e.g., lysophosphatidylcholine) are integrated. The relative molar percentage of each species is calculated from the integral values.

Conclusion

A multi-technique approach is recommended for the comprehensive assessment of 1,2-diundecanoyl-sn-glycero-3-phosphocholine purity. HPLC with a universal detector like ELSD or CAD is excellent for routine quality control and quantification of the bulk material. LC-MS is indispensable for the identification and characterization of unknown impurities, even at trace levels. ³¹P NMR provides an elegant and robust method for quantifying the relative amounts of different phospholipid species without the need for chromatographic separation. By employing these methods, researchers and drug developers can ensure the quality and consistency of their phospholipid excipients, leading to more reliable and reproducible formulation performance.

References

A Comparative Guide to Synthetic vs. Natural Phosphatidylcholine Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and natural phosphatidylcholine (PC) standards is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate standard for your research needs.

Phosphatidylcholines, a class of phospholipids that are a major component of biological membranes, are widely utilized in various research and pharmaceutical applications, from the formulation of drug delivery systems like liposomes to serving as standards in lipidomic analyses.[1][2] The origin of the PC standard—either purified from natural sources or chemically synthesized—determines its key characteristics, including purity, stability, and composition.

Key Differences at a Glance

FeatureSynthetic PhosphatidylcholineNatural Phosphatidylcholine
Purity High (typically >99%)[2]Variable, with PC content ranging from 20% to 98% in purified fractions[3][4]
Composition Homogeneous, with a single defined molecular speciesHeterogeneous mixture of PC molecules with varying fatty acid chains[3]
Stability Generally higher due to defined, often saturated, fatty acid composition[2][5]Less stable, particularly those with polyunsaturated fatty acids which are prone to oxidation[5][6]
Source Chemical synthesis[2]Animal (e.g., egg yolk) or plant (e.g., soybean, sunflower) sources[3][7]
Consistency High batch-to-batch consistencyPotential for batch-to-batch variability in fatty acid composition[4]
Cost Generally higherMore cost-effective, especially for large-scale applications[4]
Regulatory Well-defined for clinical applicationsMay require additional testing for contaminants for clinical use[6]

Data Presentation: A Closer Look at Composition

The most significant difference between synthetic and natural PC standards lies in their composition. Synthetic standards are composed of a single, known PC molecule, for instance, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). In contrast, natural PC is a mixture of different PC molecules, with the fatty acid composition varying depending on the source.

Table 1: Typical Fatty Acid Composition of Natural Phosphatidylcholine from Different Sources
Fatty AcidEgg Yolk PC (%)[7]Soybean PC (%)[8]
Palmitic acid (16:0)3312.8
Stearic acid (18:0)113.5
Oleic acid (18:1)3210.2
Linoleic acid (18:2)963.8
Linolenic acid (18:3)Not reported7.6

Note: The fatty acid composition of natural PC can vary between suppliers and batches.

This inherent heterogeneity in natural PC can be a disadvantage in applications requiring high precision and reproducibility. However, for some applications, a composition that mimics a biological membrane may be desirable.

Performance in Applications: The Liposome Example

The choice between synthetic and natural PC significantly impacts the properties of liposomes, which are vesicular structures used for drug delivery.

Table 2: Comparison of Liposome Properties Based on PC Source
Liposome PropertySynthetic PC (e.g., DPPC)Natural PC (e.g., Egg PC)
Membrane Rigidity High (more rigid and stable)[9]Low (more flexible)[9]
Permeability Low (reduced leakage of encapsulated drugs)[9][10]High (less stable, higher permeability)[8][10]
Stability in Plasma Higher[3]Lower[3]
Phase Transition Temp (Tm) Higher (e.g., DPPC: 41°C)Lower (below 0°C)[3]

Liposomes formulated with saturated synthetic PCs like DPPC exhibit a more rigid and stable bilayer, leading to reduced leakage of the encapsulated drug.[9] Conversely, liposomes made from natural, unsaturated PCs are more permeable and less stable.[8][10]

Experimental Protocols

Purity and Composition Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for analyzing the purity and fatty acid composition of PC standards.

Materials:

  • PC standard (synthetic or natural)

  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or a UV detector

  • Reversed-phase C18 column[11]

  • Mobile phase: e.g., Methanol/Water or Acetonitrile/Methanol gradients[11][12]

  • Chloroform, Methanol

Procedure:

  • Sample Preparation: Dissolve a known concentration of the PC standard in a suitable solvent like chloroform/methanol.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run a gradient elution to separate the different PC species based on their hydrophobicity.[11]

    • The ELSD is suitable for detecting all PC species, including those without a UV chromophore.[12]

  • Data Analysis:

    • For synthetic standards, a single major peak should be observed, and the purity can be calculated based on the peak area.

    • For natural standards, multiple peaks corresponding to different PC molecular species will be present. The relative area of each peak indicates the proportion of that species.[12]

Preparation of Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes to compare the performance of different PC standards.

Materials:

  • Synthetic or natural PC standard

  • Cholesterol (optional, to modulate membrane fluidity)[5]

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Film Formation: Dissolve the PC standard (and cholesterol, if used) in an organic solvent (e.g., chloroform/methanol) in a round-bottom flask.

  • Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size.

The resulting liposomes can then be characterized for size, lamellarity, encapsulation efficiency, and stability.

Signaling Pathways Involving Phosphatidylcholine

Phosphatidylcholine is not just a structural component; it is also a key player in cellular signaling, serving as a precursor for second messengers. The hydrolysis of PC by phospholipases C and D initiates important signaling cascades.[13][14][15][16]

Phosphatidylcholine Hydrolysis by Phospholipase C (PLC)

PLC_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PC Phosphatidylcholine (PC) PLC Phospholipase C (PLC) PC->PLC Hydrolysis DAG Diacylglycerol (DAG) (Second Messenger) PLC->DAG Phosphocholine Phosphocholine PLC->Phosphocholine PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: PLC-mediated hydrolysis of PC generates DAG, a key second messenger that activates PKC.

Phosphatidylcholine Hydrolysis by Phospholipase D (PLD)

PLD_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD Hydrolysis PA Phosphatidic Acid (PA) (Second Messenger) PLD->PA Choline Choline PLD->Choline mTOR mTOR Signaling (Cell Growth, Proliferation) PA->mTOR Activates

Caption: PLD catalyzes the breakdown of PC to produce PA, which is involved in mTOR signaling.

Conclusion

The selection of a phosphatidylcholine standard requires careful consideration of the specific experimental needs.

  • Synthetic PC standards are the preferred choice for applications demanding high purity, reproducibility, and stability, such as in the development of therapeutic liposomes and as precise analytical standards.[2] Their well-defined chemical structure ensures minimal variability and allows for a clear understanding of structure-function relationships.

  • Natural PC standards , while more heterogeneous and less stable, offer a cost-effective alternative for large-scale formulations.[4] Their composition, which is representative of biological membranes, can be advantageous in certain contexts, such as in studies aiming to mimic cellular environments.

Ultimately, a thorough understanding of the properties of both synthetic and natural phosphatidylcholine standards will enable researchers to make an informed decision that best suits their scientific objectives.

References

Safety Operating Guide

Navigating the Safe Disposal of 11:0 Phosphatidylcholine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 11:0 Phosphatidylcholine (Dilauroylphosphatidylcholine), a common reagent in biomedical research, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this compound. Adherence to these protocols is vital to minimize environmental impact and prevent potential hazards.

Core Principles of Phosphatidylcholine Disposal

Waste from residues or unused 11:0 Phosphatidylcholine must be managed in accordance with national and local regulations. It is imperative to leave the chemical in its original container and avoid mixing it with other waste materials. In the event of a spill, the material should be carefully swept up and shoveled into a suitable container for disposal.[1]

Summary of Safety and Disposal Information

For quick reference, the following table summarizes key safety and disposal considerations for phosphatidylcholine compounds.

CategoryGuidelineSource
Waste Classification Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2]
Regulatory Compliance Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[2]
Container Management Leave chemicals in their original containers. Do not reuse empty containers.
Waste Segregation Do not mix with other waste.
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Clean the contaminated surface thoroughly.[1]
Personal Protective Equipment (PPE) Use personal protective equipment. Avoid contact with skin, eyes, and clothing.[1]
Environmental Precautions Do not allow the product to enter drains, sewers, or surface and ground water.[3]

Detailed Disposal Protocol

The following protocol outlines the step-by-step methodology for the proper disposal of 11:0 Phosphatidylcholine.

1. Waste Identification and Segregation:

  • Identify the 11:0 Phosphatidylcholine waste. This can include unused product, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials.
  • Keep the 11:0 Phosphatidylcholine waste separate from other chemical, biological, or radioactive waste streams.

2. Containerization:

  • For solid 11:0 Phosphatidylcholine, use a clearly labeled, sealed, and compatible waste container. The original product container is often suitable.
  • For materials contaminated with 11:0 Phosphatidylcholine, place them in a designated, leak-proof container.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("11:0 Phosphatidylcholine" or "Dilauroylphosphatidylcholine"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

4. Storage:

  • Store the waste container in a designated satellite accumulation area.
  • Ensure the storage area is cool, dry, and well-ventilated.[1]

5. Disposal Request:

  • Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste. Follow their specific procedures for waste pickup.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 11:0 Phosphatidylcholine.

start Start: 11:0 PC Waste Generated identify 1. Identify & Segregate Waste (Pure compound, contaminated labware, etc.) start->identify spill Spill Occurs start->spill containerize 2. Containerize Waste (Use original or designated, sealed container) identify->containerize label 3. Label Container ('Hazardous Waste', Chemical Name) containerize->label store 4. Store in Designated Area (Cool, dry, well-ventilated) label->store request 5. Request EHS Pickup (Follow institutional procedures) store->request end End: Proper Disposal request->end spill->identify No cleanup Spill Cleanup Procedure (Use PPE, sweep/absorb, containerize) spill->cleanup Yes cleanup->identify

Caption: Workflow for the safe disposal of 11:0 Phosphatidylcholine.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 11:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

When working with this compound, which is often supplied as a powder, appropriate personal protective equipment is the first line of defense against exposure.[1] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2] It is crucial to avoid the formation of dust and aerosols.[1]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to prevent eye contact.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves should be worn.[2] Gloves must be inspected for any signs of degradation or perforation before each use and disposed of properly after handling the substance.[1][3]
Body Protection Laboratory CoatA standard laboratory coat is the minimum requirement.[2]
Impervious ClothingFor procedures with a higher risk of splashing or contamination, wear fire/flame resistant and impervious clothing.[1]
Respiratory Protection Not Generally RequiredIn a well-ventilated area, respiratory protection is typically not necessary. However, if exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs or persists, consult a physician.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[3]

Spillage and Disposal Plan

Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure laboratory safety.

Spill Response

In case of a spill, evacuate personnel to a safe area. Remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1] Avoid dust formation.[1] Prevent the chemical from entering drains.[1] The spilled material should be collected promptly and disposed of in accordance with local, state, and federal regulations.[1]

Disposal Protocol

Dispose of this compound and any contaminated materials at an approved waste disposal facility.[2] Contact your institution's environmental health and safety department for specific disposal procedures. Do not let the product enter drains.[3]

Safe Handling Workflow

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Standard laboratory workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.